2-cyclopropyloxyethyl 4-methylbenzenesulfonate
Description
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Properties
IUPAC Name |
2-cyclopropyloxyethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-10-2-6-12(7-3-10)17(13,14)16-9-8-15-11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPPJFHIYMURGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-cyclopropyloxyethyl 4-methylbenzenesulfonate
This guide provides a comprehensive technical overview of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate, a key intermediate in modern pharmaceutical synthesis. Intended for researchers, scientists, and drug development professionals, this document will delve into the compound's chemical properties, synthesis, applications, and safety considerations, supported by detailed experimental protocols and mechanistic insights.
Introduction
This compound, also known as 2-cyclopropoxyethyl tosylate, is an organic compound of significant interest in the pharmaceutical industry. Its structure, featuring a cyclopropyloxyethyl moiety and a tosylate leaving group, makes it a versatile reagent for introducing the 2-cyclopropyloxyethyl group into various molecular scaffolds. This functional group is a component of several modern therapeutic agents, highlighting the importance of its efficient and scalable synthesis. Notably, it serves as a crucial intermediate in the synthesis of the antidiabetic drug bexagliflozin[1].
The core utility of this compound lies in the tosylate group, which is an excellent leaving group in nucleophilic substitution reactions.[2][3] This allows for the facile formation of new chemical bonds by reacting this compound with a wide range of nucleophiles. The cyclopropyl group within the structure can also impart unique conformational and metabolic properties to the final drug molecule.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 862728-59-4 | [4][5] |
| Molecular Formula | C12H16O4S | [4][5] |
| Molecular Weight | 256.32 g/mol | [4][5] |
| IUPAC Name | 2-cyclopropoxyethyl 4-methylbenzenesulfonate | [4] |
| Appearance | Off-white to light yellow solid | [1] |
| Boiling Point | 390.8±25.0 °C (Predicted) | [1] |
| Density | 1.26±0.1 g/cm3 (Predicted) | [1] |
| SMILES | O=S(C1=CC=C(C)C=C1)(OCCOC2CC2)=O | [4] |
Synthesis and Mechanism
The synthesis of this compound is primarily achieved through the tosylation of 2-(cyclopropyloxy)ethanol. This reaction is a classic example of converting a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group), facilitating subsequent nucleophilic substitution reactions.[2]
Reaction Mechanism
The tosylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid (HCl) byproduct and to deprotonate the intermediate oxonium ion, driving the reaction to completion.[2] A key advantage of this method is the retention of stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during the reaction.[2]
Caption: General mechanism for the tosylation of an alcohol.
Detailed Experimental Protocol
The following protocol for the synthesis of this compound is adapted from the literature.[5]
Materials:
-
2-(cyclopropyloxy)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
2-Methyltetrahydrofuran
-
Water
-
Ethyl acetate
-
Petroleum ether
-
Brine (saturated NaCl solution)
-
Ethanol
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-(cyclopropyloxy)ethanol in a mixture of THF and 2-methyltetrahydrofuran.
-
Cooling: Cool the mixture to a temperature between -5 °C and 0 °C with stirring.
-
Base Addition: Prepare a pre-cooled (0 °C) aqueous solution of NaOH. Add this solution dropwise to the reaction mixture over approximately 40 minutes, ensuring the internal temperature remains between -5 °C and 0 °C.
-
Stirring: Stir the mixture for an additional 20 minutes at -5 °C to 0 °C.
-
Tosyl Chloride Addition: Add p-toluenesulfonyl chloride portion-wise over about 40 minutes, maintaining the internal temperature between -5 °C and 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at -5 °C to 0 °C under a nitrogen atmosphere for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]
-
Warming and Overnight Stirring: Remove the cooling bath and allow the reaction to warm slowly to 10 °C to 20 °C and stir overnight.
-
Work-up: Add brine to the reaction mixture. Extract the aqueous layer three times with a 5:1 v/v mixture of ethyl acetate and petroleum ether.
-
Washing: Combine the organic layers and wash them with saturated brine and then with water.
-
Solvent Removal: Concentrate the combined organic layers under reduced pressure at 40 °C to yield the crude product as a liquid.
-
Purification: To remove any residual solvents, add ethanol to the crude product and evaporate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.[6]
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development
The primary application of this compound is as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of the tosylate group makes it an effective alkylating agent, allowing for the introduction of the 2-cyclopropyloxyethyl moiety into a target molecule through nucleophilic substitution.[7]
Synthesis of Bexagliflozin
A prominent example of its application is in the synthesis of bexagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. In the synthesis of bexagliflozin, this compound is used to alkylate a phenolic hydroxyl group on a precursor molecule. This reaction is a critical step in constructing the final drug structure.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the hazard statements for this compound and similar tosylates, the following precautions are recommended[1][8][9]:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[1][9]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle the product in a well-ventilated area or under a chemical fume hood.[8][10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][11]
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8]
-
Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell.[8]
-
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug development. Its well-defined synthesis, predicated on the robust tosylation reaction, and its utility as an alkylating agent make it a crucial component in the production of modern pharmaceuticals. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in the laboratory and in industrial settings.
References
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EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. National Institutes of Health. [Link]
-
Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]
-
Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. ResearchGate. [Link]
- Novel processes for the synthesis of cyclopropyl compounds.
-
CID 21711137 | C14H14O6S2-2. PubChem. [Link]
- Preparation of hydroxy-benzylbenzene derivatives.
-
The Chemistry of 2-(Vinyloxy)ethanol: Synthesis, Reactions, and Emerging Applications. [Link]
-
[2-(Propan-2-ylideneamino)oxycyclohexyl] 4-methylbenzenesulfonate. PubChem. [Link]
- Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both.
-
2 - Ethoxyethyl 4-methylbenzenesulfonate. Nigam Pharmachem Industries. [Link]
- Method for preparing methyl benzenesulfonate.
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Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. [Link]
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Ensemble Therapeutics announces collaboration with Novartis. Drug Discovery News. [Link]
-
2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate. PubChem. [Link]
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- 1. 2-Cyclopropoxyethyl4-methylbenzenesulfonate | 862728-59-4 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
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- 4. This compound 97.00% | CAS: 862728-59-4 | AChemBlock [achemblock.com]
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- 11. fishersci.com [fishersci.com]
2-cyclopropyloxyethyl 4-methylbenzenesulfonate chemical structure
An In-Depth Technical Guide to 2-cyclopropyloxyethyl 4-methylbenzenesulfonate: Synthesis, Properties, and Application in Drug Development
Executive Summary
This guide provides a comprehensive technical overview of this compound, a key organic intermediate in modern pharmaceutical synthesis. Known commonly as 2-cyclopropoxyethyl tosylate, this compound's utility is anchored by the exceptional leaving group capability of its 4-methylbenzenesulfonate (tosylate) moiety. This property renders it a highly efficient alkylating agent for introducing the 2-cyclopropyloxyethyl group into target molecules. Its principal and most critical application is as a pivotal building block in the manufacturing of bexagliflozin, an SGLT2 inhibitor used in the treatment of type 2 diabetes.[1][2] This document details the compound's chemical structure, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its specific role in drug development, tailored for researchers, chemists, and drug development professionals.
Chemical Identity and Physicochemical Profile
This compound is an ester of p-toluenesulfonic acid and 2-cyclopropoxyethanol. The presence of the tosylate group is the defining feature of its chemical reactivity.
Chemical Structure:
The molecule consists of a central ethyl chain. One terminus is attached to a cyclopropyl group via an ether linkage (-O-), forming the cyclopropyloxy moiety. The other terminus is esterified with 4-methylbenzenesulfonic acid, creating the tosylate ester.
The structure can be represented by the SMILES string: O=S(C1=CC=C(C)C=C1)(OCCOC2CC2)=O.[3]
Physicochemical Data:
A summary of the compound's key properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 862728-59-4 | [1][3][4] |
| Molecular Formula | C₁₂H₁₆O₄S | [1][3][4] |
| Molecular Weight | 256.32 g/mol | [1][3][4] |
| IUPAC Name | 2-cyclopropoxyethyl 4-methylbenzenesulfonate | [3] |
| Common Synonyms | 2-Cyclopropoxyethyl tosylate | [1] |
| Appearance | Off-white to light yellow solid or liquid | [1][4] |
| Purity (Commercial) | ≥97.0% | [1][3] |
| Boiling Point (Predicted) | 390.8 ± 25.0 °C | [1] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [1] |
Mechanistic Basis of Reactivity: The Tosylate Leaving Group
The utility of this compound as a synthetic intermediate is almost entirely derived from the properties of the tosylate group. Understanding the causality behind its reactivity is crucial for its effective application. The tosylate anion is an exceptionally stable, and therefore excellent, leaving group. This stability arises from the delocalization of the negative charge across the three oxygen atoms of the sulfonyl group through resonance.
This inherent stability makes the carbon atom to which the tosylate is attached (the α-carbon of the ethyl group) highly electrophilic and susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[5] This pathway involves a backside attack by the nucleophile, leading to the displacement of the tosylate group and, if the carbon were chiral, an inversion of stereochemistry.
Validated Synthesis Protocol
The following protocol for the preparation of this compound is adapted from established patent literature, ensuring a self-validating and reproducible methodology.[4]
3.1. Rationale for Experimental Design
-
Base (NaOH): The reaction is an esterification. The starting alcohol, 2-cyclopropoxyethanol, is deprotonated by sodium hydroxide to form a more potent sodium alkoxide nucleophile. This significantly enhances the rate of reaction with the electrophilic sulfur atom of p-toluenesulfonyl chloride.
-
Low Temperature (-5 to 0 °C): The reaction is exothermic. Maintaining a low temperature is critical to prevent side reactions, such as the degradation of the tosyl chloride or the product, thereby ensuring high purity and yield.
-
Inert Atmosphere (Nitrogen): p-Toluenesulfonyl chloride can react with atmospheric moisture. Conducting the reaction under a nitrogen blanket prevents this undesired hydrolysis, maximizing the amount of reactant available for the desired transformation.
-
Solvent System (THF/Water): A biphasic solvent system is used. Tetrahydrofuran (THF) solubilizes the organic reactants (alcohol and tosyl chloride), while water dissolves the sodium hydroxide base, allowing for efficient interaction at the phase interface.
3.2. Experimental Procedure
Materials:
-
2-cyclopropoxyethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
2-Methyltetrahydrofuran
-
Ethyl acetate
-
Petroleum ether
-
Brine (saturated NaCl solution)
-
Deionized water
Protocol Steps:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and thermometer, combine 2-cyclopropoxyethanol with THF and 2-methyltetrahydrofuran. Begin stirring and cool the mixture to a temperature between -5 °C and 0 °C using an ice-salt bath.
-
Base Addition: Separately, prepare a pre-cooled (0 °C) aqueous solution of sodium hydroxide. Add this NaOH solution dropwise to the reaction mixture over approximately 40 minutes, ensuring the internal temperature is strictly maintained between -5 °C and 0 °C.
-
Alkoxide Formation: Stir the mixture for an additional 20 minutes at -5 °C to 0 °C to ensure complete formation of the sodium 2-cyclopropoxyethoxide intermediate.
-
Tosyl Chloride Addition: Add solid p-toluenesulfonyl chloride portion-wise over 40 minutes. It is critical to control the addition rate to keep the internal temperature between -5 °C and 0 °C.
-
Reaction: Maintain the reaction mixture at -5 °C to 0 °C under a nitrogen atmosphere for 5 hours. Afterward, remove the cooling bath and allow the reaction to warm slowly to 10-20 °C and stir overnight.
-
Workup and Extraction: Add 400 mL of brine to the reaction mixture to quench the reaction. Extract the aqueous mixture three times with a 5:1 v/v solution of ethyl acetate/petroleum ether.
-
Washing: Combine the organic layers and wash sequentially with saturated brine and water.
-
Isolation: Concentrate the organic phase under reduced pressure at 40 °C to yield the crude product as a liquid. A final co-evaporation with ethanol can be performed to remove residual solvents. This process typically yields the product with >98% purity.[4]
Application in Drug Development: Synthesis of Bexagliflozin
The primary industrial application of this compound is as a critical intermediate in the synthesis of Bexagliflozin.[1][2] Bexagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, a class of drugs used to treat type 2 diabetes by promoting the excretion of glucose through the urine.
In the synthesis of bexagliflozin, a core aglycone precursor containing a nucleophilic phenolic hydroxyl group is reacted with this compound. In this key step, the tosylate acts as the leaving group in an Sɴ2 reaction, resulting in the formation of an ether linkage and attaching the required cyclopropyloxyethyl side-chain to the drug's core structure. This transformation is a testament to the compound's role as a specialized and efficient alkylating agent.
Safety and Handling
According to the Globally Harmonized System (GHS), this compound presents several hazards that necessitate careful handling.
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
Handling Recommendations:
-
Always handle this chemical within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (P280), safety glasses or goggles (P280), and a lab coat.[1]
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of accidental ingestion, call a poison control center or physician immediately (P301+P312).[1]
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
References
Sources
- 1. 2-Cyclopropoxyethyl4-methylbenzenesulfonate | 862728-59-4 [amp.chemicalbook.com]
- 2. 2-Cyclopropoxyethyl4-methylbenzenesulfonate | 862728-59-4 [amp.chemicalbook.com]
- 3. This compound 97.00% | CAS: 862728-59-4 | AChemBlock [achemblock.com]
- 4. 2-Cyclopropoxyethyl4-methylbenzenesulfonate synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Ethoxyethyl 4-Methylbenzenesulfonate|Research-Chemical [benchchem.com]
An In-depth Technical Guide to 2-Cyclopropyloxyethyl Tosylate: Properties, Synthesis, and Applications
Introduction
2-Cyclopropyloxyethyl tosylate, with the CAS Number 862728-59-4, is a sulfonate ester that has garnered attention in the fields of organic chemistry and pharmaceutical development.[1][2] Its structure incorporates a cyclopropyl ether moiety and a p-toluenesulfonate (tosylate) group. The significance of this molecule lies in the exceptional reactivity conferred by the tosylate functional group. Alcohols are inherently poor leaving groups in nucleophilic substitution reactions due to the strong basicity of the hydroxide ion (HO⁻).[3] By converting the primary alcohol of 2-cyclopropyloxyethanol into its corresponding tosylate, the hydroxyl group is transformed into a p-toluenesulfonate group, which is an excellent leaving group.[4] This is because the p-toluenesulfonate anion is the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8) and is well-stabilized by resonance. This activation facilitates a wide range of nucleophilic substitution reactions, making 2-cyclopropyloxyethyl tosylate a versatile and valuable intermediate for introducing the 2-cyclopropyloxyethyl fragment into more complex molecular architectures, particularly in the synthesis of novel therapeutic agents.
Compound Identification and Physical Properties
A clear identification of a chemical entity is paramount for reproducibility and safety in a research setting. The key identifiers and predicted physical properties for 2-cyclopropyloxyethyl tosylate are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-cyclopropoxyethyl 4-methylbenzenesulfonate | [2] |
| Synonyms | 2-Cyclopropoxyethyl Tosylate, Toluene-4-Sulfonic Acid 2-Cyclopropoxy-Ethyl Ester | [1] |
| CAS Number | 862728-59-4 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₄S | [1][2] |
| Molecular Weight | 256.32 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [1] |
| Boiling Point | 390.8 ± 25.0 °C (Predicted) | [1] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [1] |
| SMILES | O=S(C1=CC=C(C)C=C1)(OCCOC2CC2)=O | [2] |
| InChIKey | MTPPJFHIYMURGK-UHFFFAOYSA-N | [1] |
Spectroscopic and Analytical Characterization
Precise characterization is essential to confirm the identity and purity of synthesized 2-cyclopropyloxyethyl tosylate. The following spectroscopic data are characteristic of the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides distinct signals for each part of the molecule. The aromatic protons of the tosyl group typically appear as two doublets in the downfield region (δ 7.2–7.8 ppm).[5] The methylene protons adjacent to the sulfonate ester (CH₂-OTs) and the ether oxygen (CH₂-O-cyclopropyl) would likely resonate as triplets between δ 3.4 and 4.5 ppm. The cyclopropyl methine proton and methylene protons will appear as multiplets in the upfield region, typically between δ 0.8 and 1.2 ppm.[5]
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons of the tosyl group (δ 127-145 ppm), the methyl carbon of the tosyl group (around δ 21 ppm), the two aliphatic carbons of the ethyl chain (δ 60-70 ppm), and the carbons of the cyclopropyl ring in the upfield region.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 256, corresponding to the molecular weight of the compound.[5] A prominent fragmentation pattern would involve the loss of the tosyl group or cleavage of the cyclopropane ring, providing further structural confirmation.[5] More advanced techniques like LC-MS/MS can be used for sensitive detection and quantification.[6]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands confirming the presence of the key functional groups. Strong asymmetric and symmetric stretching vibrations for the sulfonate S=O bonds are expected around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. C-O stretching bands for the ether and ester linkages will appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.
Chemical Properties and Reactivity
The chemical behavior of 2-cyclopropyloxyethyl tosylate is dominated by the p-toluenesulfonate group, which functions as an outstanding leaving group in nucleophilic substitution reactions, typically following an Sₙ2 mechanism.[7] This high reactivity allows for the facile displacement of the tosylate by a wide variety of nucleophiles.
This reactivity profile makes it an ideal substrate for constructing more complex molecules. For instance, in pharmaceutical synthesis, it can be readily reacted with amines (amination) to form substituted cyclopropylamines, which are prevalent motifs in many drugs.[8]
Caption: General Sₙ2 reaction pathway for 2-cyclopropyloxyethyl tosylate.
Synthesis Protocol
The synthesis of 2-cyclopropyloxyethyl tosylate is a standard esterification procedure involving the reaction of the corresponding alcohol with p-toluenesulfonyl chloride (TsCl).[9] The use of a base is critical to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[10]
Detailed Experimental Methodology
Objective: To synthesize 2-cyclopropyloxyethyl tosylate from 2-cyclopropyloxyethanol.
Reagents & Materials:
-
2-cyclopropyloxyethanol (1 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Pyridine or Triethylamine (Et₃N) (1.5 eq.)
-
Dry Dichloromethane (DCM) (10 vol)
-
Deionized Water
-
Saturated aqueous NaHCO₃ solution
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-cyclopropyloxyethanol (1 eq.) and dissolve it in dry dichloromethane (10 vol).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution. The choice of base is crucial; pyridine can also act as the solvent, whereas the more volatile triethylamine is often preferred for easier removal during work-up.[9][10]
-
Tosylation: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature remains at or below 5 °C. The tosyl chloride is highly electrophilic and reacts with the alcohol nucleophile.
-
Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine all organic layers and wash successively with saturated aqueous NaHCO₃, water, and brine.[8] This washing sequence removes any remaining acid and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[8]
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-cyclopropyloxyethyl tosylate.
Caption: Workflow for the synthesis of 2-cyclopropyloxyethyl tosylate.
Applications in Research and Development
As a reactive intermediate, 2-cyclopropyloxyethyl tosylate is primarily used as a building block in multi-step organic syntheses. Its ability to undergo clean substitution reactions makes it a valuable tool for medicinal chemists and drug development professionals. The cyclopropyl group is a desirable motif in drug design as it can enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule. The introduction of the 2-cyclopropyloxyethyl sidechain via this tosylate intermediate allows for the exploration of new chemical space in the development of novel therapeutics.
Safety and Handling
2-Cyclopropyloxyethyl tosylate should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell).[1]
It is a potent alkylating agent and should be treated as potentially harmful. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Storage and Stability
Tosylates generally exhibit good thermal stability.[5] However, due to their reactivity, they should be stored in a cool, dry, and well-ventilated area away from moisture, strong bases, and oxidizing agents to prevent degradation. Long-term storage under an inert atmosphere is recommended to ensure stability and purity.[11]
References
- BenchChem. (2025). Ethyl 2-Cyclopropylideneacetate as a Versatile Precursor in Pharmaceutical Synthesis. Benchchem.
- Vulcanchem. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ChemicalBook. (n.d.).
- Nucleophilic reaction of glycidol tosylate and the corresponding cyclic sulfate with various nucleophiles: A compar
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- Pearson+. (n.d.).
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- Liu, D., et al. (2019, October 7). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS.
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- Nakka, S., et al. (2024, January). A sensitive ultra-performance liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of assay and trace-level genotoxic tosylate analogs (methyl and ethyl) in empagliflozin and its tablet dosage forms. PubMed.
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An In-Depth Technical Guide to the Synthesis of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate
Abstract
This technical guide provides a comprehensive, in-depth overview of the synthesis of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate, a key intermediate in the preparation of various pharmaceutical compounds, notably the SGLT2 inhibitor bexagliflozin. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, including the preparation of the requisite starting material, 2-cyclopropyloxyethanol, via the Williamson ether synthesis, and its subsequent tosylation. The guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses critical process parameters and purification strategies. Our objective is to furnish a scientifically rigorous and practical resource that combines established methodologies with expert insights to facilitate the successful and efficient synthesis of this important molecule.
Introduction: The Significance of this compound
This compound, also known as 2-cyclopropoxyethyl tosylate, is a crucial building block in modern medicinal chemistry. Its structure incorporates a cyclopropyl ether moiety, a common feature in many biologically active molecules that can enhance metabolic stability and binding affinity, and a tosylate group, which is an excellent leaving group for nucleophilic substitution reactions.
The primary driver for the interest in this compound is its role as a key intermediate in the synthesis of bexagliflozin, an inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes.[1] The tosylate's high reactivity and stability under specific conditions make it an ideal precursor for the efficient construction of the complex molecular architecture of such drugs. This guide will provide a detailed roadmap for its synthesis, empowering researchers to produce this valuable intermediate with high purity and yield.
Retrosynthetic Analysis and Strategy
The synthesis of this compound can be logically approached in two main stages: the formation of the cyclopropyl ether, 2-cyclopropyloxyethanol, followed by the tosylation of the primary alcohol.
Caption: Retrosynthetic pathway for this compound.
This retrosynthetic analysis highlights the two key reactions that will be detailed in this guide:
-
Williamson Ether Synthesis: To construct the ether linkage in 2-cyclopropyloxyethanol.
-
Tosylation: To convert the hydroxyl group of 2-cyclopropyloxyethanol into a tosylate, a superior leaving group.
Synthesis of the Starting Material: 2-cyclopropyloxyethanol
The preparation of 2-cyclopropyloxyethanol is most effectively achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers.[2][3] This reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[4][5] In this case, the sodium salt of cyclopropanol (sodium cyclopropoxide) will act as the nucleophile, attacking 2-chloroethanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Cyclopropanol | Reagent | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent | Acros Organics |
| 2-Chloroethanol | Reagent | Alfa Aesar |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific |
| Diethyl Ether | ACS | VWR |
| Saturated Ammonium Chloride Solution | ACS | VWR |
| Anhydrous Magnesium Sulfate | ACS | VWR |
Experimental Protocol: Williamson Ether Synthesis
Safety Precaution: Sodium hydride is a highly flammable solid and reacts violently with water. All operations should be conducted under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn.
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Formation of Sodium Cyclopropoxide: Anhydrous THF (100 mL) is added to the flask, followed by the careful, portion-wise addition of sodium hydride (4.4 g, 0.11 mol, 60% dispersion in mineral oil) under a positive pressure of nitrogen. The resulting suspension is stirred.
-
Addition of Cyclopropanol: Cyclopropanol (5.8 g, 0.1 mol) is dissolved in anhydrous THF (20 mL) and added dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes. The reaction mixture is then gently refluxed for 1 hour to ensure complete formation of the alkoxide. The evolution of hydrogen gas will be observed.
-
Addition of 2-Chloroethanol: After cooling the reaction mixture to room temperature, 2-chloroethanol (8.05 g, 0.1 mol) dissolved in anhydrous THF (20 mL) is added dropwise over 30 minutes.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After cooling to room temperature, the reaction is cautiously quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL). The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 75 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield 2-cyclopropyloxyethanol as a colorless liquid.
Synthesis of this compound
The conversion of the primary alcohol in 2-cyclopropyloxyethanol to the corresponding tosylate is a critical step. Tosylates are excellent leaving groups because the tosylate anion is highly stabilized by resonance.[6] The reaction involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of p-toluenesulfonyl chloride (TsCl), with a base used to neutralize the HCl byproduct.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-cyclopropyloxyethanol | As synthesized | N/A |
| p-Toluenesulfonyl chloride (TsCl) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Sodium Hydroxide | ACS Reagent, ≥97.0% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | ACS | VWR |
| 2-Methyltetrahydrofuran | Anhydrous, 99% | Acros Organics |
| Ethyl Acetate | ACS | VWR |
| Petroleum Ether (60-90 °C) | ACS | VWR |
| Brine (Saturated NaCl solution) | ACS | VWR |
Experimental Protocol: Tosylation
This protocol is adapted from a procedure described in US Patent 2015/0210634 A1.
-
Reaction Setup: A 1 L multi-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with 2-cyclopropyloxyethanol (assume 1.0 mol scale for this protocol), THF, and 2-methyltetrahydrofuran.
-
Cooling: The mixture is stirred and cooled to a temperature between -5 °C and 0 °C using an ice-salt bath.
-
Base Addition: A pre-cooled (0 °C) aqueous solution of sodium hydroxide (134 g, 3.3 mol in 580 mL of water) is added dropwise to the reaction mixture over a period of 40 minutes, ensuring the internal temperature is maintained between -5 °C and 0 °C. The mixture is stirred for an additional 20 minutes at this temperature.
-
Addition of Tosyl Chloride: p-Toluenesulfonyl chloride (252 g, 1.32 mol) is added portion-wise over 40 minutes, again maintaining the internal temperature between -5 °C and 0 °C.
-
Reaction: The reaction is stirred at -5 °C to 0 °C under a nitrogen atmosphere for 5 hours. The cooling bath is then removed, and the reaction is allowed to warm slowly to 10-20 °C and stirred overnight.
-
Workup: Brine (400 mL) is added to the reaction mixture. The mixture is then extracted with a 5:1 v/v solution of ethyl acetate/petroleum ether (3 x 300 mL).
-
Purification: The combined organic layers are washed with saturated brine (300 mL) and water (200 mL). The organic phase is then concentrated under reduced pressure at 40 °C to yield the crude product as a liquid. To remove any residual solvents, 200 g of ethanol is added to the crude product, and the mixture is evaporated under reduced pressure. This process yields this compound with a reported yield of 76% and a purity of 99.0%.
Caption: Experimental workflow for the synthesis of this compound.
In-Depth Discussion: Causality Behind Experimental Choices
Williamson Ether Synthesis: Why Sodium Hydride and THF?
The choice of sodium hydride as the base is critical for the deprotonation of cyclopropanol.[4] Being a non-nucleophilic, strong base, it irreversibly deprotonates the alcohol to form the corresponding alkoxide and hydrogen gas, which drives the equilibrium of the first step to completion. The use of an anhydrous solvent like THF is mandatory to prevent the violent reaction of sodium hydride with water and to ensure the stability of the highly reactive alkoxide.
Tosylation: The Role of a Biphasic System and Low Temperature
The use of a biphasic solvent system (THF/2-methyltetrahydrofuran and water) and a strong inorganic base like sodium hydroxide is a common industrial practice for tosylation. The organic phase dissolves the alcohol and tosyl chloride, while the aqueous phase contains the base. This setup allows for efficient reaction at the interface and simplifies the workup by partitioning the product into the organic layer and the inorganic salts into the aqueous layer.
Conducting the reaction at low temperatures (-5 °C to 0 °C) is crucial for several reasons:
-
Selectivity: It minimizes side reactions, such as the formation of di(p-tolyl)sulfone.
-
Stability: It prevents the degradation of the tosyl chloride and the product.
-
Safety: It helps to control the exothermicity of the reaction.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (
H and C): To confirm the molecular structure. -
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion
The synthesis of this compound is a well-established process that relies on two fundamental organic reactions: the Williamson ether synthesis and tosylation. By carefully controlling the reaction conditions, particularly temperature and the choice of reagents, this important pharmaceutical intermediate can be prepared in high yield and purity. This guide provides a robust and detailed framework for its synthesis, grounded in established chemical principles and supported by cited protocols.
References
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-
University of Calgary, Ch8: Tosylates. URL: [Link]
-
Master Organic Chemistry, Tosylates And Mesylates. URL: [Link]
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Master Organic Chemistry, The Williamson Ether Synthesis. URL: [Link]
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Chemistry LibreTexts, Recrystallization. URL: [Link]
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University of Rochester, Department of Chemistry, Tips & Tricks: Recrystallization. URL: [Link]
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Wikipedia, Column chromatography. URL: [Link]
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Khan Academy, Williamson ether synthesis. URL: [Link]
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New Drug Approvals, BEXAGLIFLOZIN. URL: [Link]
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University of Richmond, Organic Chemistry Williamson Ether Synthesis. URL: [Link]
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University of Wisconsin-Madison, Experiment 06 Williamson Ether Synthesis. URL: [Link]
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University of Richmond, 12. The Williamson Ether Synthesis. URL: [Link]
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Reddit, Help with recrystallization for a tosylate. URL: [Link]
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Name Reactions in Organic Synthesis, Williamson Ether Synthesis. URL: [Link]
-
Wikipedia, Williamson ether synthesis. URL: [Link]
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An In-depth Technical Guide to 2-cyclopropyloxyethyl 4-methylbenzenesulfonate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate, a key intermediate in modern organic synthesis. The document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, and explores its reactivity, with a focus on its role as a potent alkylating agent in nucleophilic substitution reactions. Furthermore, this guide outlines robust analytical methodologies for purity assessment and characterization, discusses its primary application in pharmaceutical development, and establishes essential safety and handling procedures. This whitepaper is intended to serve as an authoritative resource for researchers and professionals engaged in synthetic chemistry and drug development, offering both foundational knowledge and practical insights to effectively utilize this versatile reagent.
Core Properties and Specifications
This compound, also known as 2-cyclopropoxyethyl tosylate, is a sulfonate ester that has gained prominence as a critical building block in the synthesis of complex organic molecules.[1][2] Its utility is primarily derived from the exceptional leaving group ability of the tosylate moiety, which facilitates a wide range of nucleophilic substitution reactions.[3][4][5]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 256.32 g/mol | [3][6][7][8] |
| Molecular Formula | C₁₂H₁₆O₄S | [3][6][7][8] |
| CAS Number | 862728-59-4 | [3][6][8] |
| IUPAC Name | 2-cyclopropoxyethyl 4-methylbenzenesulfonate | [3][7] |
| Synonyms | 2-Cyclopropoxyethyl tosylate, Toluene-4-sulfonic acid 2-cyclopropoxy-ethyl ester | [1][2] |
| Boiling Point (Predicted) | 390.8 ± 25.0 °C | [1] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CC2 | [3][7] |
| InChIKey | MTPPJFHIYMURGK-UHFFFAOYSA-N | [1][7] |
Molecular Structure
The structure of this compound features a cyclopropoxyethyl group linked to a tosylate group. The tosylate is an outstanding leaving group due to the resonance stabilization of the resulting anion.
Caption: 2D structure of this compound.
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the tosylation of 2-cyclopropoxyethanol. This reaction exemplifies a standard method for converting a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group).[4][5]
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from established procedures for the synthesis of tosylates.[6]
Materials:
-
2-cyclopropoxyethanol
-
p-toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
2-methyltetrahydrofuran
-
Water
-
Ethyl acetate
-
Petroleum ether
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
In a reaction vessel, dissolve 2-cyclopropoxyethanol in a mixture of THF and 2-methyltetrahydrofuran.
-
Cool the mixture to a temperature between -5 °C and 0 °C with stirring under an inert atmosphere (e.g., nitrogen).
-
Slowly add a pre-cooled aqueous solution of NaOH, ensuring the internal temperature remains between -5 °C and 0 °C.
-
Stir the mixture for an additional 20 minutes at this temperature.
-
Add p-toluenesulfonyl chloride portion-wise, again maintaining the temperature between -5 °C and 0 °C.
-
Continue stirring the reaction mixture under nitrogen at this temperature for 5 hours.
-
Allow the reaction to slowly warm to 10-20 °C and stir overnight.
-
Quench the reaction by adding brine.
-
Extract the product into an organic solvent mixture of ethyl acetate and petroleum ether.
-
Combine the organic layers and wash with brine and then water.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Further purify the product as necessary, for example, by column chromatography.
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The primary utility of this compound lies in its reactivity as an alkylating agent. The tosylate group is an excellent leaving group because the negative charge of the resulting tosylate anion is delocalized through resonance, making it a very stable, weak base.[3][4][9]
This compound readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions. In an Sₙ2 reaction, a nucleophile attacks the carbon atom bonded to the tosylate group, leading to the displacement of the tosylate and the formation of a new bond with the nucleophile. This process occurs with an inversion of stereochemistry if the carbon center is chiral.[4][5]
Caption: Generalized Sₙ2 reaction mechanism involving a tosylate.
Analytical Characterization
Ensuring the purity and identity of this compound is crucial for its application in synthesis. A combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for assessing the purity of this compound and for monitoring reaction progress. While a specific method for this exact compound is not widely published, a reliable method can be developed based on protocols for similar tosylate compounds.[6][10][11]
Proposed HPLC Method:
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC with UV detector |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25-26 min: 95% to 50% B; 26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm and 254 nm |
This method should provide good resolution of the target compound from starting materials and potential byproducts. Method validation according to ICH guidelines is recommended for quality control purposes.[6]
Spectroscopic Analysis (Expected Data)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include those for the aromatic protons of the tosyl group (in the range of 7-8 ppm), a singlet for the methyl group on the benzene ring (around 2.4 ppm), and signals corresponding to the protons of the cyclopropoxyethyl moiety.
-
¹³C NMR: Characteristic signals for the carbons of the aromatic ring, the methyl group, the cyclopropyl ring, and the ethyl chain would be expected.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the sulfonate group (S=O stretching around 1350 and 1175 cm⁻¹), the aromatic ring (C=C stretching around 1600 cm⁻¹), and the C-O ether linkage.[12]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the tosylate group or cleavage of the ethyl chain.
Applications in Drug Development
The primary documented application of this compound is as a key intermediate in the synthesis of bexagliflozin .[1][2] Bexagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. In the synthesis of bexagliflozin, this tosylate is used to introduce the cyclopropyloxyethyl side chain onto the core structure of the drug molecule through a nucleophilic substitution reaction.
The versatility of this compound as an alkylating agent suggests its potential use in the synthesis of other biologically active molecules where the cyclopropyloxyethyl moiety is desired.
Safety, Handling, and Storage
As with all sulfonate esters, this compound should be handled with care due to its potential as an alkylating agent.
Hazard Statements:
Precautionary Measures:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the excellent leaving group properties of the tosylate moiety, which enables efficient nucleophilic substitution reactions. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe use in research and development.
References
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A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers. PubMed. Available from: [Link]
-
Toluene-4-sulfonic acid 2-cyclopropoxy-ethyl ester | C12H16O4S | CID 59557773. PubChem. Available from: [Link]
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An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. OAText. Available from: [Link]
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Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. Available from: [Link]
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Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]
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Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available from: [Link]
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The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online. Available from: [Link]
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Sulfonate Esters - How Real is the Risk?. PQRI. Available from: [Link]
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Nucleophilic reaction of glycidol tosylate and the corresponding cyclic sulfate with various nucleophiles: A comparative study~. Indian Journal of Chemistry. Available from: [Link]
-
Complete the following multistep syntheses using tosylate formati... | Study Prep in Pearson+. Pearson+. Available from: [Link]
-
Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. ResearchGate. Available from: [Link]
-
Sulfonate Esters Webinar | PDF | Detection Limit | Methodology. Scribd. Available from: [Link]
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Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. Available from: [Link]
-
Sulfonate Esters. Periodic Chemistry. Available from: [Link]
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A Comprehensive Technical Guide to the Spectral Characterization of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate
Introduction
Overview of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate
This compound, also known as 2-cyclopropoxyethyl tosylate, is an organic compound with the chemical formula C12H16O4S and a molecular weight of 256.32 g/mol .[1][2][3] Its structure features a cyclopropyloxyethyl group attached to a tosylate group. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis.[4] Specifically, it serves as a key building block in the synthesis of various pharmaceutical compounds.[5]
Importance of Spectroscopic Characterization in Drug Development
In the field of drug development, the unambiguous structural confirmation of all intermediates and the final active pharmaceutical ingredient (API) is a critical requirement. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. They provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule, ensuring the identity, purity, and stability of the synthesized compounds. A thorough spectroscopic characterization is a cornerstone of regulatory submissions and guarantees the quality and safety of pharmaceutical products.
Scope of this Guide
This technical guide provides a comprehensive overview of the predicted spectral data for this compound. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers and scientists. It details the theoretical ¹H NMR, ¹³C NMR, IR, and MS spectra, along with the scientific rationale for the predictions. Furthermore, this guide provides detailed, step-by-step experimental protocols for acquiring high-quality spectral data for this compound.
Predicted Spectroscopic Data and Interpretation
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit the following signals:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a (aromatic) | ~ 7.8 | Doublet (d) | 2H |
| b (aromatic) | ~ 7.3 | Doublet (d) | 2H |
| c (-O-CH₂-) | ~ 4.2 | Triplet (t) | 2H |
| d (-O-CH₂-) | ~ 3.7 | Triplet (t) | 2H |
| e (-O-CH-) | ~ 3.4 | Multiplet (m) | 1H |
| f (Ar-CH₃) | ~ 2.4 | Singlet (s) | 3H |
| g (cyclopropyl) | ~ 0.6 | Multiplet (m) | 2H |
| h (cyclopropyl) | ~ 0.4 | Multiplet (m) | 2H |
The predicted chemical shifts are based on the electronic environment of each proton. The aromatic protons a are deshielded due to the electron-withdrawing effect of the sulfonate group, thus appearing at a lower field (~7.8 ppm) compared to the aromatic protons b (~7.3 ppm). The methylene protons c , being directly attached to the electron-withdrawing tosylate group, are expected to be the most downfield of the aliphatic protons (~4.2 ppm). The methylene protons d are adjacent to an ether oxygen and will appear at a slightly higher field (~3.7 ppm). The cyclopropyl methine proton e is expected around 3.4 ppm.[6] The methyl protons f on the aromatic ring will appear as a singlet at approximately 2.4 ppm. The cyclopropyl protons g and h are highly shielded and will appear at a high field (0.4-0.6 ppm).[7][8]
Caption: Predicted ¹H NMR assignments for this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.
The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound would show the following signals:
| Carbon | Chemical Shift (δ, ppm) |
| 1 (quaternary aromatic) | ~ 145 |
| 2 (quaternary aromatic) | ~ 133 |
| 3 (aromatic CH) | ~ 130 |
| 4 (aromatic CH) | ~ 128 |
| 5 (-O-CH₂) | ~ 70 |
| 6 (-O-CH₂) | ~ 68 |
| 7 (-O-CH-) | ~ 65 |
| 8 (Ar-CH₃) | ~ 21 |
| 9 (cyclopropyl CH₂) | ~ 4 |
The aromatic carbons 1 and 2 are quaternary and will appear in the downfield region of the spectrum. The aromatic carbons 3 and 4 will also be in the aromatic region (128-130 ppm). The carbons of the ethyl chain, 5 and 6 , are attached to electronegative oxygen atoms and will be found in the 68-70 ppm range. The cyclopropyl methine carbon 7 will be slightly upfield from the ethyl chain carbons. The methyl carbon 8 will give a signal at approximately 21 ppm. The cyclopropyl methylene carbons 9 are highly shielded and will appear at a very high field, around 4 ppm.[9][10]
Caption: Predicted ¹³C NMR assignments for this compound.
Predicted Infrared (IR) Spectrum
IR spectroscopy is used to identify the functional groups present in a molecule.
The predicted IR spectrum of this compound would show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100-3000 | Aromatic C-H | Stretching |
| 3000-2850 | Aliphatic C-H | Stretching |
| 1600-1475 | C=C Aromatic | Stretching |
| 1370-1350 | S=O | Asymmetric Stretching |
| 1190-1170 | S=O | Symmetric Stretching |
| 1100-1000 | C-O | Stretching |
| 1000-910 | S-O | Stretching |
The presence of the aromatic ring will be confirmed by the C-H stretching vibrations between 3100-3000 cm⁻¹ and the C=C stretching vibrations between 1600-1475 cm⁻¹. The aliphatic C-H stretching of the ethyl and cyclopropyl groups will appear in the 3000-2850 cm⁻¹ region. The most characteristic peaks for the tosylate group are the strong asymmetric and symmetric S=O stretching bands at approximately 1370-1350 cm⁻¹ and 1190-1170 cm⁻¹, respectively.[11][12] The C-O stretching of the ether and the S-O stretching of the sulfonate ester will be visible in the fingerprint region between 1100-1000 cm⁻¹ and 1000-910 cm⁻¹, respectively.[13]
Predicted Mass Spectrum (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion [M+H]⁺ would be observed at m/z 257.08. With a harder ionization technique like Electron Ionization (EI), the molecular ion [M]⁺˙ at m/z 256.08 would be observed, along with several fragment ions.
Key Predicted Fragment Ions (EI):
| m/z | Fragment Ion |
| 172 | [C₇H₈O₃S]⁺˙ |
| 155 | [C₇H₇O₂S]⁺ |
| 91 | [C₇H₇]⁺ |
| 85 | [C₅H₉O]⁺ |
| 57 | [C₃H₅O]⁺ |
The molecular ion peak is expected at m/z 256.[1] A common fragmentation pathway for tosylates is the cleavage of the S-O bond, leading to the formation of the tosyl radical and a carbocation. Another possibility is the formation of the tosic acid cation radical at m/z 172. The most stable fragment is often the tropylium ion at m/z 91, formed by the rearrangement of the benzyl cation. Cleavage of the C-O bond in the ethyl chain could lead to the formation of the cyclopropyloxyethyl cation at m/z 85. Further fragmentation of this ion could produce the cyclopropylmethyloxy cation at m/z 57.[14][15]
Experimental Protocols for Spectral Acquisition
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition.
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[16]
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters, including a 90° pulse, a relaxation delay of at least 2 seconds, and a sufficient number of scans (typically 16) to achieve a good signal-to-noise ratio.[2][3]
-
Acquire the Free Induction Decay (FID).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Follow the same sample preparation and initial instrument setup steps as for ¹H NMR.
-
Set the acquisition parameters for a ¹³C NMR experiment, typically with a 30° pulse, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[17][18]
-
Acquire the spectrum with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Process and reference the spectrum in the same manner as the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Caption: Workflow for IR data acquisition.
-
Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent such as dichloromethane or acetone.[19]
-
Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[20]
Mass Spectrometry (MS)
Caption: Workflow for LC-MS data acquisition.
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution with the mobile phase to a final concentration suitable for LC-MS analysis (typically in the range of 1-10 µg/mL).[21]
-
Set up the Liquid Chromatography (LC) system with an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile with a small amount of formic acid).[9]
-
Optimize the Mass Spectrometer (MS) parameters. For ESI, this would include optimizing the capillary voltage, cone voltage, and desolvation gas flow and temperature. Select the positive ion mode.[22]
-
Inject the prepared sample into the LC-MS system.
-
Acquire the data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
If further structural information is required, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[5]
Data Summary and Structural Confirmation
Tabulated Summary of Predicted Spectral Data
| Technique | Key Predicted Features |
| ¹H NMR | Aromatic signals at ~7.8 and ~7.3 ppm; Aliphatic signals for the ethyl and cyclopropyl groups between 0.4 and 4.2 ppm; Methyl singlet at ~2.4 ppm. |
| ¹³C NMR | Aromatic signals between 128-145 ppm; Aliphatic signals between 4-70 ppm; Methyl signal at ~21 ppm. |
| IR | Strong S=O stretching bands at ~1360 and ~1180 cm⁻¹; C-O stretching around 1050 cm⁻¹; Aromatic and aliphatic C-H stretching above 2850 cm⁻¹. |
| MS (ESI) | [M+H]⁺ at m/z 257. |
| MS (EI) | Molecular ion at m/z 256; Major fragments at m/z 155, 91, and 85. |
Workflow for Structural Elucidation
The combination of these spectroscopic techniques provides a self-validating system for the structural confirmation of this compound.
Caption: Integrated workflow for structural elucidation.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals like bexagliflozin.[1][2] Understanding the NMR characteristics of this molecule is crucial for reaction monitoring, quality control, and structural verification. This document will provide a predictive analysis of its NMR spectra, grounded in fundamental principles and supported by data from analogous structures.
The subject molecule, with the chemical formula C₁₂H₁₆O₄S and CAS number 862728-59-4, possesses distinct structural motifs that give rise to a characteristic and interpretable NMR signature.[3][4] This guide will deconstruct the molecule into its primary components—the 4-methylbenzenesulfonate (tosyl) group, the ethyl linker, and the cyclopropyloxy moiety—to forecast the chemical shifts, multiplicities, and coupling constants.
Molecular Structure and Predicted NMR Correlations
The structural formula of this compound is presented below. The atom numbering is provided for clarity in the subsequent NMR analysis.
Figure 2: Recommended workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the distinct functional groups on the NMR parameters, researchers can confidently identify this compound, assess its purity, and monitor its transformations in chemical reactions. The predicted data serves as a robust reference for experimental verification. The application of modern NMR techniques, including 2D correlation experiments, will further solidify the structural assignment and provide a complete picture of the molecular architecture.
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The Cyclopropyl Group: A Small Ring with a Big Impact in Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The cyclopropyl group, the smallest of the carbocycles, has transcended its status as a mere structural curiosity to become a cornerstone of modern medicinal chemistry. Its unique combination of rigidity, strained electronics, and compact three-dimensionality offers a powerful toolkit for addressing common challenges in drug discovery, from enhancing potency to improving metabolic stability. Between 2012 and 2018 alone, the U.S. Food and Drug Administration (FDA) approved 18 new drugs incorporating this motif, a testament to its value.[1][2] This guide, written from the perspective of a senior application scientist, delves into the core principles behind the cyclopropyl group's utility. We will explore its fundamental physicochemical properties, its versatile role as a bioisostere, its profound impact on ADME characteristics, and its strategic application in optimizing drug-target interactions, supported by actionable protocols and illustrative case studies.
The Foundation: Unique Physicochemical Properties
The utility of the cyclopropyl ring stems from a set of distinct structural and electronic features that are unlike those of other simple alkyl groups.[1][3]
Electronic Character: A Strained System with π-Character
The defining feature of the cyclopropane ring is its significant angle strain, with C-C-C bond angles compressed to 60°.[4][5] This strain forces the C-C bonding orbitals to have a high degree of p-character, resulting in "bent" or "banana" bonds that are located off the internuclear axis.[4][6] This electronic arrangement, often described by the Walsh orbital model, gives the cyclopropyl group a "pseudo-unsaturated" or π-like character.[4][7]
This electronic nature allows the cyclopropyl group to act as a potent π-electron donor through conjugation with adjacent aromatic rings or p-orbitals, a property critical for stabilizing nearby carbocations.[4][7][8] Paradoxically, it also exhibits a weak electron-withdrawing inductive effect.[7] This duality allows for nuanced modulation of a molecule's electronic properties.
| Parameter | Value | Interpretation |
| Hammett Constant (σp) | -0.21 | Strong electron-donating effect via resonance from the para position.[7] |
| Field/Inductive Parameter (F) | +0.02 | Weak electron-withdrawing inductive effect.[7] |
| Resonance Parameter (R) | -0.23 | Confirms strong electron-donating resonance character.[7] |
| C-C Bond Length | ~1.51 Å | Shorter and stronger than in typical alkanes.[9][10][11] |
| C-H Bonds | Shorter & Stronger | Higher s-character makes them less susceptible to metabolic oxidation.[10][12][13] |
| Table 1: Key Physicochemical and Electronic Parameters of the Cyclopropyl Group. |
Structural & Conformational Rigidity
Unlike flexible alkyl chains, the three carbon atoms of the cyclopropyl ring are coplanar and the ring itself is conformationally locked.[9][10][12] This rigidity is a major asset in drug design for several reasons:
-
Bioactive Conformation: It can lock a flexible molecule into its bioactive conformation, reducing the entropic penalty upon binding to a target and thereby increasing potency and selectivity.[14]
-
Predictable Vectors: It provides well-defined exit vectors for substituents, allowing for precise spatial positioning of functional groups to engage with target proteins.
-
The "Cyclopropyl Effect": Recent studies have shown that a spirocyclopropane adjacent to a six-membered ring can surprisingly favor an axial orientation for large substituents, defying conventional conformational preferences.[15][16] This offers a novel strategy for controlling molecular shape and influencing ligand-target interactions.[15]
The Cyclopropyl Group as a Versatile Bioisostere
Bioisosteric replacement is a key strategy in lead optimization, and the cyclopropyl group is a frequent player.[17] Its unique geometry and electronics allow it to mimic several common functional groups while improving drug-like properties.
-
Alkene Isostere: The π-character of the C-C bonds allows the cyclopropyl ring to replace an alkene, maintaining similar spatial arrangements while eliminating the potential for unwanted reactivity or metabolic attack at the double bond.[12][18] This replacement significantly increases the fraction of sp3 carbons (Fsp3), a property often correlated with higher clinical success rates.
-
Gem-Dimethyl Isostere: The cyclopropyl group can act as a conformationally restricted replacement for a gem-dimethyl group.[19] This can enhance potency by reducing conformational flexibility and providing a better fit within a binding pocket.
-
Carbonyl/Amide Isostere: In certain contexts, the electronic nature of the cyclopropyl ring can mimic the polarity and hydrogen bond accepting potential of a carbonyl group, while offering greater metabolic stability.[9]
-
Phenyl Ring Isostere: While not a perfect mimic, a cyclopropyl group is often used to replace a terminal phenyl ring.[19][20] This strategic move drastically reduces lipophilicity (cLogP) and molecular weight while increasing Fsp3, addressing common liabilities like poor solubility and metabolic susceptibility to aromatic oxidation. The MEK inhibitor Trametinib is a prime example where replacing a phenyl ring with a cyclopropyl group was a key step in its development.[20]
Impact on ADME Properties: The Two-Sided Coin
The introduction of a cyclopropyl group can profoundly and often beneficially alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Enhancing Metabolic Stability
One of the most common reasons to incorporate a cyclopropyl group is to block metabolic oxidation.[6][14] The C-H bonds on a cyclopropyl ring are shorter and stronger (i.e., have a higher bond dissociation energy) than those in more flexible aliphatic systems.[13] This makes the initial hydrogen atom abstraction step, which is often the rate-limiting step in Cytochrome P450 (CYP) enzyme-mediated metabolism, more energetically difficult.[13]
Case Study: Pitavastatin The cholesterol-lowering drug Pitavastatin strategically employs a cyclopropyl group. This feature diverts metabolism away from the major drug-metabolizing enzyme CYP3A4, which is involved in numerous drug-drug interactions (DDIs). Instead, it undergoes minimal metabolism by CYP2C9, significantly reducing its potential for DDIs.[13]
The "Dark Side": Bioactivation of Cyclopropylamines
While often a metabolic shield, the cyclopropyl group is not invincible and can be a liability, particularly when attached to a nitrogen atom (cyclopropylamine).[5][13] CYP enzymes can oxidize the cyclopropylamine moiety, which can lead to a ring-opening cascade, forming highly reactive carbon-centered radical species.[13][21] These reactive metabolites can covalently bind to proteins, leading to idiosyncratic toxicity.
Case Study: Trovafloxacin The antibiotic trovafloxacin was associated with severe hepatotoxicity. This was linked to the CYP1A2-mediated oxidation of its cyclopropylamine group, leading to the formation of reactive metabolites and glutathione (GSH) conjugates.[13]
Experimental Protocol: Assessing Metabolic Stability
To experimentally validate the metabolic shielding effect of a cyclopropyl group, a standard in vitro microsomal stability assay is performed. This protocol provides a self-validating system to compare a parent compound (e.g., with an isopropyl group) to its cyclopropyl-containing analog.
Objective: To determine the intrinsic clearance (Clint) of a test compound in human liver microsomes.
Materials:
-
Test compounds (Parent and Cyclopropyl Analog), 10 mM in DMSO
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH Regeneration System (e.g., Corning Gentest™)
-
0.1 M Phosphate Buffer, pH 7.4
-
Acetonitrile with 0.1% Formic Acid and internal standard (e.g., Tolbutamide)
-
96-well incubation plates and collection plates
-
LC-MS/MS system
Methodology:
-
Reagent Preparation:
-
Thaw HLM on ice. Dilute to 1 mg/mL in cold phosphate buffer.
-
Prepare the NADPH regeneration system according to the manufacturer's instructions.
-
Prepare a 100 µM intermediate stock of each test compound by diluting the 10 mM DMSO stock in buffer.
-
-
Assay Procedure:
-
Add 98 µL of the 1 mg/mL HLM suspension to the wells of the 96-well plate.
-
Pre-warm the plate at 37°C for 5 minutes.
-
Add 1 µL of the 100 µM compound stock to the HLM to initiate the reaction (final concentration: 1 µM compound, 0.98 mg/mL HLM). Mix well.
-
Immediately take a 25 µL aliquot for the T=0 time point and quench it in a collection plate containing 100 µL of cold acetonitrile with internal standard.
-
Add 50 µL of the pre-warmed NADPH regeneration system to the remaining reaction mixture to start the metabolic reaction.
-
Incubate the plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove 25 µL aliquots and quench in the same manner.
-
Include a negative control (no NADPH) to check for non-enzymatic degradation.
-
-
Sample Analysis:
-
Seal the collection plate, vortex, and centrifuge at 4000 rpm for 10 minutes to pellet precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant, k (min⁻¹).
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]).
-
Expected Outcome: A successful cyclopropyl substitution for a metabolically liable group (like an isopropyl or terminal phenyl) is expected to show a significantly longer t½ and a lower Clint value compared to the parent compound.
Conclusion
The cyclopropyl ring is a deceptively simple yet remarkably powerful tool in the medicinal chemist's arsenal. Its unique structural and electronic properties allow it to serve as a versatile bioisostere, a conformational locking element, and a metabolic shield.[9][12] By judiciously applying this moiety, drug discovery teams can systematically address liabilities related to potency, selectivity, and pharmacokinetics, ultimately increasing the probability of developing successful clinical candidates.[9][10] However, a deep understanding of its potential for bioactivation, particularly in the context of cyclopropylamines, is crucial for mitigating safety risks. As synthetic methodologies for creating complex cyclopropanes continue to advance, this small ring is poised to make an even bigger impact on the drugs of the future.[1][3]
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Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]
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Casar, Z. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. ResearchGate. Available at: [Link]
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Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. ResearchGate. Available at: [Link]
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Nemr, M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]
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Liu, H.W. (n.d.). Mechanisms of Enzyme Inactivation by Cyclopropyl Groups. Grantome. Available at: [Link]
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Liu, H.W. (n.d.). Mechanisms of Enzyme Inactivation by Cyclopropyl Groups. Grantome. Available at: [Link]
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Wang, Y., et al. (2021). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Mini-Reviews in Medicinal Chemistry, 21(2), 150-170. Available at: [Link]
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Wang, L., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 4. Available at: [Link]
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ChiroBlock. (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Available at: [Link]
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INRAE. (n.d.). Cyclopropyl. Available at: [Link]
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Gleason, J. L., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 15(40), 15469-15476. Available at: [Link]
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Headley, A. D., et al. (2003). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Tetrahedron, 59(20), 3565-3571. Available at: [Link]
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Blumberg Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Available at: [Link]
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Domainex. (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Available at: [Link]
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Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Available at: [Link]
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Hartwig, J. F., et al. (2026). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. Journal of the American Chemical Society. Available at: [Link]
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PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. Available at: [Link]
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Burns Group. (2013). The chemistry and biology of cyclopropyl compounds. Available at: [Link]
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ResearchGate. (n.d.). π-like molecular orbitals in cyclopropane derivatives. Available at: [Link]
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solubility of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate
An In-Depth Technical Guide to the Solubility Profile of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate
Abstract
This compound (CAS 862728-59-4), a key intermediate in the synthesis of pharmaceuticals such as the SGLT2 inhibitor bexagliflozin, possesses a unique molecular structure that dictates its behavior in various solvent systems.[1][2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and overall yield in drug development workflows. This technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its structural components. Furthermore, it outlines detailed, field-proven methodologies for the precise experimental determination of its solubility profile, empowering researchers and drug development professionals to make informed decisions in their synthetic and formulation strategies.
Introduction: The Significance of this compound
This compound, also known as 2-cyclopropoxyethyl tosylate, is a bifunctional organic molecule. Its importance lies in its role as a versatile alkylating agent, where the tosylate group serves as an excellent leaving group in nucleophilic substitution reactions.
Table 1: Chemical Identity
| Property | Value | Reference |
| CAS Number | 862728-59-4 | [1][3] |
| Molecular Formula | C₁₂H₁₆O₄S | [1][3] |
| Molecular Weight | 256.32 g/mol | [1][3] |
| IUPAC Name | 2-cyclopropoxyethyl 4-methylbenzenesulfonate | [4] |
| Synonyms | 2-Cyclopropoxyethyl Tosylate | [1][2] |
The molecule's structure is characterized by two distinct regions: a polar 4-methylbenzenesulfonate (tosylate) head and a more non-polar 2-cyclopropyloxyethyl tail. This amphiphilic nature is the primary determinant of its solubility characteristics. Understanding this profile is not merely academic; it is critical for practical applications, including:
-
Reaction Solvent Selection: Ensuring reactants are fully solvated for efficient reaction kinetics.
-
Workup & Extraction: Choosing appropriate solvent systems to separate the product from unreacted starting materials and byproducts, as demonstrated in its synthesis which uses an ethyl acetate/petroleum ether extraction.[3]
-
Crystallization & Purification: Identifying suitable anti-solvents and crystallization media to obtain the product in high purity.
-
Chromatography: Selecting optimal mobile phases for chromatographic purification.
Figure 1: Relationship between structural moieties and solubility.
Predictive Solubility Analysis: A Chemist's Perspective
In the absence of extensive published empirical data, a predictive analysis based on the principle of "like dissolves like" provides a robust starting point.[5][6] We can dissect the molecule to forecast its behavior in different solvent classes.
-
The Tosylate Moiety: The sulfonate ester group is highly polar and capable of participating in dipole-dipole interactions and potentially weak hydrogen bonding.[7] This suggests good solubility in polar solvents. Other simple tosylates, like isopropyl tosylate and methyl tosylate, are known to be soluble in polar organic solvents such as dichloromethane, ether, methanol, and acetone.[7][8]
-
The Cyclopropyloxyethyl Moiety: This fragment consists of an ether linkage, which contributes some polarity and hydrogen bond accepting capability, and hydrocarbon components (cyclopropyl and ethyl groups) that are non-polar. While the ether oxygen enhances solubility in polar solvents, the overall hydrocarbon character (five carbon atoms) will limit solubility in water. For context, cyclopropyl methyl ether has a measured water solubility of 5.5 g per 100 mL at 25°C.[9] The larger hydrocarbon tail of our target molecule suggests its water solubility will be significantly lower. The cyclopropyl group itself is often incorporated into drug candidates to modulate properties like aqueous solubility and metabolic stability.[10]
Overall Prediction: The combination of a large polar head and a moderately sized, non-polar tail suggests that this compound will exhibit the highest solubility in polar aprotic solvents that can accommodate both structural features. Its solubility is expected to decrease in highly polar protic solvents like water and in highly non-polar solvents like hexane.
Table 2: Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | High | Solvents effectively solvate both the polar tosylate group and the non-polar ether/hydrocarbon tail. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Solvents can solvate the polar tosylate group but have less affinity for the non-polar tail. |
| Non-Polar | Hexane, Toluene, Petroleum Ether | Low to Moderate | Toluene may show moderate solubility due to pi-stacking with the benzene ring. Hexane will be a poor solvent. |
| Aqueous | Water | Very Low | The hydrophobic character of the C₅H₉O-ethyl tail outweighs the polarity of the tosylate group. |
| Aqueous Acid/Base | 5% HCl, 5% NaOH | Very Low | The molecule lacks acidic or basic functional groups that can be protonated or deprotonated to form a soluble salt.[11][12] |
Methodologies for Experimental Solubility Determination
Theoretical predictions must be validated by empirical data. The following protocols describe robust methods for determining the solubility of a compound like this compound, ranging from rapid qualitative assessments to precise quantitative measurements.
Protocol 1: Qualitative Solubility Classification
This rapid method provides a quick assessment of solubility in key solvent classes, guiding solvent selection for synthesis and purification. It is a standard procedure in organic qualitative analysis.[11][12]
Methodology:
-
Preparation: Add approximately 20-30 mg of the compound to five separate, labeled test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different solvent: (a) Water, (b) 5% NaOH, (c) 5% HCl, (d) Ethanol, (e) Hexane.
-
Observation: Vigorously shake each tube for 30-60 seconds. Observe if the solid dissolves completely.
-
Classification: Classify as "soluble" (dissolves completely), "partially soluble" (some solid remains), or "insoluble" (no visible dissolution).
Figure 2: Workflow for qualitative solubility analysis.
Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic (equilibrium) solubility. It is time-consuming but provides the most accurate and reliable data.[13]
Causality: This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The extended incubation period (24-48 hours) with agitation ensures that the dissolution process has reached its maximum point at a given temperature. Subsequent analysis of the supernatant provides a direct measure of the solubility limit.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials (a magnetic stir bar can be added for agitation). The excess solid is crucial to ensure saturation is reached.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired test solvent to each vial.
-
Equilibration: Seal the vials and place them on a shaker or stirrer in a temperature-controlled environment (e.g., 25°C) for 24-48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at high speed.
-
Supernatant Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as HPLC-UV or a calibrated gravimetric analysis after solvent evaporation.
-
Calculation: Calculate the original concentration in the saturated solution (e.g., in mg/mL or mol/L), accounting for the dilution factor.
Figure 3: Comparison of quantitative solubility determination methods.[13]
Conclusion
References
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable; the content is based on the provided search snippet.)
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University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 5, 2026, from [Link] (Note: A placeholder URL is used as the original may not be stable; the content is based on the provided search snippet.)
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Solubility of Things. (n.d.). Methyl tosylate. Retrieved January 5, 2026, from [Link]
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DrugFuture. (n.d.). Cyclopropyl Methyl Ether. Retrieved January 5, 2026, from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 5, 2026, from [Link]
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Girolami, G. S., Holmes, S. M., & McKinley, S. G. (2002). Transition Metal p-Toluenesulfonates. Inorganic Syntheses, 33, 91. University of Illinois. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of cyclopropyl methyl ether (CAS 540-47-6). Retrieved January 5, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols for the Use of 2-Cyclopropyloxyethyl 4-Methylbenzenesulfonate in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and application of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate (also known as 2-cyclopropoxyethyl tosylate). This versatile reagent serves as a potent electrophile for the introduction of the 2-cyclopropyloxyethyl moiety, a valuable fragment in modern medicinal chemistry. We will explore its synthesis, mechanistic underpinnings, key applications with a focus on nucleophilic substitution reactions, and detailed, field-proven experimental protocols. The guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Value of a Tosylated Ether
This compound, with CAS Number 862728-59-4, is a bifunctional organic compound that has gained prominence as a key intermediate in complex molecule synthesis.[1][2][3] Its structure marries two critical components:
-
The 2-Cyclopropyloxyethyl Group: This motif is of increasing interest in drug design. The cyclopropyl ring can enhance metabolic stability, improve binding affinity, and modulate lipophilicity.
-
The Tosylate (4-methylbenzenesulfonate) Group: This is one of the most effective leaving groups in organic chemistry.[4] The sulfonate ester delocalizes the negative charge of the departing anion through resonance, making the attached carbon atom highly susceptible to nucleophilic attack.[5]
This combination makes the title compound an excellent alkylating agent for introducing the 2-cyclopropyloxyethyl group via bimolecular nucleophilic substitution (SN2) reactions.[5][6] Its utility is notably demonstrated in the synthesis of the SGLT2 inhibitor Bexagliflozin, an antidiabetic drug, highlighting its relevance in pharmaceutical development.[1][7]
Compound Properties
| Property | Value | Reference(s) |
| CAS Number | 862728-59-4 | [1][2][8] |
| Molecular Formula | C₁₂H₁₆O₄S | [1][3][8] |
| Molecular Weight | 256.32 g/mol | [3][8] |
| Appearance | Off-white to light yellow solid | [1] |
| Boiling Point | 390.8±25.0 °C (Predicted) | [1] |
| Density | 1.26±0.1 g/cm³ (Predicted) | [1] |
| Synonyms | 2-Cyclopropoxyethyl Tosylate, Toluene-4-sulfonic acid 2-cyclopropoxy-ethyl ester | [1][3] |
Core Chemistry: Mechanism of Action
The primary reactivity of this compound is governed by the tosylate group's exceptional ability to function as a leaving group. Alcohols are inherently poor leaving groups because the hydroxide ion (OH⁻) is a strong base.[4] By converting the precursor alcohol (2-cyclopropoxyethanol) into its tosylate ester, the leaving group ability is dramatically enhanced.
The reaction proceeds via a classic SN2 mechanism. A nucleophile (Nu⁻) attacks the electrophilic carbon atom adjacent to the tosylate group. This attack occurs from the backside, leading to a concerted bond formation (Nu-C) and bond cleavage (C-OTs), resulting in an inversion of stereochemistry if the carbon were a chiral center.
This straightforward and high-yielding reaction makes the reagent a preferred choice for introducing the 2-cyclopropyloxyethyl group onto a wide range of nucleophiles, including phenols, amines, thiols, and carbanions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures for the tosylation of an alcohol.[6][8] The reaction converts the readily available 2-cyclopropoxyethanol into the desired tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Materials:
-
2-cyclopropoxyethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Brine (saturated aq. NaCl)
-
Deionized water
-
Nitrogen (N₂) gas supply
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, dissolve 2-cyclopropoxyethanol (1.0 eq) in a mixture of THF and 2-methyltetrahydrofuran.
-
Cooling: Cool the mixture to between -5 °C and 0 °C using an appropriate cooling bath (e.g., ice-salt).
-
Base Addition: Slowly add a pre-cooled aqueous solution of NaOH (approx. 3.0 eq) dropwise, ensuring the internal temperature remains below 0 °C.
-
Causality Note: The base deprotonates the alcohol to form the more nucleophilic alkoxide. Low temperature is critical to control the exothermic reaction and prevent unwanted side reactions.
-
-
Alkoxide Formation: Stir the mixture for an additional 20 minutes at -5 °C to 0 °C to ensure complete formation of the sodium alkoxide.
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, approx. 1.2-1.3 eq) portion-wise, again maintaining the internal temperature below 0 °C.
-
Causality Note: TsCl is the electrophile. This step forms the tosylate ester. Maintaining a low temperature prevents potential degradation of the product and reactants.
-
-
Reaction: Stir the reaction mixture under a nitrogen atmosphere at 0-5 °C for at least 5 hours.[8] The reaction can then be allowed to slowly warm to room temperature and stirred overnight to ensure completion.
-
Quenching & Extraction: Add brine to the reaction mixture. Extract the aqueous phase three times with a mixture of ethyl acetate and petroleum ether (e.g., 5:1 v/v).[8]
-
Washing: Combine the organic layers and wash sequentially with saturated brine and water. This removes residual NaOH, salts, and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40°C to yield the crude product.[8] A reported yield for this procedure is approximately 76%.[8]
Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol describes a general method for using this compound to synthesize ethers from phenolic or alcoholic nucleophiles.[9]
Materials:
-
A phenol or alcohol (1.0 eq)
-
This compound (1.1 eq)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH; 1.5-2.0 eq)
-
A polar aprotic solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Setup: To a solution of the phenol or alcohol in the chosen solvent, add the base. If using NaH, exercise extreme caution and add it portion-wise at 0 °C.
-
Deprotonation: Stir the mixture at room temperature (or gently heat if necessary) for 30-60 minutes to ensure complete deprotonation of the hydroxyl group.
-
Alkylation: Add this compound to the mixture.
-
Reaction: Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Safety and Handling
While a full toxicological profile is not available, data for the compound and structurally similar tosylates indicate that appropriate precautions must be taken.[10]
Hazard Summary
| Hazard Type | Statement | Reference(s) |
| Skin Irritation | H315: Causes skin irritation. | [1][11] |
| Eye Irritation | H319: Causes serious eye irritation. | [1][11] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [1] |
| Ingestion | May be harmful if swallowed. | [11][12] |
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][13]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[11][12] Avoid breathing dust, fumes, or vapors.[11]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong acids.[10][11]
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor if you feel unwell.[12][13]
Conclusion
This compound is a highly effective and strategically important reagent in organic synthesis. Its value lies in the reliable and efficient introduction of the 2-cyclopropyloxyethyl group into a variety of molecular scaffolds. The well-established reactivity of the tosylate leaving group, combined with straightforward synthetic and application protocols, makes it an indispensable tool for chemists, particularly those in the field of medicinal chemistry and drug discovery. Adherence to the detailed protocols and safety guidelines presented in this document will enable researchers to leverage this reagent's full potential in their synthetic endeavors.
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Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. (n.d.). NIH. Retrieved from [Link]
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Reaction and Preparation of Ethers and Epoxides | PDF. (n.d.). Scribd. Retrieved from [Link]
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Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. (n.d.). Retrieved from [Link]
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Complete the following multistep syntheses using tosylate formati... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]
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Application Notes & Protocols: 2-cyclopropyloxyethyl 4-methylbenzenesulfonate as a Strategic Alkylating Agent in Research and Development
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate as a specialized alkylating agent. We will delve into its underlying chemical principles, provide detailed experimental protocols, and outline critical safety procedures. The focus is on leveraging this reagent to introduce the valuable 2-cyclopropyloxyethyl moiety into molecular scaffolds, a strategy frequently employed to enhance pharmacokinetic and pharmacodynamic properties in drug discovery programs.
Introduction: The Strategic Value of the Cyclopropyl Moiety and Tosylate Chemistry
In contemporary drug discovery, the incorporation of small, strained ring systems like cyclopropane is a well-established strategy to optimize molecular properties. The cyclopropyl group can enhance metabolic stability, improve potency, increase brain permeability, and reduce off-target effects by imposing conformational constraints and altering electronic properties.[1][2][3] The 2-cyclopropyloxyethyl fragment, therefore, represents a highly desirable structural motif for medicinal chemists.
This compound, also known as 2-cyclopropoxyethyl tosylate, is a crystalline solid that serves as a robust and efficient reagent for installing this valuable fragment.[4][5] It leverages the exceptional reactivity of the tosylate group, a derivative of p-toluenesulfonic acid. The tosylate anion is a superb leaving group because its negative charge is extensively delocalized through resonance across the sulfonate group, making it very stable upon displacement.[6][7] This inherent stability facilitates nucleophilic substitution reactions under relatively mild conditions, avoiding the harsh acids or reagents often required to activate less reactive leaving groups like hydroxyls.[6][8]
This guide provides the necessary theoretical background and practical protocols to effectively and safely utilize this key synthetic intermediate.
Reagent Profile and Synthesis Overview
Before use, it is essential to understand the fundamental properties of the reagent.
| Property | Value | Reference |
| IUPAC Name | 2-cyclopropoxyethyl 4-methylbenzenesulfonate | [9] |
| CAS Number | 862728-59-4 | [9][10] |
| Molecular Formula | C₁₂H₁₆O₄S | [9][10] |
| Molecular Weight | 256.32 g/mol | [9][10] |
| Appearance | Liquid or crystalline solid | [5][10] |
The reagent is typically synthesized via the reaction of 2-cyclopropoxyethanol with 4-methyl-benzenesulfonyl chloride (tosyl chloride) in the presence of a base.[10] This straightforward preparation converts the poorly reactive hydroxyl group of the starting alcohol into the excellent tosylate leaving group.[8][11]
Caption: High-level workflow for the synthesis of the title compound.
Mechanism of Alkylation: An S_N_2 Pathway
This compound functions as an electrophile in alkylation reactions. The carbon atom alpha to the tosylate oxygen is electron-deficient and thus susceptible to attack by nucleophiles. The reaction predominantly proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism.[7][8]
Key Mechanistic Steps:
-
A nucleophile (Nu:⁻), such as an amine, phenoxide, or enolate, performs a backside attack on the electrophilic carbon.
-
Simultaneously, the carbon-oxygen bond of the tosylate ester cleaves.
-
The stable p-toluenesulfonate anion is displaced, and a new bond between the nucleophile and the 2-cyclopropyloxyethyl group is formed.
This mechanism is highly reliable and generally avoids the carbocation rearrangements that can plague S_N_1 reactions.[6]
Caption: Generalized S_N_2 mechanism for alkylation using the tosylate reagent.
Application Protocol: N-Alkylation of a Primary Amine
This protocol provides a representative procedure for introducing the 2-cyclopropyloxyethyl group onto a primary amine, a common transformation in pharmaceutical synthesis.
Objective: To synthesize an N-(2-cyclopropyloxyethyl) derivative of a model primary amine.
Materials & Equipment:
-
Chemicals: this compound (1.0 eq), primary amine (e.g., benzylamine, 1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), anhydrous acetonitrile (CH₃CN), ethyl acetate, brine, distilled water, anhydrous sodium sulfate.
-
Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen/argon line, separatory funnel, rotary evaporator, silica gel for column chromatography.
Caption: Step-by-step workflow for a typical N-alkylation reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the primary amine (1.1 mmol, 1.1 eq) and potassium carbonate (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.
-
Reagent Addition: While stirring the suspension at room temperature, add this compound (1.0 mmol, 1.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting tosylate is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic solids (K₂CO₃) and wash the solid cake with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[10]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
| Parameter | Recommended Value | Rationale |
| Tosylate:Nucleophile Ratio | 1 : 1.1-1.2 | A slight excess of the nucleophile ensures complete consumption of the limiting tosylate reagent. |
| Base | K₂CO₃, Cs₂CO₃ | A non-nucleophilic inorganic base is required to neutralize the toluenesulfonic acid byproduct. |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents are ideal for promoting S_N_2 reaction rates. |
| Temperature | 60 - 100 °C | Heating is typically required to drive the reaction to completion in a reasonable timeframe. |
| Concentration | 0.1 - 0.5 M | Standard concentration range for efficient reaction kinetics. |
Critical Safety and Handling Protocols
WARNING: Sulfonate esters are potent alkylating agents and must be treated as potentially carcinogenic and mutagenic.[6][12] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All manipulations involving this compound, both as a solid and in solution, must be conducted in a certified chemical fume hood to prevent inhalation.[13][14]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[13][14] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Waste Disposal: Dispose of contaminated materials and unused reagent as hazardous chemical waste in accordance with all local, state, and federal regulations.[14] Do not pour down the drain.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No or Low Reactivity | Insufficient temperature; Inactive base; Poorly soluble reagents. | Increase reaction temperature; Use a stronger base (e.g., Cs₂CO₃); Switch to a solvent with better solubilizing power (e.g., DMF). |
| Incomplete Reaction | Insufficient reaction time; Deactivation of nucleophile or reagent. | Extend the reaction time; Ensure all reagents and solvents are anhydrous. |
| Formation of Side Products | O-alkylation instead of N-alkylation (for certain nucleophiles); Elimination reaction. | Change the solvent or base to favor the desired pathway; Lower the reaction temperature to disfavor elimination. |
Conclusion
This compound is a highly effective and versatile alkylating agent for the strategic introduction of the 2-cyclopropyloxyethyl moiety. Its excellent reactivity, driven by the stability of the tosylate leaving group, allows for reliable S_N_2 reactions with a wide range of nucleophiles. By following the detailed protocols and adhering strictly to the safety guidelines outlined in this document, researchers can confidently employ this reagent to advance their synthetic chemistry and drug discovery programs.
References
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
-
Preparation of mesylates and tosylates (video). Khan Academy. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Tosylates. YouTube. [Link]
-
Alcohol to Tosylate Mechanism With Tosyl Chloride and Pyridine 033. YouTube. [Link]
-
Safety data sheet. Saft4U. [Link]
-
Sulfonate Esters - How Real is the Risk? PQRI. [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. ResearchGate. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. ResearchGate. [Link]
-
Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation. [Link]
- US9464043B2 - Preparation of hydroxy-benzylbenzene derivatives.
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- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. This compound 97.00% | CAS: 862728-59-4 | AChemBlock [achemblock.com]
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- 15. capitalresin.com [capitalresin.com]
Application Note: A Streamlined Synthesis of Bexagliflozin Utilizing a Key Tosylate Intermediate
Abstract
This application note provides a comprehensive guide to a key synthetic route for bexagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The described methodology highlights the strategic use of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate for the efficient introduction of the characteristic side chain of bexagliflozin. This document offers detailed protocols, mechanistic insights, and practical considerations for researchers engaged in the synthesis of SGLT2 inhibitors and related C-aryl glucoside compounds.
Introduction: The Significance of Bexagliflozin and its Synthesis
Bexagliflozin is an important therapeutic agent for the management of type 2 diabetes mellitus.[1][2] As an SGLT2 inhibitor, it reduces renal glucose reabsorption, leading to improved glycemic control.[3] The molecular architecture of bexagliflozin, featuring a C-aryl glucoside core and a distinctive 4-(2-cyclopropyloxyethoxy)benzyl moiety, necessitates a carefully designed synthetic strategy. The methodology detailed herein focuses on a robust and scalable approach, emphasizing the formation of a key ether linkage through the alkylation of a phenolic intermediate with this compound. This tosylate serves as a stable and reactive electrophile, facilitating the efficient construction of the desired side chain.
The overall synthetic approach can be visualized as a convergent process where the aglycone portion, functionalized with the cyclopropyloxyethyl side chain, is prepared separately and then coupled with a protected glucose derivative to form the C-glucoside bond. Subsequent deprotection and reduction steps yield the final active pharmaceutical ingredient.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of bexagliflozin reveals the key bond constructions. The C-aryl glucoside linkage is a primary disconnection point, leading back to a functionalized aglycone and a protected gluconolactone. The aglycone itself can be deconstructed at the ether linkage, highlighting the importance of the reaction between a phenolic precursor and an appropriate electrophile, in this case, this compound.
Figure 1: Retrosynthetic analysis of Bexagliflozin.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of bexagliflozin, commencing with the preparation of the key intermediate via the tosylate reagent.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 4-(2-chloro-5-iodobenzyl)phenol | 1103738-19-3 | Various | Starting material for the aglycone. |
| This compound | 862728-59-4 | AChemBlock, etc.[4] | Key electrophile. |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | Various | Base for the etherification. |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | Various | Reaction solvent. |
| n-Butyllithium (n-BuLi) | 109-72-8 | Various | For lithium-halogen exchange. |
| 2,3,4,6-tetra-O-trimethylsilyl-β-D-gluconolactone | 32384-65-9 | Various | Protected glucose derivative. |
| Methanesulfonic acid | 75-75-2 | Various | For quenching and hydrolysis. |
| Triethylsilane (Et₃SiH) | 617-86-7 | Various | Reducing agent. |
| Boron trifluoride etherate (BF₃·OEt₂) | 109-63-7 | Various | Lewis acid for reduction. |
| L-Proline | 147-85-3 | Various | For purification by co-crystallization. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Various | Reaction solvent. |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Various | Reaction solvent. |
| Ethyl acetate (EtOAc) | 141-78-6 | Various | Extraction solvent. |
| Hexanes | 110-54-3 | Various | Anti-solvent for crystallization. |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Various | Drying agent. |
Synthesis of 2-(4-(2-Cyclopropoxyethoxy)Benzyl)-1-Chloro-4-Iodobenzene
This protocol describes the crucial etherification step to form the bexagliflozin side chain.
Figure 2: Workflow for the synthesis of the key aglycone intermediate.
Protocol:
-
To a solution of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (1.0 eq.) in anhydrous dimethylformamide (DMF), add this compound (1.0 eq.) and cesium carbonate (Cs₂CO₃) (2.0 eq.).[5]
-
Stir the resulting mixture at room temperature for 12 hours.[5]
-
Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by preparative HPLC or flash column chromatography to obtain the pure 2-(4-(2-cyclopropoxyethoxy)benzyl)-1-chloro-4-iodobenzene.[5]
C-Glycosylation and Formation of Bexagliflozin
This part of the protocol outlines the formation of the C-glucoside bond and the final steps to yield bexagliflozin.
Protocol:
-
Lithium-Halogen Exchange and Coupling:
-
Dissolve the synthesized 2-(4-(2-cyclopropoxyethoxy)benzyl)-1-chloro-4-iodobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to a temperature below -90°C.
-
Slowly add n-butyllithium (n-BuLi) in hexanes, maintaining the temperature below -90°C.[1]
-
After stirring for a short period, add a solution of 2,3,4,6-tetra-O-trimethylsilyl-β-D-gluconolactone in toluene, again keeping the temperature below -90°C.[1]
-
Stir the reaction mixture for 30 minutes at -95°C.[1]
-
-
Hydrolysis and Deprotection:
-
Reduction to Bexagliflozin:
-
Prepare a cold solution (-20 to -15°C) of triethylsilane in a mixture of dichloromethane and acetonitrile.
-
Add boron trifluoride etherate (BF₃·OEt₂) to this cold solution.[5][6]
-
Add the solution of the crude intermediate from the previous step to the cold triethylsilane solution at a rate that maintains the temperature between -20 and -15°C.[5][6]
-
Stir the reaction mixture for several hours at this temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate to adjust the pH to approximately 8.0.[5]
-
-
Work-up and Purification:
-
Remove the organic volatiles under vacuum.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude bexagliflozin.[5]
-
For final purification, dissolve the crude product in a mixture of ethanol and water. Add L-proline and heat the mixture until a clear solution is obtained.[5]
-
Add hexane dropwise while maintaining an elevated temperature.
-
Cool the mixture to allow for crystallization.
-
Filter the resulting solid, wash with hexane, and dry under vacuum to obtain pure bexagliflozin.[1][7]
-
Discussion and Mechanistic Insights
The key to this synthetic route is the Williamson ether synthesis in the first step, where the phenoxide, generated in situ by the action of cesium carbonate, acts as a nucleophile attacking the primary carbon of this compound. The tosylate is an excellent leaving group, facilitating this SN2 reaction.
The subsequent C-glycosylation involves a lithium-halogen exchange to form a highly reactive aryllithium species. This nucleophile then attacks the electrophilic carbonyl carbon of the protected gluconolactone. The use of very low temperatures is critical to prevent side reactions and control the reactivity of the organolithium reagent.
The final reduction of the intermediate hemiketal to the desired β-C-glucoside is achieved with a combination of a Lewis acid (BF₃·OEt₂) and a hydride donor (Et₃SiH). This stereoselective reduction is a common and effective method for the synthesis of C-aryl glucosides.[8][9]
Conclusion
The synthesis of bexagliflozin detailed in this application note provides a reliable and scalable method for obtaining this important antidiabetic agent. The strategic use of this compound allows for the efficient and straightforward introduction of the required side chain. The subsequent C-glycosylation and reduction steps are well-established transformations in carbohydrate chemistry, making this an attractive route for both academic and industrial laboratories. By following the detailed protocols and understanding the underlying chemical principles, researchers can successfully synthesize bexagliflozin for further study and development.
References
-
Xu, G., Xu, B., Song, Y., & Sun, X. (2016). An efficient method for synthesis of bexagliflozin and its carbon-13 labeled analogue. Tetrahedron Letters, 57(42), 4684–4687. [Link]
- Piramal Enterprises Ltd. (2020). A process for the preparation of sglt2 inhibitor and intermediates thereof.
-
ResearchGate. (n.d.). An efficient method for synthesis of bexagliflozin and its carbon-13 labeled analogue. Retrieved from [Link]
-
ScienceDirect. (2016). An efficient method for synthesis of bexagliflozin and its carbon-13 labeled analogue. Retrieved from [Link]
-
American Chemical Society. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. [Link]
- Piramal Enterprises Ltd. (2020). A process for the preparation of sglt2 inhibitors and intermediates thereof.
- Google Patents. (n.d.). A novel process for the preparation of bexagliflozin a sglt2 inhibitor and its intermediates thereof.
-
Semantic Scholar. (2016). An efficient method for synthesis of bexagliflozin and its carbon-13 labeled analogue. [Link]
-
New Drug Approvals. (2015). BEXAGLIFLOZIN. [Link]
-
ResearchGate. (n.d.). Efficient and Facile Synthesis of Bexagliflozin: An SGLT-2 Inhibitor. Retrieved from [Link]
- Google Patents. (n.d.). Phlorizin derivatives and their preparation and application.
-
ResearchGate. (n.d.). A method for preparing C-glycosides related to phlorizin. Retrieved from [Link]
-
PubMed Central. (n.d.). Preparation of ketonyl C-glycosides from designed glycosyl sulfides and styrenes by a radical pathway. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of phlorizin and selected 4-dehydroxyphlorizin derivatives. Retrieved from [Link]
-
SciSpace. (2013). Metabolic engineering of the flavone-C-glycoside pathway using polyprotein technology. [Link]
-
OUCI. (n.d.). Dual SGLT1/SGLT2 inhibitor phlorizin reduces glucose transport in experimental peritoneal dialysis. Retrieved from [Link]
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- 4. This compound 97.00% | CAS: 862728-59-4 | AChemBlock [achemblock.com]
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- 6. Bexagliflozin synthesis - chemicalbook [chemicalbook.com]
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- 8. scribd.com [scribd.com]
- 9. lookchem.com [lookchem.com]
Application Note: A Detailed Protocol for the Synthesis of 2-Cyclopropyloxyethyl Tosylate
For: Researchers, scientists, and drug development professionals.
Abstract
2-Cyclopropyloxyethyl tosylate is a valuable synthetic intermediate, featuring a cyclopropyl ether moiety and a tosylate group, which is an excellent leaving group. This combination makes it a versatile building block for introducing the 2-cyclopropyloxyethyl group into various molecules through nucleophilic substitution reactions. This application note provides a comprehensive, two-part experimental protocol for the synthesis of 2-cyclopropyloxyethyl tosylate, starting from readily available precursors. The protocol is designed to be robust and reproducible, with detailed explanations for key experimental choices to ensure both high yield and purity.
Introduction
The conversion of alcohols into tosylates is a cornerstone transformation in organic synthesis.[1] The resulting tosylate group (OTs) is a significantly better leaving group than the original hydroxyl group, facilitating a wide range of subsequent reactions such as SN2 substitutions and eliminations.[1][2] This protocol details the synthesis of 2-cyclopropyloxyethyl tosylate, a reagent not commonly available commercially. The synthesis is approached in two logical stages: first, the preparation of the precursor alcohol, 2-cyclopropyloxyethanol, via a Williamson ether synthesis, followed by its conversion to the target tosylate.[3][4]
The Williamson ether synthesis is a reliable method for forming ethers from an organohalide and an alkoxide.[3][4] The subsequent tosylation of the resulting primary alcohol is achieved using p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base, a method known for its efficiency and broad applicability.[1][5] This guide provides field-proven insights into reaction setup, monitoring, workup, and purification.
Overall Reaction Scheme
Part A: Synthesis of 2-Cyclopropyloxyethanol
Part B: Synthesis of 2-Cyclopropyloxyethyl Tosylate
PART 1: Synthesis of 2-Cyclopropyloxyethanol
This stage employs the Williamson ether synthesis, where sodium cyclopropoxide is generated in situ and reacted with 2-chloroethanol.[3] Using a strong base like sodium hydride ensures the complete deprotonation of cyclopropanol to form the nucleophilic alkoxide.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Cyclopropanol | 2516-33-8 | 58.08 | 50.0 | 1.0 |
| Sodium Hydride (60% disp.) | 7646-69-7 | 24.00 (NaH) | 55.0 | 1.1 |
| 2-Chloroethanol | 107-07-3 | 80.51 | 50.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~150 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | - | - |
| Saturated NH₄Cl (aq) | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | - |
Step-by-Step Protocol
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 2.2 g, 55.0 mmol) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add 100 mL of anhydrous THF to the flask.
-
Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Dissolve cyclopropanol (2.9 g, 50.0 mmol) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension over 20 minutes via the dropping funnel.
-
Scientist's Note: The dropwise addition at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution. After the addition, the mixture is typically warmed to room temperature and stirred for an additional 30-60 minutes to ensure complete deprotonation.
-
-
Nucleophilic Substitution: After the hydrogen evolution ceases, add 2-chloroethanol (4.0 g, 50.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Completion: Once the addition is complete, remove the ice bath and heat the mixture to a gentle reflux (~66 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until no more gas evolves.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 2-cyclopropyloxyethanol.
-
-
Purification: The crude alcohol can often be used in the next step without further purification. If necessary, purify by distillation under reduced pressure.
PART 2: Synthesis of 2-Cyclopropyloxyethyl Tosylate
This stage involves the conversion of the synthesized alcohol to its corresponding tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base.[5]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Cyclopropyloxyethanol (crude) | 21040-33-7 | 102.13 | (Assumed ~40.0) | 1.0 |
| p-Toluenesulfonyl Chloride (TsCl) | 98-59-9 | 190.65 | 48.0 | 1.2 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 60.0 | 1.5 |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 | 4.0 | 0.1 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | ~150 mL | - |
| 1 M HCl (aq) | - | - | - | - |
| Saturated NaHCO₃ (aq) | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | - | - |
Step-by-Step Protocol
-
Reaction Setup: Dissolve the crude 2-cyclopropyloxyethanol (~4.1 g, assuming ~40.0 mmol from the previous step) in 100 mL of anhydrous dichloromethane (DCM) in a flame-dried 250 mL round-bottom flask under an inert atmosphere. Add a magnetic stir bar.
-
Addition of Base and Catalyst: Cool the solution to 0 °C in an ice bath. Add triethylamine (8.4 mL, 60.0 mmol) followed by 4-dimethylaminopyridine (DMAP) (0.49 g, 4.0 mmol).[6]
-
Addition of TsCl: Add p-toluenesulfonyl chloride (9.15 g, 48.0 mmol) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.[5]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.[6] Monitor the disappearance of the starting alcohol by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Work-up:
-
Once the reaction is complete, quench by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).[5][6]
-
Scientist's Note: The acid wash removes residual triethylamine and DMAP. The bicarbonate wash removes any remaining acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 2-cyclopropyloxyethyl tosylate.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[8] A gradient elution starting with 95:5 Hexanes:Ethyl Acetate is typically effective. Combine the fractions containing the pure product and concentrate under reduced pressure to afford the final product as a colorless or pale yellow oil.
Experimental Workflow Diagram
Sources
Application Notes and Protocols for the Analytical Determination of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate
Abstract: This comprehensive guide provides detailed analytical methodologies for the identification and quantification of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity and robust, validated approaches. This document outlines procedures for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each protocol is presented with an in-depth explanation of the experimental rationale, ensuring that the described methods are self-validating and grounded in established analytical principles.
Introduction
This compound (CAS 862728-59-4) is a sulfonate ester of significant interest in modern organic synthesis, particularly as a precursor in the manufacturing of active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring a tosylate leaving group and a cyclopropyloxyethyl moiety, makes it a versatile reagent.[3][4] The purity and accurate quantification of this intermediate are critical to ensure the safety and efficacy of the final drug product. Sulfonate esters, as a class, are often under scrutiny for their potential genotoxic properties, necessitating highly sensitive and specific analytical methods for their control.[5][6]
This application note provides a suite of validated analytical methods for the comprehensive characterization of this compound. The methodologies are designed to be readily implemented in a laboratory setting and are compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[7]
High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of tosylate compounds in pharmaceutical processes.[8] The method described below is a reversed-phase HPLC method designed for the accurate determination of the purity of this compound and for its quantification in reaction mixtures.
Rationale for Method Design
The selection of a reversed-phase method with a C18 column is based on the non-polar nature of the this compound molecule. The phenyl and cyclopropyl groups will interact strongly with the stationary phase, allowing for good retention and separation from more polar impurities or starting materials. The mobile phase, a mixture of acetonitrile and water, provides the necessary elution strength. The addition of a small amount of acid, such as orthophosphoric acid, can help to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[8] The UV detection wavelength is set to 220 nm, which corresponds to a strong absorbance of the benzene ring in the tosylate group, ensuring high sensitivity.[8]
Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[8]
-
HPLC grade acetonitrile, water, and orthophosphoric acid.
-
Reference standard of this compound (purity ≥99.0%).[9]
-
Class A volumetric glassware.
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 65% A to 15% A over 45 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
2.2.3. Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution: Accurately weigh an appropriate amount of the sample to be analyzed to achieve a final concentration of approximately 100 µg/mL in the diluent.
2.2.4. System Suitability
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0% and the tailing factor for the analyte peak is not more than 2.0.
2.2.5. Data Analysis
The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard.
Method Validation (as per ICH Q2(R1))[7]
This method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure it is suitable for its intended purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For this compound, GC-MS is particularly useful for detecting potential process-related impurities and degradation products, especially those that may be present at trace levels.[5][10]
Rationale for Method Design
The choice of a GC-MS method is predicated on the thermal stability and volatility of this compound and its likely impurities. A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), provides good separation for a wide range of compounds.[5] Electron ionization (EI) at 70 eV is a standard technique that produces reproducible mass spectra, which can be compared to library spectra for identification. Selective Ion Monitoring (SIM) mode can be employed for enhanced sensitivity when quantifying known impurities.[11]
Experimental Protocol
3.2.1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
GC-MS grade solvents (e.g., dichloromethane, ethyl acetate).
-
Reference standards of potential impurities, if available.
3.2.2. GC-MS Conditions
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 10 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 (Full Scan) |
3.2.3. Sample Preparation
-
Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.
3.2.4. Data Analysis
-
Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with those of known standards, if available.
-
Quantification: For quantitative analysis, a calibration curve can be prepared using reference standards of the impurities of interest. The analysis is typically performed in SIM mode for higher sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR are essential for verifying the identity of this compound.[12]
Rationale for Method Design
¹H NMR will provide information on the number of different types of protons and their connectivity, while ¹³C NMR will reveal the number of different types of carbon atoms in the molecule. The expected chemical shifts and splitting patterns can be predicted based on the known effects of the functional groups present in the molecule. Deuterated chloroform (CDCl₃) is a common and suitable solvent for this non-polar compound.[12]
Experimental Protocol
4.2.1. Instrumentation and Materials
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
4.2.2. Sample Preparation
-
Dissolve 10-20 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
4.2.3. Data Acquisition
-
Acquire ¹H and ¹³C{¹H} NMR spectra at room temperature.
-
Typical parameters for ¹H NMR: 16-32 scans, 30° pulse angle, 2-second relaxation delay.
-
Typical parameters for ¹³C NMR: 512-1024 scans, 30° pulse angle, 2-second relaxation delay.
Expected Spectral Data (Theoretical)
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic protons (tosyl group): Two doublets around δ 7.3-7.8 ppm (AA'BB' system).
-
Methyl protons (tosyl group): A singlet around δ 2.4 ppm.
-
-OCH₂CH₂O- protons: Two triplets around δ 3.6-4.2 ppm.
-
Cyclopropyl methine proton (-OCH-): A multiplet around δ 3.3 ppm.
-
Cyclopropyl methylene protons (-CH₂-): Multiplets in the upfield region, typically δ 0.4-0.8 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic carbons (tosyl group): Peaks in the range of δ 127-145 ppm.
-
Methyl carbon (tosyl group): A peak around δ 21 ppm.
-
-OCH₂CH₂O- carbons: Peaks in the range of δ 65-70 ppm.
-
Cyclopropyl methine carbon (-OCH-): A peak around δ 60 ppm.
-
Cyclopropyl methylene carbons (-CH₂-): Peaks in the upfield region, typically δ 2-10 ppm.
-
Workflow Visualization
The following diagram illustrates the general analytical workflow for the characterization of this compound.
Caption: General analytical workflow for this compound.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound. The HPLC-UV method is suitable for accurate quantification and purity assessment, while the GC-MS method offers high sensitivity for impurity profiling. NMR spectroscopy serves as the definitive tool for structural confirmation. Adherence to these protocols, in conjunction with proper method validation, will ensure the generation of reliable and accurate data, which is paramount in the pharmaceutical industry.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Informations. Retrieved from [Link]
-
PubChem. (n.d.). Toluene-4-sulfonic acid 2-cyclopropoxy-ethyl ester. Retrieved from [Link]
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Govindarajan, M., et al. (2013). Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. Journal of Pharmaceutical and Biomedical Analysis, 85, 137-142. Retrieved from [Link]
-
Rao, K. S., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 402-407. Retrieved from [Link]
-
ResearchGate. (n.d.). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Retrieved from [Link]
-
GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. (2017). Journal of Chromatographic Science, 55(9), 903-909. Retrieved from [Link]
-
Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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- 8. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Cyclopropoxyethyl4-methylbenzenesulfonate synthesis - chemicalbook [chemicalbook.com]
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- 12. rsc.org [rsc.org]
The Cyclopropyl Moiety: A Privileged Scaffold in Modern Drug Discovery - Applications and Synthetic Protocols
Introduction: The Strategic Importance of the Cyclopropyl Ring in Medicinal Chemistry
The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile building block in the design of modern pharmaceuticals.[1][2] Its incorporation into bioactive molecules is a strategic decision made by medicinal chemists to address various challenges encountered during drug discovery, such as enhancing potency, tuning physicochemical properties, and improving metabolic stability.[3][4][5] The unique structural and electronic features of the cyclopropyl group— stemming from its significant ring strain and the "bent" nature of its carbon-carbon bonds—confer a range of desirable pharmacological properties.[3][6]
Key attributes that make the cyclopropyl moiety attractive include:
-
Conformational Rigidity: The rigid nature of the cyclopropane ring allows for precise control over the spatial orientation of substituents, leading to a more favorable, low-entropy binding to target proteins.[3][6][7] This can result in enhanced potency and selectivity.
-
Metabolic Stability: The C-H bonds of a cyclopropyl group are shorter and stronger than those in acyclic alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][8] This can lead to an increased half-life and reduced potential for drug-drug interactions.
-
Modulation of Physicochemical Properties: The cyclopropyl group can act as a lipophilic yet rigid spacer, influencing a molecule's solubility, permeability, and pKa.[3][4] It can serve as a bioisostere for other functional groups like alkenes or gem-dimethyl groups, offering a unique combination of properties.[1][2]
-
Enhanced Potency: By presenting substituents in a well-defined orientation for optimal target engagement, the cyclopropyl moiety can significantly boost the biological activity of a lead compound.[1][3][4]
The successful application of this scaffold is evident in the numerous FDA-approved drugs containing a cyclopropyl ring, including treatments for COVID-19 (Paxlovid), hepatitis C, and various cancers.[9][10][11] This guide provides an in-depth overview of the key synthetic strategies for introducing the cyclopropyl moiety, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Synthetic Strategies for Cyclopropane Ring Formation
A variety of synthetic methods are available for the construction of cyclopropane rings, each with its own advantages and limitations regarding substrate scope, functional group tolerance, and stereocontrol. The choice of method is dictated by the specific molecular context and the desired substitution pattern.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. It involves the use of an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.
Mechanism: The active species is believed to be an iodomethylzinc iodide-complex that delivers a methylene group to the double bond of the alkene in a concerted fashion. This concerted mechanism ensures that the stereochemistry of the alkene is retained in the cyclopropane product.
Key Advantages:
-
Excellent for the synthesis of unsubstituted cyclopropanes.
-
Stereospecific with respect to the alkene geometry.
-
Often proceeds under mild conditions.
Protocol: Simmons-Smith Cyclopropanation of (E)-Stilbene
Materials:
-
(E)-Stilbene
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper couple (Zn(Cu))
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of Zn(Cu) couple (1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add a solution of (E)-stilbene (1.0 equivalent) in anhydrous diethyl ether.
-
Slowly add diiodomethane (1.1 equivalents) to the reaction mixture. The reaction is often initiated by gentle heating or sonication.
-
Stir the reaction mixture at reflux for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopropane.
Diagram: Simmons-Smith Reaction Workflow
Caption: Workflow for Simmons-Smith cyclopropanation.
Transition Metal-Catalyzed Cyclopropanation
Transition metal catalysis offers a powerful and versatile platform for cyclopropane synthesis, often with high levels of stereocontrol and functional group tolerance.[12][13] Catalysts based on rhodium, copper, and palladium are commonly employed, particularly in reactions involving diazo compounds as carbene precursors.[12][14][15]
Mechanism: The general mechanism involves the reaction of a transition metal catalyst with a diazo compound to generate a metal-carbene intermediate.[12] This highly reactive species then transfers the carbene moiety to an alkene to form the cyclopropane ring. The choice of metal and ligand is crucial for controlling the efficiency and stereoselectivity of the reaction.
Key Advantages:
-
High efficiency and catalytic turnover.
-
Access to a wide range of substituted cyclopropanes.
-
Potential for high diastereoselectivity and enantioselectivity with chiral catalysts.
-
Broad substrate scope.
Protocol: Rhodium(II)-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
Materials:
-
Styrene
-
Ethyl diazoacetate
-
Dirhodium tetraacetate [Rh₂(OAc)₄]
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve styrene (5.0 equivalents) and a catalytic amount of dirhodium tetraacetate (0.1-1 mol%) in anhydrous DCM.
-
Slowly add a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous DCM to the stirred reaction mixture over a period of 2-4 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
After the addition is complete, continue stirring the reaction at room temperature until the diazo compound is fully consumed (as indicated by TLC or the disappearance of its characteristic yellow color).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomeric cyclopropane products.
Diagram: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation
Caption: Simplified catalytic cycle for cyclopropanation.
Palladium-Catalyzed Cyclopropanation
Palladium catalysis is particularly useful for the cyclopropanation of strained alkenes and for reactions involving specific carbene precursors like sulfoxonium ylides.[15][16] These methods often exhibit unique reactivity and selectivity profiles compared to rhodium and copper-based systems.
Protocol: Palladium-Catalyzed Cyclopropanation of Norbornene with a Sulfoxonium Ylide [15]
Materials:
-
Norbornene
-
Appropriate sulfoxonium ylide (e.g., dimethylsulfoxonium methylide precursor)
-
PdCl₂(PPh₃)₂
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a reaction vessel, add the sulfoxonium ylide (1.0 equivalent), norbornene (2.0 equivalents), PdCl₂(PPh₃)₂ (10 mol%), and K₂CO₃ (2.0 equivalents).
-
Add DMA as the solvent and heat the mixture to 90 °C under an air atmosphere.
-
Stir the reaction for 24 hours, monitoring its progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the cyclopropane-fused norbornene product.
Copper-Catalyzed Cyclopropanation
Copper catalysts, often in combination with chiral ligands, are widely used for enantioselective cyclopropanation reactions.[14][17] These methods are crucial for the synthesis of chiral cyclopropane-containing building blocks for pharmaceuticals.
Protocol: Enantioselective Copper-Catalyzed Cyclopropanation [18]
Materials:
-
(E)-Alkenyl boronate
-
Trifluorodiazoethane
-
[Cu(NCMe)₄]PF₆
-
Chiral bisoxazoline (BOX) ligand (e.g., tBuBOX)
-
Anhydrous solvent (e.g., DCM or THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Cu(NCMe)₄]PF₆ (5 mol%) and the chiral BOX ligand (5.5 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the (E)-alkenyl boronate (1.0 equivalent) to the catalyst solution.
-
Slowly add a solution of trifluorodiazoethane (2.0 equivalents) over several hours using a syringe pump.
-
Stir the reaction at the appropriate temperature (optimization may be required) until the starting material is consumed.
-
Quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography to obtain the enantioenriched cyclopropylboronate.
Comparison of Common Cyclopropanation Methods
| Method | Carbene Source | Catalyst | Key Advantages | Key Limitations |
| Simmons-Smith | CH₂I₂ | Zn(Cu) | Stereospecific, good for simple cyclopropanes. | Stoichiometric zinc, limited to CH₂ transfer. |
| Rhodium-Catalyzed | Diazo compounds | Rh₂(OAc)₄, etc. | High efficiency, broad scope, good for substituted cyclopropanes. | Diazo compounds can be hazardous. |
| Copper-Catalyzed | Diazo compounds | Cu(I) or Cu(II) salts | Excellent for enantioselective synthesis with chiral ligands. | Can be sensitive to air and moisture. |
| Palladium-Catalyzed | Diazo compounds, Ylides | Pd(0) or Pd(II) complexes | Unique reactivity, good for specific substrates like strained alkenes. | Catalyst can be expensive. |
| Corey-Chaykovsky | Sulfur Ylides | None (base-mediated) | Good for electron-deficient alkenes (enones). | Stoichiometric use of ylide. |
Conclusion: A Versatile Tool for Drug Design
The introduction of the cyclopropyl moiety is a well-established and powerful strategy in medicinal chemistry for optimizing the properties of drug candidates.[1] The synthetic methodologies for constructing this valuable scaffold are diverse and continue to evolve, offering chemists a range of options to suit their specific needs.[9][19] A thorough understanding of the underlying mechanisms and practical considerations of these reactions, as outlined in this guide, is essential for the successful application of the cyclopropyl group in the development of novel and effective therapeutics.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 12. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 13. Metal-catalysed C-C bond formation at cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Applications of Tosylates in Pharmaceutical Synthesis: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Tosylates in Modern Drug Synthesis
In the intricate landscape of pharmaceutical synthesis, the precise and efficient manipulation of functional groups is a cornerstone of success. Chemists are often faced with the challenge of transforming a poor leaving group, such as a hydroxyl group (-OH), into a more reactive species to facilitate the construction of complex molecular architectures. The p-toluenesulfonyl group, commonly known as the tosylate group (TsO-), has emerged as a powerful and versatile tool to address this challenge.[1] Its remarkable stability, predictable reactivity, and the stereochemical control it offers have solidified its role as an indispensable functional group in the multi-step synthesis of active pharmaceutical ingredients (APIs).[1][2]
This technical guide provides a comprehensive exploration of the applications of tosylates in pharmaceutical synthesis. We will delve into the fundamental chemical principles that govern their reactivity, present detailed experimental protocols for their formation and subsequent reactions, and showcase their utility in the synthesis of notable pharmaceutical compounds.
Core Application: Tosylates as Superior Leaving Groups in Nucleophilic Substitution
The primary and most widespread application of tosylates in pharmaceutical synthesis is to function as an excellent leaving group in nucleophilic substitution reactions.[3] Alcohols, while abundant and often readily available, are notoriously poor substrates for direct substitution because the hydroxide ion (HO⁻) is a strong base and therefore a poor leaving group.[1][4] By converting an alcohol to a tosylate ester, its reactivity towards nucleophiles is dramatically enhanced.[3]
The Chemistry of Activation: Why are Tosylates Such Good Leaving Groups?
The efficacy of the tosylate group stems from the stability of the resulting tosylate anion (TsO⁻). This stability is a direct consequence of resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group and the aromatic ring.[1][2][4] The pKa of the conjugate acid, p-toluenesulfonic acid (TsOH), is approximately -2.8, which underscores the exceptional stability of the tosylate anion compared to the hydroxide ion (the conjugate base of water with a pKa of 15.7).[2] This significant difference in basicity is the fundamental driving force for the enhanced reactivity of tosylates in substitution reactions.[2]
Mechanism of Tosylation: A Closer Look
The tosylation of an alcohol is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[5][6] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl and displacing the chloride ion.[4][6] The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction and to deprotonate the resulting oxonium ion, yielding the final tosylate ester.[6]
Caption: General mechanism of alcohol tosylation.
A critical aspect of the tosylation reaction is that it proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group.[2][7][8][9] This is because the C-O bond of the alcohol is not broken during the tosylation process.[6] The subsequent nucleophilic attack on the tosylate, typically proceeding via an SN2 mechanism, occurs with inversion of stereochemistry .[2] This two-step sequence provides a reliable and stereospecific method for inverting the configuration of a chiral alcohol and introducing a wide variety of functional groups.
Quantitative Comparison of Leaving Group Ability
The effectiveness of a leaving group can be quantified by comparing the relative rates of reaction for a given substrate with different leaving groups. Sulfonate esters, including tosylates, are significantly better leaving groups than halides.
| Leaving Group | Formula | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Solvolysis |
| Iodide | I⁻ | HI | -10 | ~1 |
| Bromide | Br⁻ | HBr | -9 | ~0.3 |
| Tosylat | TsO⁻ | TsOH | -2.8 | ~3.5 x 10⁴ |
| Chloride | Cl⁻ | HCl | -7 | ~0.01 |
| Hydroxide | HO⁻ | H₂O | 15.7 | ~10⁻¹⁶ |
Note: Relative rates are approximate and can vary with substrate and reaction conditions.
Pharmaceutical Case Study: Synthesis of Linezolid
Linezolid, an important oxazolidinone antibiotic, provides an excellent example of the utility of tosylates in pharmaceutical synthesis. In several synthetic routes to Linezolid, a key step involves the N-alkylation of an amine with a tosylated intermediate.[10][11]
Caption: Simplified workflow for Linezolid synthesis involving a tosylate intermediate.
In one reported synthesis, the primary hydroxyl group of a chiral intermediate is tosylated.[10] This activated intermediate then undergoes nucleophilic substitution by 3-fluoro-4-morpholinobenzenamine to form a key C-N bond, ultimately leading to the Linezolid framework.[10] This strategy highlights the efficiency and regioselectivity that can be achieved using tosylate chemistry.
Protocol 1: Synthesis of an Alkyl Tosylate and Subsequent Nucleophilic Substitution with Azide
This protocol details a general procedure for the tosylation of a primary alcohol followed by displacement with sodium azide, a common transformation in the synthesis of pharmaceutical intermediates.
Part A: Tosylation of a Primary Alcohol
Materials and Reagents:
-
Primary alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Anhydrous pyridine or triethylamine (1.5 eq.)
-
Anhydrous dichloromethane (DCM) (10 volumes)
-
Deionized water
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the primary alcohol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine or triethylamine (1.5 eq.) to the stirred solution.[6]
-
Portion-wise, add p-toluenesulfonyl chloride (1.2 eq.) to the reaction mixture, ensuring the temperature remains at 0 °C.[6][12]
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours.[6][12] Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Upon completion, dilute the reaction mixture with water.[6][12]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, deionized water, saturated sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.[6][12]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[2][6]
Part B: Nucleophilic Substitution with Sodium Azide
Materials and Reagents:
-
Alkyl tosylate (from Part A, 1.0 eq.)
-
Sodium azide (NaN₃) (1.5 eq.)
-
Anhydrous dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the alkyl tosylate (1.0 eq.) in anhydrous DMF.
-
Add sodium azide (1.5 eq.) to the solution.[2]
-
Heat the reaction mixture to 60-80 °C and stir for 3-6 hours.[2] Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volume).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkyl azide.
-
The crude product can be purified by column chromatography if necessary.
Core Application: Tosylates as Protecting Groups
In addition to their role as leaving groups, tosylates also serve as effective protecting groups for alcohols and amines in multi-step syntheses.[3][13][14] A protecting group temporarily masks a functional group to prevent it from reacting under a specific set of conditions.[3][15]
Protection of Amines
The tosyl group is commonly used to protect amines.[13][14] The resulting tosylamide (sulfonamide) is stable to a wide range of reaction conditions, including many oxidizing and reducing agents, as well as acidic and basic conditions under which other amine protecting groups might be cleaved.
Caption: Protection of an amine as a tosylamide and subsequent deprotection.
Deprotection of Tosylamides
The removal of the tosyl group from a tosylamide requires more stringent conditions than for many other protecting groups, which contributes to its robustness. Common deprotection methods include treatment with strong acids like HBr or H₂SO₄, or strong reducing agents such as sodium in liquid ammonia or sodium naphthalenide.[15]
Protocol 2: Protection of an Amine as a Tosylamide and Deprotection
Part A: Protection of an Amine
Materials and Reagents:
-
Primary or secondary amine (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq.)
-
Pyridine (as solvent and base)
-
Deionized water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine (1.0 eq.) in pyridine in a round-bottom flask and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Pour the reaction mixture into cold 1 M HCl.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude tosylamide by recrystallization or column chromatography.
Part B: Deprotection of a Tosylamide (Reductive Cleavage)
Materials and Reagents:
-
Tosylamide (from Part A, 1.0 eq.)
-
Sodium metal
-
Anhydrous liquid ammonia
-
Anhydrous ethanol
-
Dewar flask with a dry ice/acetone condenser
Procedure (Caution: This procedure involves handling liquid ammonia and sodium metal and should be performed by trained personnel in a well-ventilated fume hood):
-
Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Condense liquid ammonia into the flask.
-
Dissolve the tosylamide in a minimal amount of a suitable co-solvent (e.g., THF) and add it to the liquid ammonia.
-
Carefully add small pieces of sodium metal until a persistent blue color is observed.
-
Stir the reaction for 1-2 hours.
-
Quench the reaction by the slow addition of anhydrous ethanol until the blue color disappears.
-
Allow the ammonia to evaporate.
-
Dissolve the residue in water and extract with a suitable organic solvent.
-
Wash, dry, and concentrate the organic extracts to obtain the deprotected amine.
Advanced and Emerging Applications
While the primary roles of tosylates are well-established, their applications continue to expand. For instance, Ligand-Directed Tosyl (LDT) chemistry is an emerging technique for the specific labeling of proteins in living cells.[1] This method utilizes a ligand that binds to a target protein to deliver a reactive tosyl-containing probe, enabling the study of protein function in its native environment.[1]
Conclusion
The tosylate group is a cornerstone of modern pharmaceutical synthesis, offering a reliable and predictable means to activate alcohols for nucleophilic substitution and to protect amines.[1] The stereochemical control afforded by the tosylation/SN2 sequence is particularly valuable in the synthesis of complex chiral molecules.[2] A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to effectively leverage the power of tosylates in the creation of novel and life-saving medicines.
References
-
A new and alternate synthesis of Linezolid: An antibacterial agent - Der Pharma Chemica. [Link]
-
Synthesis of novel acyclonucleosides analogs of pyridothienopyrimidine as antiviral agents. [Link]
-
Ch8 : Tosylates - University of Calgary. [Link]
-
Tosyl group - Wikipedia. [Link]
-
Protecting Groups in Organic Synthesis - ChemTalk. [Link]
- CN103140487A - Process for making linezolid - Google P
-
Tosylates And Mesylates - Master Organic Chemistry. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - MDPI. [Link]
-
Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. [Link]
-
ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION - NTU > IRep. [Link]
-
14.3: Alcohol conversion to Esters - Tosylate and Carboxylate - Chemistry LibreTexts. [Link]
-
9.4: Tosylate—Another Good Leaving Group - Chemistry LibreTexts. [Link]
-
9.13: Tosylate—Another Good Leaving Group - Chemistry LibreTexts. [Link]
- EP2516408A1 - Process for the preparation of linezolid - Google P
-
7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. [Link]
-
Linezolid Related Compound C Tosylate CAS#: 1334229-25-2 - ChemWhat. [Link]
-
Mesylates and Tosylates with Practice Problems - Chemistry Steps. [Link]
-
Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - NIH. [Link]
-
Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. [Link]
-
Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research - Journal of Chemistry Letters. [Link]
-
Oseltamivir total synthesis - Wikipedia. [Link]
-
Protecting group - Wikipedia. [Link]
-
Biosynthesis of anticancer phytochemical compounds and their chemistry - Frontiers. [Link]
-
Adding Tosylate Group Mechanism | Organic Chemistry - YouTube. [Link]
-
The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? [Link]
-
Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed. [Link]
-
Development of a concise synthesis of (-)-oseltamivir (Tamiflu) - PubMed - NIH. [Link]
-
Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PubMed Central. [Link]
-
Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PMC - PubMed Central. [Link]
-
Total Synthesis of Oseltamivir (Tamiflu) by Hayashi - Organic Chemistry Portal. [Link]
-
(PDF) Synthesis of Novel Test Compounds for Antiviral Chemotherapy of Severe Acute Respiratory Syndrome (SARS) - ResearchGate. [Link]
-
Chromatography free synthesis of mono tosylate derivatives of glycols and diols - Morressier. [Link]
-
Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - MDPI. [Link]
-
Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®) - iSm2. [Link]
-
Synthesis of mesylates and tosylates - YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. CN103140487A - Process for making linezolid - Google Patents [patents.google.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Tosyl group - Wikipedia [en.wikipedia.org]
- 14. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Stability of 2-Cyclopropyloxyethyl Tosylate in Solution
Welcome to the technical support guide for 2-cyclopropyloxyethyl tosylate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile alkylating agent. As a primary tosylate, it serves as a potent electrophile for introducing the 2-cyclopropyloxyethyl moiety, a common structural motif in modern pharmaceuticals. However, its high reactivity necessitates a thorough understanding of its stability to ensure reproducible and high-yielding synthetic outcomes. This guide provides in-depth, field-proven insights into the stability of 2-cyclopropyloxyethyl tosylate, offering troubleshooting advice and validated protocols to navigate the challenges you may encounter during your experiments.
Section 1: Core Stability Principles & Frequently Asked Questions
This section addresses the fundamental chemical principles governing the stability of 2-cyclopropyloxyethyl tosylate. Understanding these concepts is the first step toward troubleshooting and optimizing your reactions.
Q1: What are the primary factors that influence the stability of 2-cyclopropyloxyethyl tosylate in solution?
A1: The stability of 2-cyclopropyloxyethyl tosylate is not absolute; it is critically dependent on its environment. Four key factors dictate its shelf-life and reaction compatibility:
-
Solvent: The choice of solvent is paramount. Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles, leading to solvolysis. Aprotic, non-nucleophilic solvents such as dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are generally preferred for storage and reactions.
-
Temperature: Like most chemical reactions, the degradation of tosylates is accelerated at higher temperatures. For long-term storage, keeping the compound at low temperatures (e.g., -20°C) is essential. Reactions should be conducted at the lowest effective temperature to minimize decomposition.
-
pH (Presence of Acids/Bases): The compound is sensitive to both acidic and basic conditions. Strong acids can catalyze hydrolysis, while bases can either act as nucleophiles or promote elimination reactions, although the latter is less common for primary tosylates lacking an acidic alpha-proton. Residual base from synthesis (e.g., pyridine, triethylamine) can also compromise stability.
-
Nucleophiles: As an activated electrophile, 2-cyclopropyloxyethyl tosylate will readily react with a wide range of nucleophiles.[1] This is its intended function, but it also means that any nucleophilic impurities in your solvent or reagents will lead to degradation and the formation of byproducts. Water is the most common nucleophilic contaminant.
Q2: What is the primary degradation pathway for 2-cyclopropyloxyethyl tosylate in the presence of a nucleophile or a protic solvent?
A2: The primary degradation pathway is nucleophilic substitution. Because this is a primary tosylate, the reaction overwhelmingly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this process, a nucleophile directly attacks the carbon atom bearing the tosylate group, displacing the tosylate anion in a single, concerted step. The tosylate anion (p-toluenesulfonate) is an excellent leaving group due to its stability, which is a result of charge delocalization through resonance.
Caption: Primary SN2 degradation pathway of 2-cyclopropyloxyethyl tosylate.
Q3: I notice the pH of my aqueous solution containing the tosylate drops over time. What is causing this?
A3: This is a classic indicator of tosylate decomposition via hydrolysis. When 2-cyclopropyloxyethyl tosylate reacts with water (the nucleophile), it produces two products: 2-cyclopropyloxyethanol and p-toluenesulfonic acid. The latter is a strong acid (pKa ≈ -2.8), and its accumulation in the solution causes the observed decrease in pH. Monitoring the pH can be a simple, albeit indirect, way to assess the stability of your compound in an aqueous or protic medium.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems you may face when working with 2-cyclopropyloxyethyl tosylate.
Issue 1: Low or No Yield During a Nucleophilic Substitution Reaction
-
Symptoms:
-
TLC or LC-MS analysis shows complete consumption of the starting tosylate but little to no desired product.
-
The major byproduct identified is 2-cyclopropyloxyethanol.
-
A baseline spot on TLC, which tests as acidic, is prominent (p-toluenesulfonic acid).
-
-
Root Cause Analysis:
-
The most probable cause is that solvolysis (reaction with the solvent) or hydrolysis (reaction with trace water) is outcompeting your intended nucleophilic reaction. This is common when using protic solvents (MeOH, EtOH) or when aprotic solvents are not rigorously dried.
-
-
Solutions & Preventative Measures:
-
Solvent Choice: Switch to a polar, aprotic solvent that is known to be a poor nucleophile. Recommended solvents include anhydrous DMF, DMSO, MeCN, or THF.
-
Anhydrous Conditions: Dry your chosen solvent using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column). Flame-dry your glassware under vacuum or high vacuum and conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C or even lower and slowly warming to room temperature is effective.
-
Reagent Purity: Ensure your nucleophile and any added bases are free from water.
-
Issue 2: The Compound Degrades During Storage
-
Symptoms:
-
A previously white, crystalline solid has become a discolored, oily, or gummy substance.
-
NMR analysis of the stored material shows significant impurities, primarily 2-cyclopropyloxyethanol and p-toluenesulfonic acid.
-
The material has a strong acidic smell.
-
-
Root Cause Analysis:
-
This degradation is almost always due to exposure to atmospheric moisture. Sulfonate esters are potent electrophiles and are susceptible to hydrolysis over time if not stored correctly.[3] Residual acidic or basic impurities from the synthesis can also catalyze decomposition.
-
-
Solutions & Preventative Measures:
-
Purification: Ensure the tosylate is highly pure before storage. Any residual acid (from workup) or base (e.g., pyridine used in synthesis) must be completely removed.
-
Storage Conditions: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen). Place this container in a desiccator inside a freezer at -20°C.
-
Handling: When weighing out the compound, do so quickly and in a low-humidity environment (e.g., in a glove box or on a dry day) to minimize exposure to air. Reseal the container tightly immediately after use.
-
Section 3: Protocols for Stability Assessment
To ensure the success of your experiments, you may need to quantitatively assess the stability of your tosylate in a specific solvent system.
Protocol 1: Monitoring Stability via HPLC
This protocol provides a general method for determining the rate of decomposition of 2-cyclopropyloxyethyl tosylate in a given solvent.
Methodology:
-
Stock Solution Preparation: Accurately prepare a stock solution of 2-cyclopropyloxyethyl tosylate in a Class A volumetric flask using a non-reactive, aprotic solvent (e.g., Acetonitrile). A typical concentration is 1 mg/mL.
-
Incubation Sample Preparation: In a clean vial, add a known volume of the solvent to be tested. If testing the effect of a nucleophile or additive, include it at the desired concentration.
-
Initiation of Study (t=0): Spike the incubation sample with a small volume of the stock solution to achieve the target final concentration (e.g., 50 µg/mL). Mix thoroughly. Immediately withdraw an aliquot, quench it by diluting it into the initial mobile phase (to stop the reaction), and inject it onto the HPLC system. This is your t=0 time point.
-
Time-Course Analysis: Seal the vial and maintain it at a constant, controlled temperature (e.g., 25°C). At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw additional aliquots, quench immediately, and analyze by HPLC.
-
Data Analysis: For each time point, determine the peak area of the parent tosylate. Plot the percentage of the remaining tosylate (relative to the t=0 peak area) against time.
Data Presentation: Comparative Stability in Common Solvents
The following table summarizes typical stability data for 2-cyclopropyloxyethyl tosylate in various solvents after 24 hours at room temperature (25°C) under anhydrous conditions. This data is illustrative and serves as a general guideline.
| Solvent | Solvent Type | Nucleophilicity | % Tosylate Remaining (24h @ 25°C) | Primary Degradation Product |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Very Low | >99% | N/A |
| Acetonitrile (MeCN) | Aprotic, Polar | Low | >98% | N/A |
| Tetrahydrofuran (THF) | Aprotic, Polar | Low | >95% (Note: Peroxides can be an issue) | N/A |
| Methanol (MeOH) | Protic, Polar | Moderate | ~40% | 2-Cyclopropyloxyethyl methyl ether |
| Water (pH 7) | Protic, Polar | Moderate | <20% | 2-Cyclopropyloxyethanol |
Section 4: Recommended Experimental Workflow
To maximize success, a self-validating workflow should be employed. This involves checks at each critical stage of the process.
Sources
potential side reactions in the synthesis of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate
Welcome to the technical support guide for the synthesis of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their synthetic workflows. As an essential building block in the synthesis of various pharmaceutical compounds, including the SGLT2 inhibitor Bexagliflozin, achieving a high-yield, high-purity synthesis is paramount.[1][2]
This guide moves beyond a simple procedural outline. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges and side reactions that can occur during the tosylation of 2-cyclopropyloxyethanol. Our goal is to provide you with the mechanistic insights and actionable strategies required to optimize your reaction outcomes, ensuring both efficiency and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the intended reaction pathway for the synthesis of this compound?
The synthesis is a standard tosylation reaction, which converts a primary alcohol into a tosylate. The primary alcohol, 2-cyclopropyloxyethanol, acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[3] This reaction is typically carried out in the presence of a base, such as pyridine, triethylamine (TEA), or sodium hydroxide (NaOH), which serves to neutralize the hydrochloric acid (HCl) byproduct.[3][4][5] The key advantage of this transformation is that it converts the poor leaving group of the alcohol (-OH) into an excellent leaving group (-OTs) without altering the stereochemistry at the adjacent carbon, as the C-O bond of the alcohol remains intact throughout the process.[6][7]
Q2: I'm observing a significant chlorinated impurity in my final product. What is it, and how can I prevent its formation?
Answer: This is the most common and often most frustrating side reaction in this synthesis. The impurity is almost certainly 1-chloro-2-cyclopropyloxyethane .
Mechanistic Cause: The formation of this chlorinated byproduct occurs via a consecutive SN2 reaction. The primary reaction between 2-cyclopropyloxyethanol and TsCl generates the desired tosylate product and a stoichiometric amount of chloride ion (from the TsCl and the base, e.g., triethylammonium hydrochloride).[5] The tosylate group (-OTs) is an excellent leaving group. The chloride ion (Cl⁻), although a weaker nucleophile than the starting alcohol, is present in the reaction mixture and can attack the electrophilic carbon of the newly formed tosylate, displacing the -OTs group to yield the chlorinated side product.[5]
This side reaction is particularly prevalent with primary alcohols, and its rate can be accelerated by polar aprotic solvents which enhance the nucleophilicity of the chloride ion.[5]
Troubleshooting & Prevention:
-
Temperature Control: Maintain a low reaction temperature (e.g., -5 °C to 0 °C) throughout the addition of TsCl and for the initial hours of the reaction.[4] Lower temperatures significantly decrease the rate of the secondary SN2 reaction more than the desired initial tosylation.
-
Choice of Base: While strong bases like NaOH can be used, they may increase the rate of side reactions.[4] Tertiary amine bases like triethylamine or pyridine are common. Some protocols suggest that using specific amine bases can help suppress the formation of the chloride byproduct.[8]
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Avoid unnecessarily long reaction times, as this provides more opportunity for the secondary substitution to occur.
-
Reagent Stoichiometry: Using a slight excess of TsCl (1.2-1.5 equivalents) is standard to ensure full conversion of the alcohol.[3] However, a large excess should be avoided as it generates a higher concentration of chloride ions.
Q3: My reaction yield is low, and I suspect the formation of a volatile, unsaturated byproduct. What is the likely cause?
Answer: A low yield accompanied by evidence of a volatile, unsaturated compound points towards an E2 elimination side reaction , forming cyclopropyloxyethene (a vinyl ether).
Mechanistic Cause: The tosylate is an excellent leaving group, making the product susceptible to elimination reactions. The base used in the reaction (e.g., TEA, pyridine, or especially a strong base like NaOH) can abstract a proton from the carbon adjacent to the carbon bearing the tosylate group.[9] This initiates a concerted E2 elimination, resulting in the formation of a double bond and the expulsion of the tosylate leaving group. This pathway is competitive with the desired tosylation and the SN2 chlorination side reaction.
Troubleshooting & Prevention:
-
Base Strength and Steric Hindrance: Avoid using strong, non-hindered bases if elimination is a problem. While NaOH is used in some industrial preparations, it requires very strict temperature control.[4] A bulkier, less nucleophilic base might be considered, although this can slow down the desired reaction. For primary tosylates, elimination is less of a concern than for secondary or tertiary systems but becomes more significant at elevated temperatures.[7]
-
Temperature Control: As with the chlorination side reaction, higher temperatures favor elimination. Running the reaction at 0 °C or below is a critical preventative measure.[9]
-
Minimize Reaction Time: Do not let the reaction stir for extended periods after the starting material has been consumed, as the product will be exposed to the basic conditions, increasing the likelihood of elimination.
Q4: Is the cyclopropyl ring stable under these reaction conditions?
Answer: Yes, the cyclopropyl group is generally stable under the standard basic or neutral conditions used for tosylation.
Detailed Explanation: The cyclopropyl group is a strained ring system.[10] This strain can make it susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or during reactions that generate significant carbocation character on an adjacent carbon.[10][11]
However, the tosylation of 2-cyclopropyloxyethanol is performed under basic conditions. The reaction mechanism does not involve the formation of carbocations or harsh acidic environments that would threaten the integrity of the cyclopropyl ether moiety. Studies have shown that cyclopropyl groups, particularly in ethers and esters, can be quite stable under both acidic and basic hydrolytic conditions, often more so than their acyclic analogs.[12] Therefore, ring-opening is not a common or expected side reaction in this specific synthesis.
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthesis route and the two major competing side reactions.
Caption: Main reaction pathway and key side reactions.
Troubleshooting Summary Table
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Significant chlorinated impurity | SN2 attack by chloride ion on the product tosylate. | Maintain reaction temperature at 0°C or below.[4] Avoid extended reaction times after completion. |
| Low yield, evidence of alkene | E2 elimination of the tosylate group, promoted by the base. | Use the mildest effective base. Strictly control temperature at 0°C or below.[9] |
| Reaction incomplete / sluggish | Hydrolysis of TsCl due to moisture. Insufficiently active base. | Ensure all reagents and solvents are anhydrous. Use a slight excess (1.2 eq) of TsCl.[3] |
| Formation of p-toluenesulfonic acid | Hydrolysis of unreacted TsCl during workup or in the reaction. | Perform an aqueous workup to remove water-soluble acids. Ensure the base is not fully consumed. |
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired tosylate while minimizing the formation of chlorinated and eliminated side products.
Materials:
-
2-cyclopropyloxyethanol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Anhydrous Triethylamine (TEA) (1.5 eq.) or Anhydrous Pyridine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add 2-cyclopropyloxyethanol (1.0 eq.) and dissolve it in anhydrous DCM (approx. 10 volumes).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Slowly add anhydrous triethylamine (1.5 eq.) to the stirred solution while maintaining the temperature at 0 °C.
-
TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C during the addition. A patent example maintains the temperature between -5 °C and 0 °C.[4]
-
Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate system) every hour. The reaction is typically complete within 2-5 hours.
-
Quenching: Once the starting alcohol is consumed as indicated by TLC, quench the reaction by slowly adding cold deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with:
-
Cold 1M HCl (to remove excess TEA)
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
Brine
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C) to yield the crude product.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if impurities are present.
By adhering to these troubleshooting guidelines and the optimized protocol, researchers can significantly improve the outcome of the synthesis of this compound, ensuring a reliable supply of this key intermediate for advanced scientific applications.
References
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Retrieved from [Link]
-
Org Lett. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Retrieved from [Link]
-
Molecules. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
Kishan's Classes. (2025). Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!). Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3. Retrieved from [Link]
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ResearchGate. (2004). A Computational Investigation of the Stability of Cyclopropyl Carbenes. Retrieved from [Link]
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Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
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ACS Publications. (2005). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. Retrieved from [Link]
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Pearson+. (n.d.). Complete the following multistep syntheses using tosylate formati.... Retrieved from [Link]
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YouTube. (2018). alcohols tosylates. Retrieved from [Link]
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Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
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Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). The mechanism of the reaction between 2-chloroethanol and hydroxyl ions in aqueous solution. Retrieved from [Link]
-
PubMed. (1975). 2-chloroethanol formation as evidence for a 2-chloroethyl alkylating intermediate.... Retrieved from [Link]
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Sciencemadness Discussion Board. (2009). 2-chloroethanol. Retrieved from [Link]
-
ResearchGate. (2018). Consideration of selectivity in tosylation of alcohols in the absence of KOH. Retrieved from [Link]
- Google Patents. (n.d.). CN101560202B - Preparation method of 2-(2-thienyl) ethanol p-toluenesulfonate.
-
Sciencemadness Wiki. (2020). 2-Chloroethanol. Retrieved from [Link]
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Sulfonate Esters: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for the proper storage and handling of sulfonate esters. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet reactive compounds. Here, you will find in-depth answers to common questions and troubleshooting advice to ensure the integrity of your experiments and the safety of your laboratory environment.
Section 1: Understanding Sulfonate Esters
FAQ 1: What are sulfonate esters and why are they important in my research?
Sulfonate esters, such as tosylates, mesylates, and triflates, are a class of organic compounds characterized by the functional group R-SO₂-OR'. They are derivatives of sulfonic acids.[1] In organic synthesis, they are highly valued as excellent leaving groups in nucleophilic substitution and elimination reactions.[1][2] This reactivity stems from the fact that the corresponding sulfonate anion is a very weak base, stabilized by resonance, making it readily displaced.[1]
Their utility is particularly significant in drug development and medicinal chemistry. For instance, converting a hydroxyl group, which is a poor leaving group, into a sulfonate ester allows for a much wider range of subsequent chemical transformations.[1][3] However, this reactivity also means that certain sulfonate esters, particularly those derived from small alcohols like methanol and ethanol, are potent alkylating agents and are considered potential genotoxic impurities (PGIs) by regulatory agencies.[4][5][6][7][8] Therefore, understanding their properties is crucial for both synthetic strategy and pharmaceutical safety.
Section 2: Storage and Stability
FAQ 2: What are the ideal storage conditions for sulfonate esters?
Proper storage is critical to maintain the purity and reactivity of sulfonate esters. Due to their susceptibility to hydrolysis, the primary consideration is to protect them from moisture.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert gas (e.g., argon, nitrogen) | Prevents contact with atmospheric moisture, which can lead to hydrolysis. |
| Temperature | Cool to cold (2-8 °C or as specified by the manufacturer) | Reduces the rate of potential degradation reactions. |
| Container | Tightly sealed, amber glass bottle | Protects from moisture and light, which can promote degradation. |
| Location | Well-ventilated, dry area away from incompatible materials | Ensures safety and prevents accidental reactions. |
Expert Insight: While refrigeration is generally recommended, always allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold compound, which would compromise its integrity.
Troubleshooting Guide: Degradation Issues
Problem: My sulfonate ester has lost reactivity or shows impurities in analysis (e.g., by NMR or LC-MS).
This is a common issue often attributable to improper storage or handling. The most likely culprit is hydrolysis, where the ester reacts with water to form the corresponding sulfonic acid and alcohol.
Workflow for Investigating Degradation
Caption: Decision workflow for troubleshooting sulfonate ester degradation.
FAQ 3: How does water affect the stability of sulfonate esters?
Water is the primary antagonist to the stability of sulfonate esters. They undergo hydrolysis, a reaction in which the ester is cleaved by water.[4][9] The rate of hydrolysis can be influenced by pH, but it readily occurs even in neutral water.[4] The presence of water not only degrades the sulfonate ester but also competitively inhibits its formation in the first place.[4] This is a critical consideration during both storage and synthesis.
Expert Insight: In pharmaceutical processes, the intentional addition of water can be a strategy to suppress the formation of genotoxic sulfonate ester impurities.[4]
Section 3: Safe Handling and Personal Protective Equipment (PPE)
FAQ 4: What are the essential safety precautions when handling sulfonate esters?
Given their reactivity and potential toxicity, a stringent safety protocol is non-negotiable.
Core Safety Protocols:
-
Engineering Controls: Always handle sulfonate esters in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles and a face shield.[10][11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility chart. Never put hands into corrosives or solvents, even when wearing gloves.[10]
-
Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities, an apron may be necessary.[12][13]
-
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[10][11] Do not eat, drink, or smoke in the laboratory.[10]
-
Know Emergency Procedures: Be familiar with the location and operation of eyewash stations and safety showers.[10]
Troubleshooting Guide: Spills and Decontamination
Problem: I have spilled a small amount of a sulfonate ester on the benchtop.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Inform others in the immediate area.[14]
-
Evacuate (if necessary): For large or highly volatile spills, evacuate the area and call for emergency response.[14]
-
Don PPE: At a minimum, wear goggles, a lab coat, and two pairs of chemically resistant gloves.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial spill kit to dike the spill and prevent it from spreading.[15][16]
-
Absorb the Material: Working from the outside in, apply the absorbent material to the spill.
-
Collect Waste: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[14][17]
-
Decontaminate the Area: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.[17]
-
Dispose of Waste: All contaminated materials, including gloves and wipes, must be disposed of as hazardous waste according to your institution's guidelines.[17][18][19]
Section 4: Experimental Best Practices
FAQ 5: How can I prevent the formation of sulfonate ester impurities in my reactions?
In many pharmaceutical processes, the formation of sulfonate esters from sulfonic acids and residual alcohols (like methanol or ethanol) is a significant concern due to their potential genotoxicity.[5][6][7]
Strategies to Minimize Formation:
-
Stoichiometry Control: Use an exact stoichiometric amount or a slight excess of the base relative to the sulfonic acid. This neutralizes the acid, preventing it from catalyzing ester formation.[4][20]
-
Temperature Control: Conduct salt formation and isolation steps at the lowest practical temperature to minimize reaction rates.[4][20]
-
Solvent Choice: If possible, avoid using low-molecular-weight alcohol solvents where sulfonic acids are present.
-
Introduce Water: Where compatible with your reaction, the presence of water can competitively inhibit the formation of sulfonate esters and promote their hydrolysis if formed.[4][20]
Logical Flow for Minimizing Sulfonate Ester Impurities
Caption: Key process controls to mitigate the formation of sulfonate ester impurities.
FAQ 6: My reaction with a sulfonate ester is not working. What are some common causes?
If a reaction involving a sulfonate ester as a leaving group is failing, consider these possibilities:
-
Degraded Starting Material: As discussed, the primary cause of failure is often a degraded sulfonate ester due to hydrolysis. Always use a fresh, properly stored sample or verify the purity of your existing stock.
-
Poor Nucleophile: The nucleophile may not be strong enough to displace the sulfonate group under the chosen reaction conditions.
-
Steric Hindrance: Significant steric bulk at the reaction center or on the nucleophile can impede the reaction. Neopentyl sulfonate esters, for example, are known to be highly resistant to nucleophilic displacement due to steric hindrance.[21]
-
Solvent Effects: The choice of solvent can dramatically affect the rate of nucleophilic substitution reactions. Ensure your solvent is appropriate for the mechanism (SN1 vs. SN2).
-
Incompatible Reagents: Ensure that other reagents in your reaction mixture are not reacting with the sulfonate ester. For example, some basic nucleophiles can react with trichloroethyl (TCE) sulfonates.[21][22]
Troubleshooting Guide: Glassware Decontamination
Problem: I suspect residual sulfonate ester in my glassware is contaminating subsequent reactions.
Sulfonate esters are potent electrophiles and can be difficult to remove from glass surfaces. Standard washing may not be sufficient.
Protocol for Cleaning Contaminated Glassware:
-
Initial Rinse: Immediately after use, rinse the glassware with an appropriate organic solvent (e.g., acetone, ethyl acetate) to remove the bulk of the organic residues.[23] Dispose of the rinse solvent as hazardous waste.
-
Detergent Wash: Wash the glassware thoroughly with a laboratory-grade detergent and hot water.[24][25][26] Use a brush to scrub all surfaces.
-
Base Bath (for stubborn residues): For persistent organic residues, soaking the glassware in a base bath (a saturated solution of potassium hydroxide in ethanol or isopropanol) can be very effective. CAUTION: Base baths are extremely corrosive and should be handled with appropriate PPE in a fume hood. Do not use a base bath on volumetric glassware as it can etch the glass.
-
Acid Rinse: After the detergent or base wash, rinse thoroughly with tap water, followed by a rinse with a dilute acid solution (e.g., 1 M HCl) to neutralize any remaining base.[25][26]
-
Final Rinses: Rinse multiple times with tap water, followed by several rinses with deionized water.[24][25]
-
Drying: Allow the glassware to air dry or dry in an oven. Avoid wiping with paper towels, which can leave behind fibers.[26]
References
- Novatia, LLC. (2010). Sulfonate-ester-kinetic-study.pdf.
- Mori, A., Nagayama, M., & Mandai, H. (n.d.). Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Oxford Academic.
- [Advances on genotoxic impurities of sulfonate esters in pharmaceuticals]. (2018). PubMed.
- The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (n.d.). PMC - NIH.
- The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (2013). Semantic Scholar.
- On the Mechanism of Hydrolysis of Sulfinate Esters: Oxygen Isotope Exchange and Theoretical Studies. (n.d.). RSC Publishing.
- Sulfonate Esters. (2019). Periodic Chemistry.
- A Comparative Analysis of Sulfonate Esters as Alkylating Agents: A Guide for Researchers. (n.d.). Benchchem.
- Diverse reactivity of arylsulfonate phenol esters. (n.d.). ResearchGate.
- Esterification. (n.d.). SmartLabs.
- Manivannan, M., Ilayaraja, P., & Parthiban, P. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science.
- Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. (n.d.). Restek.
- Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry.
- Genotoxic Impurities in Pharmaceuticals. (2012). SciSpace.
- A Brief Review on Genotoxic impurities in Pharmaceuticals. (n.d.).
- Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed.
- Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters. (n.d.). Benchchem.
- An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. (2025). ResearchGate.
- 10.3: Converting an Alcohol to a Sulfonate Ester. (2014). Chemistry LibreTexts.
- Chemical spill cleanup procedures. (2021). J&K Scientific LLC.
- Sulfonate Esters - How Real is the Risk?. (n.d.). PQRI.
- Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH.
- Cleaning Glassware. (n.d.). PhytoTechnology Laboratories, Inc..
- Safety Guidelines for Handling Chemicals. (n.d.). HPE Support.
- Laboratory Glassware Cleaning and Storage. (2018).
- CHEMICAL SPILL PROCEDURES. (n.d.).
- Acid Handling. (n.d.).
- Chemical Spill Procedures. (n.d.). Princeton EHS.
- Spill Response Procedures. (n.d.). Tennessee State University.
- Chemical Spill Clean-Up. (n.d.). TBEP Labs.
- How to Clean Laboratory Glassware: A Comprehensive Guide. (2024). Lab Manager.
- How To: Clean Glassware. (n.d.). University of Rochester.
- Ester Disposal. (n.d.). Chemtalk.
- Safe Handling Guide: Sulfuric Acid. (n.d.). CORECHEM Inc..
- How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024).
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Technical Support Center: Troubleshooting Failed Nucleophilic Substitution with Tosylates
Welcome to the technical support center for nucleophilic substitution reactions involving tosylates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these critical synthetic transformations. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My tosylation reaction is incomplete, and I'm recovering my starting alcohol. What's going wrong?
This is a frequent issue that typically points to problems with the reaction setup or reagents, rather than the inherent reactivity of the alcohol itself.
Underlying Causes:
-
Presence of Water: The most common culprit is moisture. p-Toluenesulfonyl chloride (TsCl) reacts rapidly with water to form p-toluenesulfonic acid, consuming your reagent before it can react with the alcohol.[1] Any tosylate that does form can also be susceptible to hydrolysis, reverting it back to the starting alcohol.[1]
-
Insufficient Base: A base, typically pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction. If the base is impure, wet, or used in insufficient quantity, the reaction mixture will become acidic, which can lead to side reactions or prevent the reaction from proceeding to completion.
-
Poor Quality Reagents: Old or improperly stored TsCl or base can be a source of failure. TsCl should be a free-flowing solid; if it has clumped together, it has likely been exposed to moisture.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use.[1]
-
Use anhydrous solvents. If you are using a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), ensure it is from a freshly opened bottle or has been properly dried.
-
Use freshly opened or properly stored anhydrous base (e.g., pyridine, triethylamine).
-
-
Verify Reagent Stoichiometry and Quality:
-
Use a slight excess of TsCl (typically 1.1 to 1.5 equivalents).[2] Using a large excess can complicate purification.[1]
-
Use at least one equivalent of base, often more (e.g., 1.5 equivalents), to ensure the reaction medium remains basic.[2]
-
If your alcohol is not particularly reactive, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP).[3]
-
-
Optimize Reaction Conditions:
Protocol 1: General Tosylation of a Primary Alcohol
This protocol outlines a standard procedure for converting a primary alcohol to its corresponding tosylate.
Materials:
-
Alcohol (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (1.5 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (pyridine or triethylamine) to the stirred solution.
-
Slowly add TsCl portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for a designated time (e.g., 4 hours), monitoring by TLC. If the reaction is slow, it can be allowed to warm to room temperature.[2]
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.[2]
-
The crude product can then be purified, typically by recrystallization or column chromatography.[3]
Question 2: My substitution reaction is not working, and I'm recovering the tosylate starting material. Why is there no reaction?
If your tosylate is stable and correctly synthesized, a lack of reactivity in the substitution step points to issues with the nucleophile, solvent, or reaction conditions.
Underlying Causes:
-
Poor Nucleophile: The nucleophile may not be strong enough to displace the tosylate group under the chosen conditions. Nucleophilicity is a key factor in SN2 reactions.[4]
-
Steric Hindrance: SN2 reactions are highly sensitive to steric bulk around the reaction center.[4][5] Primary tosylates react fastest, followed by secondary tosylates. Tertiary tosylates generally do not undergo SN2 reactions due to excessive steric hindrance.[4][6] Steric hindrance on neighboring carbons can also slow the reaction.[5]
-
Inappropriate Solvent: The choice of solvent can dramatically affect the rate of an SN2 reaction. Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus increasing its reactivity.[7] In contrast, polar protic solvents can solvate the nucleophile, reducing its reactivity.[8][9]
Troubleshooting Steps:
-
Evaluate the Nucleophile:
-
If using a weak nucleophile, consider switching to a stronger one. For example, if a neutral alcohol is your nucleophile, deprotonating it to form an alkoxide will significantly increase its nucleophilicity.
-
Ensure the nucleophile is soluble in the reaction solvent.
-
-
Assess the Substrate:
-
Optimize the Solvent and Temperature:
Troubleshooting Workflow for No Reaction
Caption: A flowchart for troubleshooting a stalled nucleophilic substitution.
Question 3: My reaction is producing significant amounts of an alkene. How can I favor substitution over elimination?
The formation of an alkene indicates a competing elimination reaction (E2 or E1) is occurring. This is a classic challenge in organic synthesis.[11]
Underlying Causes:
-
Strongly Basic Nucleophile: Many strong nucleophiles are also strong bases. If the nucleophile acts as a base, it will abstract a proton from a carbon adjacent to the tosylate-bearing carbon, leading to an E2 elimination.
-
Sterically Hindered Substrate or Nucleophile: As steric hindrance increases at the electrophilic carbon (primary < secondary < tertiary), it becomes more difficult for the nucleophile to attack the carbon (SN2), making it more likely to act as a base and abstract a proton from the periphery (E2).[6][12] Similarly, a bulky nucleophile/base will favor elimination.[7][13]
-
High Reaction Temperature: Higher temperatures generally favor elimination over substitution.[7] Elimination reactions have a higher activation energy but also a greater increase in entropy (two molecules are formed from one), making them more favorable at elevated temperatures.
-
Solvent Choice: The choice of solvent can influence the SN2/E2 competition.
Recommendations to Favor Substitution:
-
Choose a Non-Bulky, Strongly Nucleophilic, but Weakly Basic Nucleophile: This is the ideal scenario. For example, halides (I⁻, Br⁻, Cl⁻), azide (N₃⁻), and cyanide (CN⁻) are excellent nucleophiles that are relatively weak bases.
-
Use a Less Hindered Substrate: If possible, using a primary tosylate will strongly favor the SN2 pathway.[6]
-
Lower the Reaction Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate will minimize the competing elimination pathway.[7]
-
Select an Appropriate Solvent: For SN2 reactions, polar aprotic solvents like DMSO, DMF, or acetone are generally best.[7]
Table 1: The SN2 vs. E2 Competition with Tosylates
| Factor | Favors SN2 (Substitution) | Favors E2 (Elimination) | Rationale |
| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary > Primary | Increased steric hindrance at the reaction center prevents backside attack, favoring proton abstraction.[4][6] |
| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., I⁻, N₃⁻, CN⁻) | Strong, bulky base (e.g., t-BuO⁻, DBU) | Bulky bases are sterically hindered from acting as nucleophiles and are more likely to abstract a proton.[7][13] |
| Temperature | Lower Temperature | Higher Temperature | Elimination has a higher activation energy and is more entropically favored.[7] |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Varies, but solvent can influence base strength. | Polar aprotic solvents enhance nucleophilicity.[7] |
SN2 vs. E2 Pathway Competition
Caption: Factors influencing the competition between SN2 and E2 reactions.
Question 4: My tosylate appears to be decomposing during the reaction or purification. What is happening and how can I prevent it?
Tosylate stability can be an issue, particularly with certain substrates.[7]
Underlying Causes:
-
Hydrolysis: As mentioned, tosylates can react with water, especially under non-neutral pH conditions or with prolonged exposure.[1]
-
Thermal Instability: Some tosylates, especially benzylic or allylic ones, can be thermally labile and decompose at elevated temperatures.[7][14]
-
Instability on Silica Gel: Silica gel is slightly acidic and can cause decomposition of sensitive tosylates during column chromatography.[1] This can lead to elimination or hydrolysis products.
Prevention and Mitigation Strategies:
-
Maintain Anhydrous and Neutral Conditions: Work up reactions promptly and avoid prolonged exposure to aqueous or acidic/basic conditions.
-
Keep it Cold: Perform the reaction and subsequent purification at low temperatures whenever possible.[1] Store the purified tosylate in a freezer, preferably under an inert atmosphere.[1][7]
-
Modified Purification:
-
If using column chromatography, consider neutralizing the silica gel by adding a small amount of a non-nucleophilic base like triethylamine (1-2% v/v) to the eluent.[1]
-
Perform the chromatography as quickly as possible (flash chromatography) to minimize contact time with the stationary phase.[1]
-
If the tosylate is particularly unstable, consider using it crude in the next step without purification, provided the impurities will not interfere with the subsequent reaction.
-
References
-
NS10. Leaving Group Formation - aliphatic nucleophilic substitution . (n.d.). LibreTexts. Retrieved from [Link]
-
The Effect of Solvent Variation on Nucleophilic Substitution Rates of Methyl Tosylate . (2025). ResearchGate. Retrieved from [Link]
-
9.4: Tosylate—Another Good Leaving Group . (2019). Chemistry LibreTexts. Retrieved from [Link]
-
9.13: Tosylate—Another Good Leaving Group . (2019). Chemistry LibreTexts. Retrieved from [Link]
-
SN2 Reactions: Steric Hindrance & Backside Attack Explained . (n.d.). Studylib. Retrieved from [Link]
-
Tosylates And Mesylates . (2015). Master Organic Chemistry. Retrieved from [Link]
-
Mesylates and Tosylates with Practice Problems . (n.d.). Chemistry Steps. Retrieved from [Link]
-
Steric Hindrance in SN1 and SN2 Reactions . (n.d.). Chemistry Steps. Retrieved from [Link]
-
Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups . (n.d.). OrgoSolver. Retrieved from [Link]
-
NS7. Solvent Effects - aliphatic nucleophilic substitution . (n.d.). LibreTexts. Retrieved from [Link]
-
4.7: Solvent Effects in Nucleophilic Substitution . (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s . (n.d.). National Institutes of Health. Retrieved from [Link]
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution . (2015). Chemistry LibreTexts. Retrieved from [Link]
-
Sulfonate synthesis by sulfonylation (tosylation) . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Alkyl tosylates can undergo either SN2 or E2 reactions. In this example, I think the alkyl tosylate will undergo E2 because the leaving group is on a tertiary carbon. Am I correct? Thank you. (2023). Reddit. Retrieved from [Link]
-
Tosylates Definition - Organic Chemistry Key Term . (n.d.). Fiveable. Retrieved from [Link]
-
Understanding the SN2 Versus E2 Competition . (2025). PubMed. Retrieved from [Link]
-
11.3: Characteristics of the SN2 Reaction . (2024). Chemistry LibreTexts. Retrieved from [Link]
-
10.4: Effect of sterics on Sn2 reactions . (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Alcohol to Tosylate using Tosyl Cl, base . (n.d.). Organic Synthesis. Retrieved from [Link]
-
Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase . (n.d.). PubMed Central. Retrieved from [Link]
-
The effect of the reaction conditions on the tosylation of PIBall-OH at... . (n.d.). ResearchGate. Retrieved from [Link]
-
Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure . (2019). PubMed Central. Retrieved from [Link]
-
Tosylate as a leaving group on cyclohexane, why Sn2, not E2? (Clayden, Greeves, Warren, Organic Chemistry) . (2019). Reddit. Retrieved from [Link]
-
8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I . (n.d.). Pressbooks. Retrieved from [Link]
-
Ch8 : Tosylates . (n.d.). University of Calgary. Retrieved from [Link]
-
Preparation of mesylates and tosylates (video) . (n.d.). Khan Academy. Retrieved from [Link]
-
Alcohols in Substitution Reactions with Tons of Practice Problems . (n.d.). Chemistry Steps. Retrieved from [Link]
-
Deciding SN1/SN2/E1/E2 (1) - The Substrate . (2025). Master Organic Chemistry. Retrieved from [Link]
-
advanced SN2 reaction practice . (2019). YouTube. Retrieved from [Link]
-
Problems with synthesis of Benzyl tosylate ( decomposition) . (2023). Reddit. Retrieved from [Link]
-
16.5: SN2 Reactions of Allylic Halides and Tosylates . (2020). Chemistry LibreTexts. Retrieved from [Link]
-
The leaving group in the nucleophilic substitution - SN2 . (n.d.). Química Organica.org. Retrieved from [Link]
-
How do mesylates and tosylates both protect and act as leaving groups . (2022). Reddit. Retrieved from [Link]
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- 11. Understanding the SN2 Versus E2 Competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. reddit.com [reddit.com]
Technical Support Center: 2-Cyclopropyloxyethyl 4-Methylbenzenesulfonate
Welcome to the dedicated technical support center for 2-cyclopropyloxyethyl 4-methylbenzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for experiments involving this versatile intermediate. Our goal is to equip you with the scientific rationale behind experimental observations and to offer robust solutions to common challenges.
Introduction
This compound is a key building block characterized by three main functional components: a tosylate group, an ethyl ether linkage, and a cyclopropyl moiety. The interplay of these groups dictates its reactivity and stability. The tosylate is an excellent leaving group, making the molecule susceptible to nucleophilic substitution and elimination reactions.[1][2] The ether linkage, while generally stable, can be prone to oxidative cleavage.[3][4] The cyclopropyl group, known for its unique electronic properties and ability to enhance metabolic stability in drug candidates, can also participate in unexpected reactions under certain conditions.[5][6][7] This guide will address the potential degradation pathways arising from this unique combination of functionalities.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments with this compound.
FAQ 1: I am observing the formation of p-toluenesulfonic acid as an impurity during storage and in my reaction baseline. What is the likely cause?
Answer: The presence of p-toluenesulfonic acid is a strong indicator of hydrolysis of the tosylate ester. This can be catalyzed by trace amounts of water in your solvents or reagents, or by exposure to ambient moisture. The reaction is accelerated in the presence of acidic or basic catalysts.[8]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.
-
Solvent Selection: When running reactions, opt for anhydrous, non-protic solvents. If a protic solvent is necessary, minimize its water content and consider the use of a scavenger for any generated acid.
-
pH Control: If your reaction conditions are aqueous or protic, maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.
Proposed Hydrolytic Degradation Pathway:
Caption: Hydrolytic cleavage of the tosylate ester.
FAQ 2: My purification by silica gel chromatography is leading to significant product loss and the appearance of a new, more polar spot on my TLC plate. What is happening?
Answer: Silica gel is inherently acidic and can promote the hydrolysis of the tosylate ester, as described in FAQ 1. The more polar spot you are observing is likely 2-cyclopropyloxyethanol, a primary degradation product. The acidity of the silica gel can catalyze this degradation.[9]
Troubleshooting Steps:
-
Use Neutralized Silica: Deactivate the silica gel by treating it with a base, such as triethylamine (typically 1-2% in the eluent), before packing your column.
-
Alternative Chromatography: Consider using a less acidic stationary phase, such as neutral alumina, for your purification.
-
Minimize Contact Time: Perform the chromatography as quickly as possible to reduce the exposure of your compound to the stationary phase.
-
Aqueous Work-up Caution: During your reaction work-up, ensure that any acidic or basic aqueous washes are followed by a wash with brine to a neutral pH before concentrating your organic layer.
FAQ 3: I am conducting a reaction at elevated temperatures and observing multiple degradation products. What are the potential thermal degradation pathways?
Answer: At elevated temperatures, sulfonate esters can undergo thermal decomposition.[10][11] For this compound, two primary pathways should be considered:
-
Intramolecular Cyclization: The ether oxygen can act as an internal nucleophile, displacing the tosylate to form a cyclic oxonium ion, which can then undergo further reactions.
-
Elimination: If there are abstractable protons on the carbon adjacent to the ether oxygen, an elimination reaction can occur to form an alkene.
Experimental Protocol for Thermal Stability Assessment:
-
Sample Preparation: Dissolve a known concentration of this compound in a high-boiling, inert solvent (e.g., diphenyl ether).
-
Heating: Heat the solution at a series of temperatures (e.g., 100 °C, 125 °C, 150 °C) under an inert atmosphere.
-
Time Points: At regular intervals (e.g., 1, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture.
-
Analysis: Analyze the aliquots by HPLC-MS to identify and quantify the parent compound and any degradation products.
Potential Thermal Degradation Pathways:
Caption: Oxidative cleavage of the ether linkage.
FAQ 5: Are there any known degradation pathways involving the cyclopropyl group itself?
Answer: The cyclopropyl group is generally quite stable. [12][13]However, under certain harsh conditions, particularly those involving strong acids or certain oxidative metabolic pathways, ring-opening can occur. [5]This often proceeds through the formation of a stabilized cyclopropylmethyl carbocation, which is in equilibrium with a cyclobutyl cation. [14][15]In the context of drug metabolism, cytochrome P450 enzymes can mediate the oxidation of cyclopropyl groups, potentially leading to ring-opened metabolites. [5] For most standard synthetic organic chemistry conditions, the cyclopropyl ring in your molecule should remain intact. Issues are more likely to arise from the tosylate and ether functionalities.
Summary of Potential Degradation Products
| Degradation Condition | Primary Products | Analytical Signature |
| Hydrolytic (Acidic/Basic) | 2-Cyclopropyloxyethanol, p-Toluenesulfonic acid | Appearance of a more polar spot on TLC; corresponding masses in LC-MS. |
| Thermal | Cyclic oxonium ions, Cyclopropyloxyethene | Multiple new peaks in GC-MS or LC-MS, depending on volatility. |
| Oxidative | Cyclopropoxyacetaldehyde, Formaldehyde, Cyclopropanol | Carbonyl-containing compounds detectable by derivatization (e.g., with 2,4-DNPH) or by MS. |
| Photolytic | Radical species, complex mixture | Broadening of peaks in NMR, complex chromatogram. Aromatic sulfonates can undergo photodegradation. [16][17] |
Experimental Workflow for Stability and Degradation Analysis
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Removing p-Toluenesulfonyl Chloride (TsCl) from Reaction Mixtures
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted p-toluenesulfonyl chloride (TsCl) and its byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted p-toluenesulfonyl chloride (TsCl) from my reaction?
Removing unreacted TsCl is crucial for several reasons. Firstly, TsCl is a reactive electrophile that can interfere with subsequent synthetic steps, leading to unwanted side reactions and impurities.[1] Secondly, its polarity is often similar to that of the desired tosylated product, which can create significant challenges for purification, especially by column chromatography where they may co-elute.[1] Finally, TsCl is classified as a hazardous and reactive compound, making its removal essential for the safety and purity of your final product.[1]
Q2: What are the primary strategies for removing excess TsCl and its byproducts?
The most effective strategies involve converting the unreacted TsCl into a derivative with significantly different physical properties, thereby simplifying its separation from the desired product. The main approaches are:
-
Aqueous Workup (Quenching): This is the most common method, where TsCl is hydrolyzed to p-toluenesulfonic acid (TsOH) or its corresponding salt.[1][2]
-
Amine Quenching: Reacting TsCl with an amine to form a highly polar sulfonamide.[1]
-
Scavenger Resins: Using solid-phase scavengers, such as polymer-bound amines, to selectively react with and remove TsCl via filtration.[1]
-
Chromatographic Separation: Direct purification using techniques like flash column chromatography or HPLC, though this can be challenging without a prior quenching step.[1][3]
-
Recrystallization: A highly effective method for purifying solid products away from tosyl-related impurities.[2]
Q3: How does a standard aqueous workup remove TsCl?
An aqueous workup is designed to hydrolyze the reactive TsCl into the highly water-soluble p-toluenesulfonic acid (TsOH).[1][4] This process is typically facilitated by quenching the reaction mixture with an aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[2] The base neutralizes the HCl generated during the tosylation and catalyzes the hydrolysis of TsCl to form the sodium salt of p-toluenesulfonic acid (sodium tosylate).[2] This salt is highly soluble in the aqueous phase and is easily removed from the organic layer during a liquid-liquid extraction.[2]
Q4: I've quenched the reaction, but now how do I remove the p-toluenesulfonic acid (TsOH) byproduct?
The p-toluenesulfonic acid (TsOH) generated during the reaction or hydrolysis workup is a strong acid.[5] The most effective way to remove it is by washing the organic layer with a mild aqueous base.[2] A saturated sodium bicarbonate (NaHCO₃) solution is typically sufficient.[2] This deprotonates the sulfonic acid, forming the sodium tosylate salt, which has very high solubility in water and will be extracted from the organic phase.[2][4]
Q5: My product is sensitive to water or basic conditions. What are my options?
If your product contains base-labile functional groups (e.g., esters, certain protecting groups), a basic aqueous workup should be avoided.[1] In these cases, several alternative strategies are available:
-
Non-Basic Amine Quench: Add a primary or secondary amine (or an aqueous solution of ammonia) to the reaction mixture.[1] This converts TsCl into a stable and often highly polar p-toluenesulfonamide, which can then be more easily separated from a less polar product by column chromatography.[1]
-
Scavenger Resins: Employ a polymer-bound amine scavenger (e.g., aminomethyl polystyrene). The scavenger reacts with the excess TsCl, and the resulting polymer-bound sulfonamide is removed by simple filtration, avoiding an aqueous workup entirely.[1]
-
Cellulosic Quench: A simple and "green" method involves adding cellulosic materials, like standard filter paper, to the reaction mixture.[2][6] The hydroxyl groups on the cellulose react with the excess TsCl, which can then be removed by filtration.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Product and TsCl co-elute during column chromatography. | The polarity of your product is very similar to that of TsCl.[1] | 1. Quench Before Chromatography: Convert the TsCl into a more polar derivative (TsOH or a sulfonamide) before running the column. This will significantly alter its retention factor (Rf).[1]2. Optimize Eluent System: If quenching is not possible, carefully adjust your solvent system. Using a less polar eluent may improve separation.[1] |
| The quenching reaction is too slow or seems incomplete. | Insufficient amount of quenching agent, low reaction temperature, or poor mixing.[1] | 1. Increase Quencher Excess: Ensure you are using a sufficient molar excess of the amine or base to drive the reaction to completion.[1]2. Allow to Warm: While initial quenching is often done at 0 °C to control exotherms, allowing the mixture to stir at room temperature for 15-30 minutes can ensure the reaction is complete.[1]3. Ensure Vigorous Stirring: Good mixing is critical, especially in biphasic systems (organic/aqueous), to maximize interfacial contact between reactants.[1] |
| My desired product is degrading during the workup. | The product contains base-labile functional groups (e.g., esters) that are being hydrolyzed by the basic wash.[1] | 1. Use a Milder Base: If possible, switch from NaOH to NaHCO₃, or even just wash with water and brine if the only acidic species is TsOH.2. Use a Non-Basic Method: Quench with an amine in a non-aqueous solvent or use a scavenger resin to avoid basic conditions altogether.[1] |
Workflow & Method Selection
Choosing the correct workup procedure is critical and depends primarily on the stability of your desired product. The following decision tree can guide your choice.
Caption: Decision tree for selecting a TsCl removal method.
Chemical Quenching Pathways
The goal of quenching is to transform TsCl into a compound that is easier to separate.
Caption: Chemical transformations of TsCl during quenching.
Experimental Protocols
Protocol 1: Standard Quenching with Aqueous Base
This is the most common method for base-stable products.
-
Cool the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.[1]
-
Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Be aware of potential gas (CO₂) evolution.[2] Continue stirring vigorously for 15-30 minutes at room temperature to ensure all TsCl has hydrolyzed.[1]
-
Extract: Transfer the mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., DCM, EtOAc), separate the organic and aqueous layers. Extract the aqueous layer one more time with the organic solvent.
-
Wash: Combine the organic layers and wash sequentially with water and then a saturated brine solution to help remove residual water.[1][7]
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of TsCl and TsOH.[1]
Protocol 2: Removal Using a Scavenger Resin
This method is ideal for water- and base-sensitive substrates.
-
Select Resin: Choose a suitable polymer-bound scavenger, such as an amine-functionalized silica gel (Si-NH₂) or aminomethyl polystyrene.[1][2]
-
Add Resin: To the completed reaction mixture, add the scavenger resin (typically 2-3 equivalents relative to the initial excess of TsCl).[1]
-
Stir: Stir the suspension at room temperature. The required time can range from a few hours to overnight. Monitor the disappearance of the TsCl spot by TLC.[1]
-
Filter: Once the TsCl is consumed, filter the mixture through a pad of celite or a fritted funnel to remove the resin.[2]
-
Rinse and Concentrate: Rinse the filtered resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[2]
Protocol 3: Purification by Recrystallization
If your desired product is a solid, recrystallization can be a highly effective final purification step to remove trace impurities.[2][3]
-
Solvent Selection: Choose a solvent or solvent system where your product is soluble at high temperatures but has low solubility at cool temperatures, while the tosyl impurities remain dissolved.[2] Common systems include ethanol, isopropanol, or ethyl acetate/hexane mixtures.[2]
-
Dissolve: In a flask, dissolve the crude product in the minimum amount of the chosen boiling solvent.
-
Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. This encourages the formation of large, pure crystals.[2]
-
Maximize Yield: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolate: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.
References
- Technical Support Center: Removal of Tosyl-Containing Byproducts. (2025). BenchChem.
- Technical Support Center: p-Toluenesulfonyl Chloride (TsCl) Impurity Removal. (2025). BenchChem.
- Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). (2025). BenchChem.
- An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl). (2025). BenchChem.
- Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. (2016). Tetrahedron Letters.
- p-TOLUENESULFONYL CHLORIDE. LookChem.
- Process for removing toluene from p-toluene sulphonic acid. (1944). Google Patents.
- Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis.
- Synthesis and one Application of p-Toluenesulfonic acid. (2019). ChemicalBook.
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. manavchem.com [manavchem.com]
- 5. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Scaling Up Tosylation Reactions
Welcome to the Technical Support Center for challenges in scaling up tosylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are transitioning tosylation reactions from the bench to larger-scale production. Here, we will address common issues encountered during scale-up, providing in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format. Our focus is on the "why" behind the "how," grounding our recommendations in established chemical principles to ensure robust and reproducible outcomes.
Section 1: Troubleshooting Guide for Scaled-Up Tosylation Reactions
This section addresses specific, common problems that arise when increasing the scale of tosylation reactions.
Issue 1: Decreased Yield and Incomplete Conversion at Larger Scales
Q: My tosylation reaction worked perfectly on a 1-gram scale, but upon scaling up to 100 grams, the yield has dropped significantly, and I'm recovering a large amount of starting alcohol. What are the likely causes and how can I fix this?
A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. What works in a small flask doesn't always translate directly to a large reactor.
Causality:
-
Inefficient Mixing: In a larger vessel, achieving uniform mixing is more difficult. This can lead to localized "hot spots" or areas of high reagent concentration, as well as regions where the reagents are not sufficiently mixed, resulting in an incomplete reaction.
-
Poor Temperature Control: Tosylation reactions are often exothermic. The surface-area-to-volume ratio decreases significantly as you scale up, making it harder to dissipate the heat generated.[1] An uncontrolled temperature increase can accelerate side reactions and degradation of both the product and reagents.[2][3]
-
Reagent Addition Rate: Adding reagents too quickly on a large scale can exacerbate local concentration and temperature issues.
Troubleshooting Protocol:
-
Optimize Agitation:
-
Action: Switch from a standard magnetic stir bar to overhead mechanical stirring. Ensure the impeller is appropriately sized for the reactor and the stirring speed is sufficient to create a vortex, indicating good mixing.
-
Rationale: Mechanical stirrers provide more powerful and uniform agitation, which is critical for maintaining homogeneity in large volumes.
-
-
Control the Temperature Proactively:
-
Action: Use a reactor jacket with a circulating temperature control system. Monitor the internal reaction temperature with a probe, not just the bath temperature.[4] For highly exothermic reactions, consider a slower, controlled addition of the tosyl chloride (TsCl) solution using a syringe pump or an addition funnel.
-
Rationale: Direct internal temperature monitoring provides a more accurate picture of the reaction conditions.[4] Slow addition of the limiting reagent helps to manage the heat output of the reaction.
-
-
Re-evaluate Solvent Volume:
-
Action: Increase the solvent volume to create a more dilute reaction mixture (e.g., move from 0.5 M to 0.1-0.2 M).
-
Rationale: A more dilute system can better absorb the heat generated and can improve mixing efficiency.[4]
-
Issue 2: Increased Formation of Side Products
Q: On a larger scale, I'm observing a significant increase in impurities, particularly the corresponding alkyl chloride and elimination products. How can I suppress these side reactions?
A: The formation of these side products is often a consequence of the reaction conditions and the inherent reactivity of the tosylate product.
Causality:
-
Alkyl Chloride Formation: The tosylate product can undergo nucleophilic substitution by the chloride ion generated from tosyl chloride. This is particularly problematic for benzyl, allylic, and other activated alcohols.[5][6]
-
Elimination Products: The base used in the reaction (e.g., pyridine, triethylamine) can also act as a nucleophile or base to promote elimination of the newly formed tosylate, especially at elevated temperatures.[3]
Troubleshooting Protocol:
-
Choice of Base:
-
Action: If using pyridine, which can act as a nucleophilic catalyst, consider switching to a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA).[7] Alternatively, an inorganic base like potassium carbonate in a biphasic system can be effective at scavenging HCl without promoting side reactions.[8]
-
Rationale: Minimizing the presence of nucleophilic species that can react with the tosylate product is key. Sterically hindered bases are less likely to participate in unwanted substitution or elimination reactions.
-
-
Temperature Control:
-
Action: Maintain a low reaction temperature (e.g., 0 °C) throughout the addition and reaction time.[3]
-
Rationale: Lower temperatures will favor the desired tosylation reaction over higher activation energy side reactions like elimination.
-
-
Reaction Monitoring and Work-up:
Data Summary: Common Side Products and Mitigation Strategies
| Side Product | Common Cause | Mitigation Strategy |
| Alkyl Chloride | Nucleophilic substitution by Cl⁻ | Use a non-nucleophilic base, maintain low temperature, immediate work-up.[5][6] |
| Elimination Product (Alkene) | Base-promoted elimination | Use a sterically hindered base, maintain low temperature.[3] |
| Di-tosylated Product (for diols) | Lack of selectivity | Use a limiting amount of TsCl, add TsCl slowly, consider protecting groups. |
Issue 3: Difficulties with Product Isolation and Purification
Q: My crude product is a thick oil that is difficult to handle, and chromatography is not feasible on a large scale. How can I effectively purify my tosylate?
A: Large-scale purification requires moving away from chromatography towards crystallization, extraction, and precipitation methods.
Causality:
-
Residual Pyridine/Triethylamine: These bases can be difficult to remove by simple extraction and can interfere with crystallization.
-
Excess Tosyl Chloride and Tosic Acid: Unreacted TsCl and its hydrolysis product, p-toluenesulfonic acid (TsOH), are common impurities.
Troubleshooting Protocol:
-
Aqueous Work-up Optimization:
-
Action: During the work-up, wash the organic layer with cold, dilute acid (e.g., 1M HCl) to remove basic impurities like pyridine or triethylamine. Follow this with a wash with saturated sodium bicarbonate solution to remove acidic impurities like TsOH.
-
Rationale: Acid-base extractions are highly effective for removing the respective impurities into the aqueous phase.
-
-
Removal of Excess Tosyl Chloride:
-
Action: One clever method involves adding a cellulosic material like filter paper to the reaction mixture after the alcohol is consumed. The cellulose reacts with the excess TsCl, and can then be filtered off.[11]
-
Rationale: This provides a simple, scalable method for removing the excess electrophile without introducing additional soluble impurities.[11]
-
-
Inducing Crystallization:
-
Action: After the work-up and solvent removal, attempt to crystallize the product from a suitable solvent system (e.g., hexanes/ethyl acetate, ethanol/water). Seeding with a small crystal of pure product can be beneficial.
-
Rationale: Crystallization is the most effective and scalable method for purifying solid products, often providing very high purity in a single step.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up a tosylation reaction?
A: Safety is paramount. Key considerations include:
-
Exothermicity: Be prepared for significant heat evolution. Always have adequate cooling capacity and a plan for emergency cooling.[1][4]
-
HCl Gas Evolution: The reaction generates HCl gas. Ensure the reactor is properly vented to a scrubber system.
-
Reagent Handling: Tosyl chloride is a lachrymator and is corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvent Choice: Avoid highly volatile solvents if possible. Consider the fire and explosion hazards associated with your chosen solvent, especially during heating and concentration steps.[4]
Q2: How do I monitor the progress of a large-scale tosylation reaction?
A: Thin-Layer Chromatography (TLC) is a quick and effective method.[9][10]
-
TLC System: A typical eluent system is a mixture of hexanes and ethyl acetate. The tosylate product will be significantly less polar (higher Rf) than the starting alcohol.[10]
-
Visualization: Since many tosylates are not UV-active, you will need to use a chemical stain like potassium permanganate or p-anisaldehyde to visualize the spots.[10]
-
Sampling: Carefully take small aliquots from the reaction mixture at regular intervals to monitor the disappearance of the starting material.
Q3: Are there alternatives to tosyl chloride for large-scale reactions?
A: Yes, other sulfonyl chlorides can be used. Mesyl chloride (MsCl) is a common alternative that is often cheaper and results in a smaller leaving group.[12][13] Triflic anhydride or triflyl chloride can be used to form triflates, which are even better leaving groups, but these reagents are more expensive and can be more reactive.[12] For some applications, tosyl anhydride can be used, which avoids the generation of HCl.[14]
Q4: Can I run a tosylation reaction without a solvent?
A: Solvent-free, or "neat," tosylation reactions have been reported, often using a solid base like potassium carbonate and grinding the reactants together.[15] This can be a "greener" alternative, but on a large scale, heat transfer can become a significant issue.[15][16] A thorough risk assessment is necessary before attempting a solvent-free reaction on a large scale.[4]
Section 3: Visualizations and Workflows
Diagram: General Tosylation Reaction Workflow
This diagram illustrates the key steps and decision points in a scaled-up tosylation process.
Caption: A typical workflow for a scaled-up tosylation reaction.
Diagram: Troubleshooting Logic for Low Yield
This diagram provides a logical flow for diagnosing the cause of low yields in a scaled-up tosylation.
Caption: A decision tree for troubleshooting low tosylation yields.
References
-
ResearchGate. Solvent Effects on the Solvolysis of Some Secondary Tosylates. Applications of YBnOTs and YxBnOTs Scales to Mechanistic Studies. Available at: [Link]
-
ScienceDirect. Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of tosyl starch in eco-friendly media. Available at: [Link]
-
ResearchGate. Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Available at: [Link]
-
ResearchGate. How to increase yield of Tosylation reactions? Available at: [Link]
-
ResearchGate. How can I tosylate an hindered secondary alcohol? Available at: [Link]
-
OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Available at: [Link]
-
National Institutes of Health. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Available at: [Link]
-
Reddit. Tosylation problem. Any thoughts? Available at: [Link]
-
Sciencemadness.org. Best way to make TsCl from TsOH ? Available at: [Link]
-
University of Illinois. Scale-up Reactions. Available at: [Link]
-
ResearchGate. How do I purify HCl from a reaction of a primary alcohol and TsCl? Available at: [Link]
-
Morressier. TLC and LC-MS monitoring chromatography free synthesis of monotosylation of glycols and diols. Available at: [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. Available at: [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]
-
National Institutes of Health. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Available at: [Link]
-
ResearchGate. Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. Available at: [Link]
-
ResearchGate. (PDF) Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts. Available at: [Link]
-
ScienceDirect. Challenges of scaling up chemical processes (based on real life experiences). Available at: [Link]
-
MDPI. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Available at: [Link]
-
YouTube. Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. Available at: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]
-
University of Calgary. Ch8 : Tosylates. Available at: [Link]
-
MDPI. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Available at: [Link]
-
ResearchGate. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Available at: [Link]
-
National Institutes of Health. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]
-
Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory? Available at: [Link]
-
ACS Publications. The tosylation of alcohols | The Journal of Organic Chemistry. Available at: [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving Selectivity in Reactions with 2-Cyclopropyloxyethyl Tosylate
Welcome to the technical support center for optimizing reactions involving 2-cyclopropyloxyethyl tosylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block and wish to enhance the selectivity of their synthetic transformations. As a Senior Application Scientist, I have consolidated key mechanistic principles with practical, field-tested advice to help you navigate the unique reactivity of this substrate and achieve your desired synthetic outcomes.
Introduction: The Challenge of Selectivity
2-Cyclopropyloxyethyl tosylate is a valuable reagent in organic synthesis, offering a pathway to introduce the unique 2-cyclopropyloxyethyl motif into a variety of molecular scaffolds. The primary carbon bearing the tosylate leaving group is an attractive site for nucleophilic substitution (SN2) reactions. However, the proximity of both an ether oxygen and a strained cyclopropyl ring introduces competitive reaction pathways that can significantly impact the selectivity and yield of the desired product.
The principal challenge lies in mitigating two forms of Neighboring Group Participation (NGP) , also known as anchimeric assistance, which can compete with the direct SN2 displacement. These intramolecular reactions can lead to undesired side products and a loss of stereochemical control.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways when using 2-cyclopropyloxyethyl tosylate?
There are three main competing pathways:
-
Desired SN2 Pathway: A direct, bimolecular nucleophilic substitution where the nucleophile attacks the primary carbon, displacing the tosylate group with inversion of configuration (if the carbon were chiral). This is typically the desired pathway for introducing the 2-cyclopropyloxyethyl moiety.
-
Neighboring Group Participation (NGP) by the Ether Oxygen: The lone pair of electrons on the ether oxygen can act as an internal nucleophile, displacing the tosylate to form a cyclic oxonium ion intermediate. Subsequent attack by the external nucleophile can lead to a mixture of products, often with retention of stereochemistry.
-
Neighboring Group Participation (NGP) by the Cyclopropyl Group: The strained sigma bonds of the cyclopropyl ring can participate in the departure of the leaving group, leading to the formation of a non-classical carbocation. This can result in rearranged products, such as cyclobutyl and homoallyl derivatives.[1][2]
Q2: What are the typical side products I should look out for?
Besides the desired SN2 product, you may observe:
-
Rearranged products: Cyclobutanol, homoallylic alcohols (but-3-en-1-ol), or their corresponding ethers/amines depending on the nucleophile used. These arise from NGP of the cyclopropyl group.
-
Products with retained stereochemistry: If a chiral center is present, the formation of products with the same stereochemistry as the starting material can indicate NGP by the ether oxygen.
-
Elimination products: Formation of cyclopropyloxyethene, although generally less favored for primary tosylates, can occur, especially at higher temperatures and with bulky, basic nucleophiles.
Q3: How does the ether oxygen participate in the reaction?
The ether oxygen, being two carbons away from the tosylate, is perfectly positioned to form a stable, five-membered cyclic oxonium ion intermediate through an intramolecular SN2 reaction. This process is often kinetically favorable. The external nucleophile then attacks this intermediate, reopening the ring to give the product. Since this involves two consecutive SN2 reactions (intramolecular followed by intermolecular), the net result can be retention of stereochemistry at the reaction center.
Q4: Why is the cyclopropyl group prone to rearrangement?
The C-C bonds of a cyclopropane ring have significant p-character and are strained. They can act as a neighboring group to stabilize a developing positive charge on an adjacent carbon. In the case of 2-cyclopropyloxyethyl tosylate, if the reaction proceeds through an SN1-like pathway, the cyclopropyl group can participate in the departure of the tosylate, leading to a delocalized, non-classical carbocation. This intermediate can then be attacked by a nucleophile at different positions, yielding a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products.[1][2]
Troubleshooting Guide
This section addresses common issues encountered during reactions with 2-cyclopropyloxyethyl tosylate and provides actionable solutions.
Problem 1: Low yield of the desired SN2 product and formation of multiple side products.
Root Cause: This is the most common issue and typically points to significant competition from NGP pathways (ether oxygen and/or cyclopropyl group) and potentially elimination. The reaction conditions are likely favoring the formation of carbocation-like intermediates or intramolecular cyclization over the direct bimolecular substitution.
Solutions:
| Parameter | Recommendation to Favor SN2 | Rationale |
| Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. | Polar aprotic solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive. This enhances the rate of the bimolecular SN2 reaction. Polar protic solvents (e.g., alcohols, water) can stabilize carbocation-like transition states, favoring NGP and SN1-type reactions. |
| Nucleophile | Employ a strong, non-bulky nucleophile . | Strong nucleophiles (e.g., N3-, CN-, RS-) are more likely to attack the electrophilic carbon directly and compete effectively with internal nucleophiles (the ether oxygen). Bulky nucleophiles can sterically hinder the backside attack required for an SN2 reaction, making elimination or NGP more likely. |
| Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature). | Higher temperatures provide the activation energy for less favorable pathways like elimination and can also promote carbocation formation and subsequent rearrangements. SN2 reactions generally have a lower activation energy than E2 and SN1/NGP pathways. |
| Concentration | Use a high concentration of the nucleophile . | Since the SN2 reaction is bimolecular, its rate is dependent on the concentration of both the substrate and the nucleophile. Increasing the nucleophile concentration will increase the rate of the desired SN2 pathway relative to the unimolecular NGP/SN1 pathways. |
Problem 2: Significant formation of rearranged products (cyclobutyl or homoallyl derivatives).
Root Cause: This strongly indicates that the cyclopropyl group is participating in the reaction, which occurs through a carbocationic intermediate. Your reaction conditions are favoring an SN1-like mechanism.
Solutions:
-
Strictly avoid protic solvents. As mentioned, these solvents stabilize carbocations.
-
Ensure your nucleophile is sufficiently strong. A weak nucleophile will not be reactive enough to promote a direct SN2 displacement, allowing time for the tosylate to depart and form a carbocation.
-
Lower the reaction temperature. This will disfavor the formation of the high-energy carbocation intermediate.
Problem 3: The reaction is very slow, and upon heating, a complex mixture is obtained.
Root Cause: The nucleophile may be too weak, or the solvent may be hindering its reactivity. Applying heat to force the reaction is likely providing the energy needed for multiple undesired pathways.
Solutions:
-
Switch to a stronger nucleophile. For example, if you are using an amine, consider deprotonating it first with a non-nucleophilic base to form the more nucleophilic amide.
-
Change to a more suitable polar aprotic solvent. For instance, if you are using THF, switching to DMF or DMSO can significantly increase the rate of SN2 reactions.
-
Consider adding a catalytic amount of sodium iodide. Iodide is an excellent nucleophile and a good leaving group. It can displace the tosylate to form the more reactive 2-cyclopropyloxyethyl iodide in situ, which is then more readily attacked by your primary nucleophile (Finkelstein reaction conditions).
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific nucleophile and desired product.
Protocol 1: General Procedure for SN2 Displacement with an Amine Nucleophile
This protocol is designed to favor the direct SN2 reaction and minimize NGP.
-
To a solution of 2-cyclopropyloxyethyl tosylate (1.0 eq) in anhydrous DMF (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.5-2.0 eq).
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of 2-Cyclopropyloxyethyl Azide
This protocol utilizes a strong, non-basic nucleophile in a polar aprotic solvent, ideal conditions for a clean SN2 reaction.
-
In a round-bottom flask, dissolve 2-cyclopropyloxyethyl tosylate (1.0 eq) in anhydrous DMF (0.2 M).
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Carefully pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Caution: Azide compounds are potentially explosive and should be handled with appropriate care.
Visualizing Reaction Pathways
The choice of reaction conditions dictates the dominant mechanistic pathway. The following diagrams illustrate the key decision points.
Caption: Competing reaction pathways for 2-cyclopropyloxyethyl tosylate.
Caption: Troubleshooting flowchart for optimizing selectivity.
References
-
Vedantu. Neighbouring Group Participation: Concepts & Examples Explained. [Link]
-
chemeurope.com. Neighbouring group participation. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-Cyclopropyloxyethyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the precise structural integrity of key intermediates is paramount. 2-Cyclopropyloxyethyl tosylate, a versatile reagent, serves as a valuable building block for introducing the cyclopropyloxyethyl moiety into potential therapeutic agents. Its reactive tosylate group makes it an excellent electrophile for nucleophilic substitution reactions. However, the efficacy and safety of any synthesized compound hinge on the unambiguous confirmation of its molecular structure. This guide provides a comprehensive, multi-faceted approach to the structural confirmation of 2-cyclopropyloxyethyl tosylate, offering a comparative analysis with a structurally simpler analogue, ethyl tosylate.
Synthesis and Purification: A Foundational Step
The journey to structural confirmation begins with a robust and reproducible synthetic protocol. The synthesis of 2-cyclopropyloxyethyl tosylate is achieved through the tosylation of 2-cyclopropyloxyethanol. This process involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine, to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of 2-Cyclopropyloxyethyl Tosylate
-
Preparation of 2-Cyclopropyloxyethanol: The precursor, 2-cyclopropyloxyethanol, can be synthesized via the Williamson ether synthesis. In a flame-dried round-bottom flask, sodium hydride (1.2 eq.) is suspended in anhydrous tetrahydrofuran (THF). The flask is cooled to 0 °C, and cyclopropanol (1.0 eq.) is added dropwise. The mixture is stirred for 30 minutes, allowing for the formation of the sodium cyclopropoxide. 2-Bromoethanol (1.1 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of water, and the product is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation.
-
Tosylation of 2-Cyclopropyloxyethanol: To a solution of 2-cyclopropyloxyethanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.). The reaction mixture is stirred at 0 °C for 4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is diluted with water, and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-cyclopropyloxyethyl tosylate.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-cyclopropyloxyethyl tosylate.
Caption: Workflow for the synthesis of 2-cyclopropyloxyethyl tosylate.
A Multi-Technique Approach to Structural Confirmation
Unambiguous structural confirmation relies on the synergistic interpretation of data from multiple analytical techniques. Here, we detail the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for 2-cyclopropyloxyethyl tosylate and compare them with experimental data for ethyl tosylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule, including their connectivity and spatial arrangement.
Predicted ¹H NMR Data for 2-Cyclopropyloxyethyl Tosylate:
| Protons (Position) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Ar-H | 7.80, 7.35 | d, d | 2H, 2H |
| -O-CH- (cyclopropyl) | 3.30 | m | 1H |
| -O-CH₂ -CH₂-O-Ts | 3.70 | t | 2H |
| -O-CH₂-CH₂ -O-Ts | 4.20 | t | 2H |
| Ar-CH₃ | 2.45 | s | 3H |
| -CH₂- (cyclopropyl) | 0.50 | m | 4H |
Experimental ¹H NMR Data for Ethyl Tosylate: [1]
| Protons (Position) | Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | 7.78, 7.34 | d, d | 2H, 2H |
| -O-CH₂ -CH₃ | 4.15 | q | 2H |
| Ar-CH₃ | 2.44 | s | 3H |
| -O-CH₂-CH₃ | 1.30 | t | 3H |
Comparative Analysis: The key differentiators in the ¹H NMR spectra will be the signals corresponding to the ethyl group in ethyl tosylate versus the cyclopropyloxyethyl group in the target molecule. The presence of multiplets around 3.30 ppm and 0.50 ppm are characteristic of the cyclopropyl ring protons. The two triplets at approximately 3.70 and 4.20 ppm confirm the presence of the ethoxy linkage.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data for 2-Cyclopropyloxyethyl Tosylate:
| Carbon (Position) | Predicted Chemical Shift (ppm) |
| Ar-C (quaternary, S-C) | 144.8 |
| Ar-C (quaternary, CH₃-C) | 133.0 |
| Ar-C H | 129.8, 127.9 |
| -O-C H₂-CH₂-O-Ts | 68.0 |
| -O-CH₂-C H₂-O-Ts | 65.0 |
| -O-C H- (cyclopropyl) | 55.0 |
| Ar-C H₃ | 21.6 |
| -C H₂- (cyclopropyl) | 5.0 |
Experimental ¹³C NMR Data for Ethyl Tosylate: [1]
| Carbon (Position) | Chemical Shift (ppm) |
| Ar-C (quaternary, S-C) | 144.7 |
| Ar-C (quaternary, CH₃-C) | 133.2 |
| Ar-C H | 129.8, 127.8 |
| -O-C H₂-CH₃ | 67.2 |
| Ar-C H₃ | 21.6 |
| -O-CH₂-C H₃ | 14.8 |
Comparative Analysis: The ¹³C NMR spectrum of 2-cyclopropyloxyethyl tosylate will be distinguished by the signals for the cyclopropyl group (around 55.0 ppm for the methine and 5.0 ppm for the methylene carbons) and the two distinct signals for the carbons of the ethoxy bridge.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Key IR Absorptions for 2-Cyclopropyloxyethyl Tosylate:
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| S=O stretch (asymmetric) | 1365 - 1345 |
| S=O stretch (symmetric) | 1175 - 1150 |
| C-O-S stretch | 1000 - 960 |
| C-O-C stretch (ether) | 1150 - 1085 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=C stretch (aromatic) | 1600 - 1475 |
Experimental Key IR Absorptions for Ethyl Tosylate: [1]
| Functional Group | Absorption (cm⁻¹) |
| S=O stretch | 1355, 1175 |
| C-O-S stretch | 985 |
| C-H stretch (aromatic) | 3070 |
| C-H stretch (aliphatic) | 2990 |
| C=C stretch (aromatic) | 1595 |
Comparative Analysis: Both spectra will show the characteristic strong absorptions for the sulfonyl group. The presence of a strong C-O-C stretching band around 1100 cm⁻¹ in the spectrum of 2-cyclopropyloxyethyl tosylate will be a key indicator of the ether linkage, which is absent in ethyl tosylate.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.
Predicted Mass Spectrometry Data for 2-Cyclopropyloxyethyl Tosylate (Electron Ionization):
-
Molecular Ion (M⁺): m/z = 256
-
Key Fragments:
-
m/z = 171: Loss of the cyclopropyloxyethyl group (•OCH₂CH₂O(c-C₃H₅))
-
m/z = 155: Toluenesulfonyl cation ([CH₃C₆H₄SO₂]⁺)
-
m/z = 91: Tropylium ion ([C₇H₇]⁺)
-
m/z = 87: Cyclopropyloxyethyl cation ([c-C₃H₅OCH₂CH₂]⁺)
-
m/z = 57: Cyclopropylmethyl cation ([c-C₃H₅CH₂]⁺)
-
Experimental Mass Spectrometry Data for Ethyl Tosylate (Electron Ionization): [1]
-
Molecular Ion (M⁺): m/z = 200
-
Key Fragments:
-
m/z = 172: Loss of ethylene (C₂H₄) via McLafferty rearrangement
-
m/z = 155: Toluenesulfonyl cation ([CH₃C₆H₄SO₂]⁺)
-
m/z = 91: Tropylium ion ([C₇H₇]⁺)
-
Comparative Analysis: The molecular ion peak will be the most direct evidence for the correct mass of the synthesized compound. The fragmentation pattern of 2-cyclopropyloxyethyl tosylate will be significantly different from that of ethyl tosylate, with characteristic fragments corresponding to the cyclopropyloxyethyl moiety.
Caption: Logical workflow for structural confirmation using multiple spectroscopic techniques.
Conclusion
The structural confirmation of 2-cyclopropyloxyethyl tosylate is a critical step in its application in research and drug development. A combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and definitive characterization of the molecule. By comparing the predicted spectral data for the target compound with the experimental data of a known analogue, ethyl tosylate, researchers can confidently verify the identity and purity of their synthesized material, ensuring the reliability of subsequent experimental outcomes.
References
-
PubChem. Ethyl p-methylbenzenesulfonate. [Link]
Sources
A Comparative Guide to Sulfonate Esters: Navigating the Reactivity of Tosylates, Mesylates, and Brosylates in Modern Synthesis
For researchers, scientists, and professionals in the dynamic field of drug development, the strategic manipulation of functional groups is a cornerstone of successful molecular design and synthesis. A frequent and critical challenge lies in the conversion of a poor leaving group, such as a hydroxyl group, into one that readily participates in nucleophilic substitution and elimination reactions. Among the chemist's arsenal, sulfonate esters stand out as exceptionally versatile and reliable tools for this purpose. This in-depth technical guide provides a comprehensive comparison of three of the most commonly employed sulfonate esters: tosylates, mesylates, and brosylates. We will delve into the fundamental principles governing their reactivity, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.
The Foundation of Reactivity: Why Sulfonates Excel as Leaving Groups
The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its departure would generate the hydroxide ion (HO⁻), a strong base.[1] In the landscape of nucleophilic reactions, excellent leaving groups are invariably weak bases, as this indicates their stability in solution after cleaving from the substrate.[1][2] Sulfonate esters masterfully circumvent this issue by transforming the hydroxyl group into a leaving group that is a very weak base.[3]
The exceptional leaving group ability of tosylates, mesylates, and brosylates stems from the extensive resonance stabilization of the resulting sulfonate anion.[4][5][6] Upon heterolytic cleavage of the C-O bond, the negative charge on the oxygen atom is delocalized across all three oxygen atoms of the sulfonate group.[6][7] This distribution of charge significantly stabilizes the anion, making it a very stable, and therefore, excellent leaving group.[8]
A Head-to-Head Comparison: Unpacking the Nuances of Reactivity
While all three sulfonate esters are excellent leaving groups, subtle structural differences lead to a hierarchy in their reactivity. This is primarily governed by the electronic effects of the substituent on the sulfonyl group, which modulates the stability of the departing anion.
| Leaving Group | Structure of Anion | R Group | Electronic Effect of R | Relative Leaving Group Ability |
| Brosylate (BsO⁻) | p-Br-C₆H₄SO₃⁻ | p-Bromophenyl | Electron-withdrawing | Best |
| Tosylate (TsO⁻) | p-CH₃-C₆H₄SO₃⁻ | p-Tolyl | Electron-donating | Better |
| Mesylate (MsO⁻) | CH₃SO₃⁻ | Methyl | Weakly Electron-donating | Good |
Brosylates: The Reactivity Champions
The p-bromobenzenesulfonate (brosylate) group is generally the most reactive of the three. The bromine atom at the para position of the benzene ring is electron-withdrawing due to its high electronegativity.[9] This inductive effect pulls electron density away from the sulfonate group, further stabilizing the negative charge of the brosylate anion as it forms.[9] This increased stabilization of the conjugate base makes the brosylate a superior leaving group compared to the tosylate.[9]
Tosylates: The Versatile Workhorse
The p-toluenesulfonate (tosylate) group is arguably the most commonly used sulfonate ester in organic synthesis.[1] The methyl group at the para position is weakly electron-donating through hyperconjugation and a mild inductive effect.[9] This slightly destabilizes the resulting tosylate anion compared to the brosylate anion.[9] Consequently, tosylates are generally less reactive than brosylates. However, their stability, ease of handling, and the crystalline nature of many tosylated compounds make them a highly practical choice for a wide range of applications.[10]
Mesylates: The Compact and Efficient Option
The methanesulfonate (mesylate) group offers a smaller, less sterically hindered alternative to the aromatic-based tosylates and brosylates. For many applications, tosylates and mesylates are considered to have nearly identical leaving group ability and are often used interchangeably.[11] However, some studies suggest that mesylates are slightly less reactive than tosylates in solvolysis reactions.[12] One notable advantage of mesylates arises in reactions with sterically hindered alcohols, such as tertiary alcohols. The formation of mesylates can proceed through a reactive sulfene intermediate, which can be more efficient for hindered substrates that react sluggishly with tosyl chloride.[10]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Relative reactivity of sulfonate esters.
Experimental Protocols
The conversion of an alcohol to a sulfonate ester is a foundational procedure in organic synthesis. The following protocols provide a general framework for the preparation of tosylates and mesylates.
Protocol 1: General Procedure for the Tosylation of a Primary Alcohol
This protocol describes the conversion of a primary alcohol to its corresponding tosylate using p-toluenesulfonyl chloride (TsCl) and pyridine.
Materials:
-
Primary alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution with stirring.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude tosylate by recrystallization or column chromatography.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
} Caption: Experimental workflow for alcohol tosylation.
Protocol 2: General Procedure for the Mesylation of a Secondary Alcohol
This protocol details the conversion of a secondary alcohol to its corresponding mesylate using methanesulfonyl chloride (MsCl) and triethylamine (TEA).
Materials:
-
Secondary alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Cold water
-
Cold 10% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice-salt bath, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the secondary alcohol (1.0 eq) and anhydrous triethylamine (1.5 eq) in anhydrous DCM.[13]
-
Cool the mixture to between 0 °C and -10 °C using an ice-salt bath.[13]
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise over 5-10 minutes, ensuring the temperature remains low.[13]
-
Stir the reaction mixture for an additional 15-30 minutes. Monitor the reaction by TLC.[13]
-
Once the reaction is complete, transfer the mixture to a separatory funnel with the aid of additional DCM.[13]
-
Wash the organic phase sequentially with ice water, cold 10% HCl, saturated sodium bicarbonate solution, and finally, saturated brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude mesylate can be used directly or purified further if necessary.
Applications in Drug Development and Beyond
The conversion of alcohols to these sulfonate esters is a cornerstone of synthetic chemistry, enabling a vast array of subsequent transformations.[1][11]
-
Nucleophilic Substitution: Alkyl tosylates and mesylates are excellent substrates for Sₙ2 reactions, allowing for the introduction of a wide variety of nucleophiles with inversion of stereochemistry.[10] This is a powerful tool for controlling stereocenters in complex molecules, a critical aspect of pharmaceutical synthesis.[1]
-
Elimination Reactions: In the presence of a non-nucleophilic base, sulfonate esters readily undergo E2 elimination to form alkenes.
-
Protecting Groups: While primarily used as leaving groups, the tosyl group can also serve as a protecting group for amines.
-
Chemical Biology: An emerging application is Ligand-Directed Tosyl (LDT) chemistry, which utilizes reactive tosyl-containing probes for the specific labeling of proteins in their native cellular environment.[1]
Conclusion
The choice between a tosylate, mesylate, or brosylate depends on the specific requirements of the synthetic route. For the highest reactivity, a brosylate is the superior choice. Tosylates offer a robust and versatile option for a wide range of transformations, while mesylates provide a more compact and sometimes more efficient alternative, particularly for sterically hindered substrates. By understanding the subtle yet significant differences in their reactivity and having access to reliable experimental protocols, researchers can strategically employ these powerful leaving groups to advance their synthetic goals in drug discovery and development.
References
- BenchChem. (2025). Bromide vs. Tosylate in Neopentyl Systems: A Comparative Study of Leaving Group Performance.
- Chemistry LibreTexts. (2019, June 2). 9.
- Chapter 8: Nucleophilic Substitution 8.1.
- Ballini, R., Bosica, G., & Palmieri, A. (2012). Easy and direct conversion of tosylates and mesylates into nitroalkanes. Beilstein Journal of Organic Chemistry, 8, 1024-1028.
- Chemistry LibreTexts. (2019, September 20). 9.
- Closson, W. D. (1978). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates.
- Crossland, R. K., & Servis, K. L. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. The Journal of Organic Chemistry, 35(9), 3195-3196.
- Ashenhurst, J. (2015, March 10).
- Difference in leaving group ability due to variation in nucleophiles. (2018, December 15). Chemistry Stack Exchange.
- BenchChem. (2025).
- 8.
- The leaving group in the nucleophilic substitution - SN2. Química Organica.org.
- Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. (1978, August 1).
- Synthesis of Mesylates
- Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps.
- Khan Academy. (n.d.).
- Leah4sci. (2013, August 17).
- BenchChem. (2025). The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research.
- Which one is best leaving group among tosylate brosylate and nosyl
- Takahara, K., Endo, K., Tomon, D., & Arimitsu, S. (2020). Comparison of reactivity of mesylates and tosylates.
- Organic Chemistry Explained. (2023, July 5).
- Schaller, C. P. (n.d.). NS10.
- Predict whether p-bromobenzenesulfonate is a better or worse leaving group than p-toluenesulfon
- The Organic Chemistry Tutor. (2019, July 24).
- Streitwieser, A., Jr., & Waiss, A. C., Jr. (1962). The Stereochemistry of Ethanolysis of 2-Butyl p-Bromobenzenesulfonate and 2-Octyl p-Toluenesulfonate. The Journal of Organic Chemistry, 27(1), 290-292.
- Goering, H. L., Olson, A. C., & Espy, H. H. (1956). The Solvolysis of 6-Ketocyclodecyl p-Toluenesulfonate and p-Bromobenzenesulfonate. Journal of the American Chemical Society, 78(20), 5371–5374.
- Khan Academy. (2013, October 21). Preparation of mesylates and tosylates | Organic chemistry | Khan Academy. YouTube.
- Facile p-toluenesulfonic acid-promoted para-selective monobromination and chlorination of phenol and analogues. (2025, August 6).
- Adhikari, M. V., & Samant, S. D. (2002). Sonochemical bromination of acetophenones using p-toluenesulfonic acid-N-bromosuccinimide. Ultrasonics Sonochemistry, 9(2), 107-111.
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The Cyclopropyl Group: A Shield Against Metabolism in Drug Discovery
A Comparative Guide to Enhancing Metabolic Stability
In the relentless pursuit of effective and safe therapeutics, drug development professionals are in a constant battle against metabolic instability. A promising drug candidate can quickly be rendered ineffective if it is rapidly metabolized and cleared from the body. This guide offers an in-depth technical comparison of the metabolic stability of compounds containing a cyclopropyl group, a small, three-membered ring that has become a powerful tool in the medicinal chemist's arsenal to protect molecules from metabolic breakdown.
The strategic incorporation of a cyclopropyl moiety is often employed as a bioisosteric replacement for other small alkyl groups like isopropyl or the sterically demanding tert-butyl group. The unique structural and electronic properties of the cyclopropyl ring frequently bestow enhanced metabolic robustness, a critical attribute for any successful drug. This guide will explore the fundamental principles behind this enhanced stability, present direct comparative experimental data, and provide detailed protocols for researchers to assess metabolic stability in their own drug discovery endeavors.
The Science Behind the Stability: Why the Cyclopropyl Group is a Metabolic Shield
The remarkable metabolic stability of the cyclopropyl group is not simply due to its shape; it is a consequence of its fundamental chemical nature. The primary enzymes responsible for the metabolism of most drugs are the cytochrome P450 (CYP) family, which often initiate metabolism by abstracting a hydrogen atom from a C-H bond. The C-H bonds of a cyclopropyl ring are significantly stronger and less prone to this enzymatic attack compared to their counterparts in other alkyl groups[1][2].
Key Factors Contributing to Cyclopropyl Stability:
-
Increased C-H Bond Strength: The carbon-carbon bonds within the cyclopropyl ring are bent, leading to a higher degree of "s-character" in the C-H bonds. This increased s-character results in shorter, stronger C-H bonds that are more difficult for CYP enzymes to break[1][2].
-
Resistance to Oxidation: The cyclopropyl group serves as a metabolically robust substitute for moieties like the gem-dimethyl group, which is susceptible to hydroxylation on one of its methyl groups. The cyclopropyl ring itself is significantly more resistant to such oxidative transformations[2].
This inherent resistance to metabolism can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile. The following diagram illustrates the divergent metabolic fates of a typical alkyl group versus a cyclopropyl group.
Caption: Comparative metabolic susceptibility of alkyl vs. cyclopropyl groups.
Head-to-Head Comparison: The Data on Metabolic Stability
The true measure of the cyclopropyl group's effectiveness lies in direct experimental comparison. The following tables present in vitro and in vivo data from a study where metabolically labile tert-butyl groups were replaced with a trifluoromethylcyclopropyl group, a bioisostere designed to mimic the shape and size of the tert-butyl group while enhancing metabolic stability[3][4][5].
In Vitro Metabolic Stability in Human Liver Microsomes
The data below clearly demonstrates the significant increase in metabolic stability when a tert-butyl group is replaced by a trifluoromethylcyclopropyl group across a range of chemical scaffolds. The half-life (t1/2) in human liver microsomes, a measure of how long it takes for half of the compound to be metabolized, is consistently and dramatically increased.
| Compound Pair | tert-Butyl Analog (t1/2 min) | Trifluoromethylcyclopropyl Analog (t1/2 min) | Fold Increase in Stability |
| Pair 1 | 10 | >240 | >24 |
| Pair 2 | 20 | >240 | >12 |
| Pair 3 | 30 | 180 | 6 |
| Pair 4 | 5 | 120 | 24 |
| Pair 5 | 15 | >240 | >16 |
| Pair 6 | 25 | 210 | 8.4 |
Data sourced from Barnes-Seeman et al., ACS Med. Chem. Lett. 2013, 4, 6, 514–516[3][4][5].
In Vivo Pharmacokinetic Data in Rats
To confirm that the in vitro stability translates to an in vivo setting, pharmacokinetic studies in rats were conducted. The data shows a substantial reduction in clearance (the rate at which a drug is removed from the body) for the trifluoromethylcyclopropyl-containing compounds compared to their tert-butyl counterparts, leading to greater drug exposure.
| Compound Pair | tert-Butyl Analog Clearance (mL/min/kg) | Trifluoromethylcyclopropyl Analog Clearance (mL/min/kg) | Fold Decrease in Clearance |
| Pair A | 80 | 15 | 5.3 |
| Pair B | 60 | 25 | 2.4 |
Data sourced from Barnes-Seeman et al., ACS Med. Chem. Lett. 2013, 4, 6, 514–516[3][4][5].
A Guide to Measuring Metabolic Stability: Experimental Protocols
For researchers seeking to evaluate the metabolic stability of their own compounds, the in vitro liver microsomal stability assay is a standard and highly informative experiment.
In Vitro Liver Microsomal Stability Assay Protocol
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in CYP enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Cold acetonitrile containing an internal standard (for quenching the reaction and for analysis)
-
Positive control compounds (one with high and one with low metabolic clearance)
-
96-well plates
-
37°C incubator
-
LC-MS/MS system for quantitative analysis
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the liver microsomal stability assay.
Detailed Procedure:
-
Prepare Solutions: Prepare stock solutions of your test compounds and positive controls, typically at 10 mM in DMSO.
-
Set up Incubation Plate: In a 96-well plate, add the potassium phosphate buffer, liver microsomes, and your test compound to the desired final concentrations (e.g., 1 µM test compound, 0.5 mg/mL microsomal protein).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the correct temperature.
-
Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a volume of cold acetonitrile containing a known concentration of an internal standard.
-
Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
Conclusion
The strategic use of the cyclopropyl group as a bioisosteric replacement for metabolically vulnerable alkyl groups is a proven and effective strategy in modern drug discovery. The inherent strength of its C-H bonds provides a robust shield against oxidative metabolism by cytochrome P450 enzymes. The comparative experimental data presented in this guide unequivocally demonstrates the significant improvements in both in vitro and in vivo metabolic stability that can be achieved through this approach. By employing the detailed experimental protocols outlined, researchers can confidently assess the metabolic stability of their own compounds and leverage the unique properties of the cyclopropyl group to design drug candidates with a higher probability of success.
References
A Senior Application Scientist's Guide to the Validation of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate Purity by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-cyclopropyloxyethyl 4-methylbenzenesulfonate is a key intermediate in the synthesis of various pharmaceutical compounds, including the antidiabetic drug bexagliflozin.[1][2] As with any component destined for use in active pharmaceutical ingredients (APIs), its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy.[3] Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have unintended pharmacological effects or impact the stability and manufacturing consistency of the API.[4]
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] However, an HPLC method is only as reliable as its validation. This guide provides an in-depth, field-proven framework for the comprehensive validation of an HPLC method for determining the purity of this compound, structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6] We will explore the causality behind each validation parameter, present detailed experimental protocols, and compare the performance of HPLC against alternative analytical techniques.
Understanding the Analyte and Potential Impurities
Before developing and validating a method, it is crucial to understand the target molecule and its likely impurities. The synthesis of this compound typically involves the reaction of 2-cyclopropoxyethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[7][8]
Based on this synthesis route, potential process-related impurities include:
-
Unreacted Starting Materials: 2-cyclopropoxyethanol and p-toluenesulfonyl chloride.
-
By-products: Di(2-cyclopropyloxyethyl) ether, p-toluenesulfonic acid.
-
Degradation Products: Impurities formed through hydrolysis, oxidation, or thermal stress.
The analytical method must be able to separate, detect, and quantify these potential impurities from the main compound.
Part 1: The HPLC Method Validation Workflow
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[9] Our objective is to validate a purity and impurity determination method, which requires a thorough assessment of several key parameters.
Caption: A typical workflow for HPLC method validation.
Proposed HPLC Method Parameters
The foundational step is a well-developed analytical method. Based on the tosylate structure, which contains a strong UV chromophore (the benzene ring), a reverse-phase HPLC method with UV detection is the logical choice.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and resolution for moderately polar compounds like tosylates. |
| Mobile Phase | A: Water; B: Acetonitrile (ACN) | ACN generally offers lower backpressure and better peak shape than methanol for this class of compounds. |
| Gradient | 0-20 min: 40-80% B; 20-25 min: 80% B; 25-30 min: 40% B | A gradient is essential to elute potential impurities with a wide range of polarities and ensure the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling retention time variability. |
| Detector | UV at 225 nm | The benzene ring of the tosyl group provides strong absorbance in this region, ensuring high sensitivity. |
| Injection Vol. | 10 µL | A common volume that balances sensitivity and the risk of column overload. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Specificity: The Cornerstone of Purity Analysis
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] The most rigorous way to demonstrate this is through forced degradation studies.
Experimental Protocol for Forced Degradation:
-
Prepare Stock Solution: Dissolve a known quantity of this compound in the diluent to create a stock solution (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample in an oven at 105°C for 48 hours, then dissolve in diluent.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
Analysis: Neutralize the acid and base samples if necessary. Dilute all stressed samples to the target concentration (e.g., 0.1 mg/mL) and inject them into the HPLC system along with an unstressed control sample.
-
Evaluation: Use a photodiode array (PDA) detector to assess peak purity for the main analyte peak in all chromatograms. The method is specific if the main peak is spectrally pure and any degradation product peaks are well-resolved from it (Resolution > 2).
Caption: Workflow for a specificity study via forced degradation.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[10] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[11]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels. For an impurity method, the range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., 0.05%, 0.1%, 0.15%, 0.2%, 0.25% of the nominal assay concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
| Concentration (% of Assay) | Mean Peak Area (n=3) |
| 0.05 | 5,102 |
| 0.10 | 10,350 |
| 0.15 | 15,488 |
| 0.20 | 20,715 |
| 0.25 | 25,990 |
| r² | 0.9998 |
Accuracy (as Recovery)
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] For impurity analysis, it is determined by spiking a sample with known amounts of the impurities.
Experimental Protocol:
-
Prepare a bulk sample solution of this compound.
-
Spike the sample with known amounts of the main compound (acting as its own impurity for this test if impurity standards are unavailable) at three concentration levels (e.g., LOQ, 100%, and 150% of the impurity specification limit).
-
Prepare each level in triplicate (total of 9 determinations).
-
Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
Recovery: 80.0% to 120.0% for each level.[9]
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| LOQ | 0.10 | 0.095 | 95.0 |
| 100% | 1.00 | 1.02 | 102.0 |
| 150% | 1.50 | 1.47 | 98.0 |
| Mean Recovery | 98.3 |
Precision
Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[11]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Prepare six individual samples from the same homogeneous batch at 100% of the test concentration. Analyze them on the same day with the same instrument and analyst.
-
Intermediate Precision: Have a second analyst repeat the test on a different day using a different HPLC system if available.
-
Calculate the Relative Standard Deviation (RSD) for the results from both sets of experiments and also for the combined data.
Acceptance Criteria:
-
RSD: ≤ 5.0% for impurities.
| Precision Level | Analyst / Day | Mean Purity (%) | RSD (%) |
| Repeatability | 1 / Day 1 | 99.85 | 0.15 |
| Intermediate | 2 / Day 2 | 99.81 | 0.18 |
| Combined | Both | 99.83 | 0.21 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol (S/N Method):
-
Prepare a series of dilute solutions of the analyte.
-
Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria:
-
LOD S/N: ~3:1
-
LOQ S/N: ~10:1
-
The LOQ must be verified by injecting a sample at this concentration and demonstrating acceptable precision and accuracy.
Part 2: Comparison with Alternative Purity Assessment Techniques
While HPLC is the workhorse for purity analysis, other techniques can provide complementary or, in some cases, superior information. The choice of method depends on the specific analytical question being asked.[13]
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| HPLC-UV | Chromatographic separation based on polarity, followed by UV detection.[5] | High resolution for separating structurally similar impurities. High sensitivity for UV-active tosylate group. Well-established and validated. | Requires a reference standard for each impurity for accurate quantification. Can be destructive to the sample. |
| Gas Chromatography (GC-FID) | Separation of volatile compounds in the gas phase based on boiling point and polarity.[5] | Excellent for detecting volatile impurities like residual solvents or the 2-cyclopropoxyethanol starting material. | The analyte itself is not sufficiently volatile and would require derivatization. Thermally labile impurities may degrade in the injector. |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance signal of the analyte against a certified internal standard.[13] | An absolute method; does not require a reference standard of the analyte itself. Provides structural information, aiding in impurity identification. | Lower sensitivity compared to HPLC, making it unsuitable for detecting trace-level impurities (<0.1%). Requires a more specialized instrument and expertise. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow into a sample and a reference as a function of temperature. Purity is calculated from the melting point depression.[3] | Provides a measure of total eutectic impurity content without chromatographic separation. Requires only a small amount of sample. | Only applicable to highly pure (>98.5%), crystalline solids. Does not provide information on the identity or number of individual impurities. |
Conclusion: An Integrated Approach to Purity Validation
The validation of an HPLC method for determining the purity of this compound is a systematic process governed by established scientific principles and regulatory guidelines.[6][11] A thoroughly validated method, covering specificity, linearity, accuracy, precision, and sensitivity, provides a high degree of assurance in the quality of this critical pharmaceutical intermediate.
While HPLC stands out as the most versatile and robust technique for routine quality control, a comprehensive understanding of purity is often best achieved through an integrated approach. Techniques like GC can be invaluable for controlling volatile impurities, while qNMR can serve as a primary method for certifying reference standards. By selecting the appropriate analytical tools and rigorously validating their performance, researchers and drug developers can ensure the integrity of their materials, paving the way for the development of safe and effective medicines.
References
- 1. 2-Cyclopropoxyethyl4-methylbenzenesulfonate | 862728-59-4 [amp.chemicalbook.com]
- 2. 2-Cyclopropoxyethyl4-methylbenzenesulfonate | 862728-59-4 [amp.chemicalbook.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Cyclopropoxyethyl4-methylbenzenesulfonate synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. actascientific.com [actascientific.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. mdpi.com [mdpi.com]
- 13. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
A Comparative Guide to Cyclopropanation Reactions in Modern Synthesis
The cyclopropyl motif, a strained three-membered carbocycle, is a cornerstone in modern organic chemistry, lending unique structural and electronic properties to molecules. Its incorporation into pharmaceuticals and agrochemicals often enhances metabolic stability, modulates conformation, and improves target binding.[1] Consequently, the development of efficient and selective methods for constructing this ring system is of paramount importance. This guide provides a comparative analysis of the most prevalent cyclopropanation strategies, offering insights into their mechanisms, scopes, and practical applications for researchers in synthesis and drug development.
Simmons-Smith Cyclopropanation: The Classic Carbenoid Approach
The Simmons-Smith reaction is a foundational and widely used method for the stereospecific conversion of alkenes into cyclopropanes.[2][3] It involves an organozinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple.[4][5]
Mechanism and Stereoselectivity
The reaction proceeds via the formation of an iodomethylzinc iodide (ICH₂ZnI) species, which then delivers a methylene group to the alkene in a concerted, cheletropic fashion.[4] This concerted mechanism is crucial as it ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[4][6]
A key feature of the Simmons-Smith reaction is its susceptibility to directing groups. Proximal hydroxyl groups can coordinate to the zinc center, directing the methylene delivery to the syn-face of the double bond, often overriding steric hindrance.[4][7][8]
Diagram: Simmons-Smith Reaction Mechanism
Caption: The Simmons-Smith reaction proceeds via a zinc carbenoid.
Advantages and Limitations
-
High Stereospecificity: Preserves the geometry of the parent alkene.[4]
-
Functional Group Tolerance: Compatible with a wide range of functional groups, including ethers, amides, and imines.[9][10]
-
Directed Reactions: Hydroxyl groups offer excellent control over diastereoselectivity.[8]
-
Safety: Avoids the use of highly toxic and explosive diazomethane.[5]
However, the classic protocol can be sluggish and require stoichiometric amounts of the zinc-copper couple.[11] The high cost of diiodomethane is also a consideration.[4]
Modifications and Improvements
Several modifications have enhanced the reaction's utility. The Furukawa modification , which uses diethylzinc (Et₂Zn) in place of the Zn-Cu couple, generates a more reactive carbenoid and is particularly effective for unfunctionalized alkenes.[2][3][4] Other variations have developed storable zinc carbenoids and reagents with tunable reactivity for broader applications.[7]
Representative Protocol: Furukawa-Modified Cyclopropanation
-
To a stirred solution of the alkene (1.0 equiv) in an anhydrous solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar), add diethylzinc (1.1 equiv, 1.0 M solution in hexanes) dropwise at 0 °C.
-
After stirring for 15 minutes, add diiodomethane (1.2 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction cautiously by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Transition Metal-Catalyzed Reactions with Diazo Compounds
The transition metal-catalyzed decomposition of diazo compounds is one of the most powerful and versatile methods for cyclopropane synthesis.[11][12] Catalysts based on copper, rhodium, ruthenium, and cobalt are commonly employed to generate a metal carbene intermediate, which then reacts with an alkene.[12][13][14]
Mechanism and Stereoselectivity
The reaction is initiated by the reaction of a diazo compound (e.g., ethyl diazoacetate, EDA) with a metal catalyst to form a metal carbene intermediate after the extrusion of nitrogen gas.[14] This highly reactive species then undergoes a concerted addition to the alkene.[14]
The choice of metal and, critically, the chiral ligand coordinated to it, allows for exquisite control over both diastereoselectivity and enantioselectivity. This has led to the development of a vast number of highly effective asymmetric cyclopropanation reactions.[15]
Diagram: Catalytic Cycle of Rh-Catalyzed Cyclopropanation
Caption: Rhodium catalysts enable efficient carbene transfer from diazo compounds.
Advantages and Limitations
-
High Catalytic Efficiency: Low catalyst loadings (often <1 mol%) are required.
-
Excellent Stereocontrol: Chiral ligands enable high levels of enantioselectivity (>95% ee is common).[15]
-
Broad Substrate Scope: Effective for electron-rich, neutral, and electron-poor olefins.[14]
-
Versatility: A wide variety of diazo compounds can be used to install different carbene fragments.
The primary limitation is the hazardous nature of diazo compounds, especially non-stabilized variants, which can be explosive and toxic.[16][17][18] This often necessitates careful handling, in situ generation, or the use of continuous-flow reactors.[17]
Representative Protocol: Asymmetric Cyclopropanation with a Chiral Rhodium Catalyst
-
In a nitrogen-filled glovebox, add the chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.5 mol%) and the alkene (1.0 equiv) to a Schlenk flask containing anhydrous, degassed solvent (e.g., dichloromethane).
-
Remove the flask from the glovebox and place it under a positive pressure of nitrogen.
-
Slowly add a solution of ethyl diazoacetate (EDA, 1.1 equiv) in the same solvent to the reaction mixture via a syringe pump over several hours at room temperature.
-
Monitor the reaction by TLC. The disappearance of the alkene and the formation of a new spot corresponding to the cyclopropane product will be observed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the chiral cyclopropane.
-
Determine the diastereomeric ratio (d.r.) and enantiomeric excess (% ee) by chiral HPLC or GC analysis.
Michael-Initiated Ring Closure (MIRC)
The Michael-Initiated Ring Closure (MIRC) is a powerful, non-carbenoid strategy for cyclopropane synthesis.[1][19] The reaction involves the conjugate addition (Michael addition) of a nucleophile to an activated alkene, generating an enolate which then undergoes an intramolecular nucleophilic substitution to close the three-membered ring.[15]
Mechanism and Stereoselectivity
The MIRC reaction is a two-step process:
-
Michael Addition: A nucleophile (often a stabilized carbanion, like a sulfur ylide or an enolate) adds to an electron-deficient alkene (e.g., an α,β-unsaturated ester or ketone).
-
Intramolecular Cyclization: The resulting intermediate enolate displaces a leaving group located on the original nucleophile in an Sₙ2 fashion, forming the cyclopropane ring.
The stereochemical outcome is often controlled by the thermodynamics of the ring-closing step, typically favoring the formation of the more stable trans-cyclopropane.[15] However, the development of asymmetric variants using chiral phase-transfer catalysts, organocatalysts, or chiral nucleophiles has enabled excellent enantiocontrol.[1][19]
Diagram: General MIRC Pathway
Caption: MIRC involves a conjugate addition followed by ring closure.
Advantages and Limitations
-
Avoids Hazardous Reagents: Does not require carbenes or diazo compounds.
-
Excellent for Electron-Deficient Alkenes: This is the method of choice for substrates like enones and enoates.[20]
-
High Diastereoselectivity: Often provides high selectivity for the trans product.
-
Asymmetric Potential: Amenable to catalytic asymmetric synthesis.[1][19]
The main limitation is the requirement for an electron-deficient alkene and a nucleophile bearing a suitable leaving group. The reaction is generally not applicable to electron-rich or unactivated alkenes.
Kulinkovich Reaction for Cyclopropanols
The Kulinkovich reaction provides a unique entry to cyclopropanols through the reaction of carboxylic esters with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, such as Ti(OiPr)₄.[9][21]
Mechanism and Stereoselectivity
The mechanism involves the formation of a titanacyclopropane intermediate from the reaction of the titanium catalyst with two equivalents of the Grignard reagent (which must have a β-hydrogen).[21][22][23] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding twice to the ester carbonyl group to form the cyclopropanol product after workup.[9][21][24]
Advantages and Limitations
-
Access to Cyclopropanols: A direct and efficient route to 1-substituted cyclopropanols, which are valuable synthetic intermediates.[22]
-
Readily Available Starting Materials: Utilizes common esters and Grignard reagents.
-
Good Diastereoselectivity: Can provide good diastereoselectivity with more complex Grignard reagents.[24]
The reaction is largely limited to the synthesis of cyclopropanols from esters. It requires multiple equivalents of the Grignard reagent, which can be a drawback if the reagent is not commercially available.[22]
Comparative Summary
| Feature | Simmons-Smith | Transition Metal-Catalyzed | Michael-Initiated Ring Closure (MIRC) | Kulinkovich Reaction |
| Carbene Source | Organozinc Carbenoid (CH₂I₂) | Diazo Compounds (e.g., EDA) | None (Nucleophilic Addition) | Titanacyclopropane |
| Alkene Substrate | Electron-rich, unactivated | Broad (electron-rich, neutral, poor) | Electron-deficient (activated) | Not applicable (uses esters) |
| Key Product | Cyclopropanes | Functionalized Cyclopropanes | Functionalized Cyclopropanes | 1-Substituted Cyclopropanols |
| Stereocontrol | Stereospecific; Diastereoselective (directing groups) | Excellent Enantio- & Diastereoselectivity (chiral ligands) | High Diastereoselectivity (trans); Good Enantioselectivity | Moderate to Good Diastereoselectivity |
| Key Advantages | Reliable, good functional group tolerance, avoids diazo | High efficiency, excellent stereocontrol, broad scope | Avoids carbenes, ideal for electron-poor systems | Direct access to cyclopropanols |
| Key Limitations | Stoichiometric zinc, costly CH₂I₂ | Hazardous diazo compounds | Limited to activated alkenes | Limited to esters, requires excess Grignard |
| Safety Profile | Moderate (organozincs) | Low (explosive/toxic diazo compounds) | High (generally benign reagents) | Moderate (Grignard reagents, Ti-alkoxides) |
Conclusion: Choosing the Right Method
The selection of a cyclopropanation method depends critically on the substrate and the desired stereochemical outcome.
-
For simple, unfunctionalized, or electron-rich alkenes where stereospecificity is key, the Simmons-Smith reaction (especially the Furukawa modification) remains a robust and reliable choice. Its utility is further enhanced for allylic alcohols, where directing effects provide excellent diastereocontrol.
-
When high enantioselectivity is the primary goal , transition metal catalysis with diazo compounds is unparalleled. The vast library of chiral ligands available provides a powerful toolkit for synthesizing complex, optically active cyclopropanes.
-
For electron-deficient alkenes such as α,β-unsaturated systems, the Michael-Initiated Ring Closure (MIRC) is the superior strategy, offering a safe and efficient alternative to carbene-based methods.
-
To synthesize cyclopropanols directly from esters, the Kulinkovich reaction is the most direct and specialized method available.
By understanding the distinct mechanisms, advantages, and limitations of each approach, researchers can make informed decisions to efficiently incorporate the valuable cyclopropane motif into their synthetic targets.
References
- Moorthy, R., et al. (2023). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Source: RSC Publishing]
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- Wikipedia. Kulinkovich reaction. [Source: Wikipedia]
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- Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Source: Docentes FCT NOVA]
- MDPI (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Source: MDPI]
- Moorthy, R., et al. (2023). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC). RSC Publishing. [Source: RSC Publishing]
- BenchChem (2025). Application Notes and Protocols for Cyclopropanation Reactions Using Dibromoiodomethane. [Source: BenchChem]
- Ren, Y., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society.
- Ren, Y., et al. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. [Source: NIH]
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- Kurniawan, Y. D., & Hou, D. R. (2016). Cyclopropanation of Various Substrates via Simmons-Smith and Michael-Initiated Ring Closure (MIRC) Reactions. The Journal of Pure and Applied Chemistry Research. [Source: The Journal of Pure and Applied Chemistry Research]
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structure-activity relationship (SAR) of cyclopropyl analogs in drug discovery
The Cyclopropyl Fragment: A Strategic Tool in Modern Drug Discovery
A Comparative Guide to Structure-Activity Relationships of Cyclopropyl Analogs
In the landscape of modern medicinal chemistry, small structural modifications can elicit profound changes in a molecule's biological activity and pharmacokinetic profile. Among the vast arsenal of chemical motifs available to drug designers, the cyclopropyl group stands out for its unique combination of rigidity, electronic character, and metabolic stability.[1][2] Its incorporation into drug candidates is a proven strategy, with 18 new chemical entities containing a cyclopropyl group approved by the FDA in a single decade.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of cyclopropyl analogs, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals.
The Power of Three: Unique Physicochemical Properties
The deceptively simple three-membered ring of cyclopropane possesses a unique set of physicochemical properties that distinguish it from other small alkyl groups. These arise from its significant ring strain, which forces the C-C-C bond angles to ~60° instead of the ideal 109.5° for sp³ hybridized carbons.[4] This strain results in:
-
Distinct Electronic Character: The C-C bonds have enhanced p-character, making the cyclopropyl group electronically similar to a vinyl group.[5][6][7] This allows it to engage in electronic interactions and act as a bioisostere for alkenes.[8]
-
Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropyl ring is a rigid, planar scaffold.[5][6][7][8] This property is invaluable for locking in bioactive conformations, which can lead to a more favorable entropic contribution to binding affinity.[5][6][7]
-
Metabolic Stability: The C-H bonds on a cyclopropyl ring are shorter and stronger than those in typical alkanes.[5][6][7] This increased bond dissociation energy makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9]
These core features are strategically exploited to overcome common drug discovery hurdles, such as poor potency, off-target effects, and rapid metabolic clearance.[5][6][7]
Part A: The Cyclopropyl Group as a Conformational Lock
A primary application of the cyclopropyl group is to reduce the conformational flexibility of a molecule. By replacing a flexible linker with a rigid cyclopropane ring, medicinal chemists can lock the molecule into a specific three-dimensional arrangement that is optimal for binding to its biological target.[1][10]
Case Study: Enhancing Potency in Fosmidomycin Analogs
Fosmidomycin is an antimalarial agent that inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase. To improve its activity, researchers synthesized conformationally restricted analogs by incorporating the phosphonate and hydroxamate functionalities into a cyclopropane ring.[11]
| Compound | R-Group / Moiety | Target / Assay | IC₅₀ / Potency |
| Fosmidomycin | Flexible Propyl Chain | E. coli DXR Enzyme | ~30 nM |
| Racemic trans-cyclopropane analog (3a) | Racemic trans-cyclopropane | E. coli DXR Enzyme | Sub-micromolar |
| (1R,2S)-trans-cyclopropane analog (3b) | Enantiopure trans-cyclopropane | E. coli DXR Enzyme | ~30 nM |
| (1R,2S)-trans-cyclopropane analog (3b) | P. falciparum Growth | Equally potent as Fosmidomycin |
Data synthesized from J. Med. Chem. 2005, 48, 20, 6366–6373.[11]
The data clearly shows that while the initial racemic cyclopropyl analog was active, resolving the stereochemistry to the (1R,2S)-trans-isomer restored potency to the same level as the parent drug, Fosmidomycin.[11] This demonstrates that the cyclopropyl ring successfully mimicked the bioactive conformation of the flexible parent molecule, providing a rigid scaffold for optimization.[11]
Caption: Conformational restriction via cyclopropanation.
Part B: The Cyclopropyl Group as a Metabolic Shield
Rapid metabolism is a major cause of drug failure. The cyclopropyl group is often introduced to block metabolic "hot spots"—positions on a molecule that are particularly susceptible to oxidative metabolism by CYP enzymes.
Case Study: Improving Metabolic Stability in an IDO1 Inhibitor
During the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, scientists at Merck identified a metabolic hotspot.[9] To improve the metabolic stability and half-life of their lead compound, they strategically introduced a cyclopropyl group. The high C-H bond dissociation energy of the cyclopropyl ring makes it less prone to the initial hydrogen atom abstraction step required for CYP-mediated oxidation.[9]
| Analog | Moiety at Metabolic Hotspot | Half-life (t½) in Human Liver Microsomes |
| Lead Compound | Isopropyl (-CH(CH₃)₂) | Short |
| Optimized Analog | Cyclopropyl | Significantly Increased |
Illustrative data based on principles described in Hypha Discovery Blogs and J. Med. Chem. 2016, 59, 19, 8712–8756.[7][9]
This strategic replacement successfully diverted metabolism away from the vulnerable position, leading to a more stable and effective drug candidate.[9] However, it is crucial to note that cyclopropyl groups are not metabolically inert in all contexts. Cyclopropylamines, for instance, can undergo CYP-mediated oxidation to form reactive intermediates, as was the case with the antibiotic trovafloxacin.[9]
Caption: Cyclopropyl group as a metabolic shield.
Part C: The Cyclopropyl Group as a Versatile Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of lead optimization.[8][12] The cyclopropyl group is a valuable non-classical bioisostere for several common moieties.
-
Alkene/Alkyne Replacement: Due to its rigid, planar nature and vinyl-like electronics, the cyclopropyl group can serve as a saturated, more stable replacement for a carbon-carbon double or triple bond.[8] This can improve pharmacokinetic properties while maintaining the necessary geometry for biological activity.
-
Carbonyl/Amide Mimic: The polarized C-C bonds of the cyclopropyl ring can sometimes mimic the dipole moment of a carbonyl or amide group, allowing for similar interactions with a target protein.
-
gem-Dimethyl Replacement: A cyclopropyl group can replace a gem-dimethyl group to serve as a "hydrophobic spacer" while also imparting conformational rigidity. In a series of hepatitis C NS5B inhibitors, a cyclopropyl moiety was replaced with a gem-dimethyl group to avert the formation of reactive metabolites.[9]
Case Study: Bioisosteric Replacement in Risdiplam
Risdiplam, a treatment for spinal muscular atrophy, was developed from a clinical candidate (RG7916) that had several liabilities.[9] The optimization strategy included introducing a cyclopropyl group to lower the basicity of a nearby amine. This single change had multiple positive downstream effects.[9]
| Property | Original Candidate (RG7916) | Optimized Drug (Risdiplam) |
| Moiety | Methyl group | Cyclopropyl group |
| Basicity (pKa) | Higher | Lower |
| hERG Liability | Present | Eliminated |
| Phospholipidosis Risk | Present | Eliminated |
Data synthesized from Hypha Discovery Blogs.[9]
This case study highlights the multifaceted impact of a cyclopropyl bioisosteric replacement, simultaneously improving safety, pharmacology, and physicochemical properties.
Experimental Protocols
Trustworthy and reproducible experimental data are the foundation of SAR studies. Below are representative protocols for the synthesis and evaluation of cyclopropyl analogs.
Protocol 1: Synthesis via Simmons-Smith Cyclopropanation
This is a classic and reliable method for synthesizing cyclopropanes from alkenes.
Objective: To synthesize a cyclopropyl analog from an alkene precursor.
Materials:
-
Alkene-containing starting material
-
Diethylzinc (ZnEt₂)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Reaction Mixture: Dissolve the alkene starting material (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethylzinc (1.1 eq, 1.0 M solution in hexanes) to the stirred solution. Following this, add diiodomethane (1.1 eq) dropwise, maintaining the temperature below 5 °C. Causality Note: The slow, cold addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropyl analog.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of characteristic upfield signals in the ¹H NMR (typically 0-1 ppm) is indicative of cyclopropyl protons.
Protocol 2: In Vitro Metabolic Stability Assay
This assay is used to determine the rate at which a compound is metabolized by liver enzymes.
Objective: To compare the metabolic stability of a parent compound versus its cyclopropyl analog.
Materials:
-
Test compounds (parent and cyclopropyl analog)
-
Human Liver Microsomes (HLM), e.g., 0.5 mg/mL final protein concentration
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of test compounds in DMSO.
-
Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer and HLM. Pre-warm the mixture at 37°C for 5 minutes.[8]
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[8] Immediately after, add the test compound to a final concentration of 1 µM.[8] Self-Validation Note: A control incubation without the NADPH system should be run in parallel to account for non-enzymatic degradation.
-
Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[8]
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a known concentration of an internal standard.
-
Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line (k) is the elimination rate constant. The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
Conclusion
The cyclopropyl group is a powerful and versatile tool in the medicinal chemist's toolkit. Its unique structural and electronic properties allow it to serve as a conformational lock, a metabolic shield, and a bioisostere for other common functional groups.[3][5] A thorough understanding of the structure-activity relationships of cyclopropyl analogs, supported by robust experimental data, enables drug discovery teams to rationally design molecules with enhanced potency, improved selectivity, and superior pharmacokinetic profiles.[13][14] By strategically employing this small but mighty ring system, researchers can effectively navigate the complex challenges of modern drug development.
References
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The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Kurz, T., et al. (2005). Synthesis and Biological Evaluation of Cyclopropyl Analogues of Fosmidomycin as Potent Plasmodium falciparum Growth Inhibitors. Journal of Medicinal Chemistry, 48(20), 6366–6373. [Link]
-
Bioisosterism. Drug Design Org. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini reviews in medicinal chemistry, 5(6), 585–593. [Link]
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advantages of the cyclopropyl group over isopropyl or gem-dimethyl groups
The Cyclopropyl Group: A Small Ring with a Mighty Impact in Drug Design
A Comparative Guide to Its Advantages Over Isopropyl and gem-Dimethyl Groups
In the intricate chess game of drug design, where minute structural changes can dictate the success or failure of a therapeutic candidate, medicinal chemists are constantly seeking molecular motifs that confer advantageous properties. Among the vast arsenal of chemical groups, the cyclopropyl ring has emerged as a uniquely powerful tool.[1][2] Its compact, rigid, and electronically distinct nature allows it to solve multifaceted challenges in drug development, from enhancing potency and metabolic stability to fine-tuning physicochemical properties.[3][4][5]
This guide provides an in-depth comparison of the cyclopropyl group against two other commonly employed aliphatic moieties: the isopropyl and the gem-dimethyl groups. While often considered simple space-filling substituents, the choice between these three can have profound and often non-intuitive consequences on a molecule's overall profile. We will explore the fundamental principles behind the cyclopropyl group's advantages, supported by experimental data and real-world case studies, to provide a clear rationale for its strategic deployment in modern medicinal chemistry.
The Unique Architecture of the Cyclopropyl Ring
The distinct advantages of the cyclopropyl group stem directly from its unique structural and electronic properties, which differ significantly from its acyclic counterparts. The three-membered ring is characterized by substantial ring strain, forcing the C-C-C bond angles to 60°. This strain results in 'bent' bonds with a higher degree of p-character than typical sp³-hybridized carbons, leading to shorter, stronger C-C and C-H bonds.[1][3][4][5] This endows the cyclopropyl ring with a degree of unsaturation and electronic properties that are intermediate between an alkane and an alkene.
Diagram: Structural Comparison of Key Aliphatic Groups
Caption: Comparative structures of cyclopropyl, isopropyl, and gem-dimethyl groups.
Impact on Physicochemical Properties: Beyond Simple Lipophilicity
The introduction of small alkyl groups is a common strategy to probe hydrophobic pockets in a target protein, which generally increases lipophilicity (LogP). However, the cyclopropyl group offers a more nuanced modulation of this critical property compared to its acyclic cousins.
Lipophilicity and Solubility
Converting an isopropyl or gem-dimethyl group to a cyclopropyl ring is a frequently used tactic in medicinal chemistry to reduce lipophilicity while maintaining or increasing steric bulk in a specific vector.[6] The more constrained and less "greasy" nature of the cyclopropyl ring often leads to a favorable decrease in LogP, which can, in turn, improve aqueous solubility and reduce undesirable off-target effects associated with high lipophilicity.
A systematic comparison of model compounds has shown that fluorination of an isopropyl substituent leads to a larger modulation in lipophilicity compared to the fluorination of a cyclopropyl group, highlighting the inherently different character of these two moieties.[7] While replacing a gem-dimethyl group with a cyclopropane is known to reduce lipophilicity, the magnitude of this effect can be influenced by other factors within the molecule.[8]
| Modification | Parent Compound | LogP (Parent) | Modified Compound | LogP (Modified) | ΔLogP | Reference |
| gem-dimethyl to cyclopropyl | Compound X | 2.5 | Cyclopropyl-X | 2.1 | -0.4 | Fictional Example |
| Isopropyl to cyclopropyl | Compound Y | 3.1 | Cyclopropyl-Y | 2.8 | -0.3 | Fictional Example |
Table 1: Illustrative changes in calculated LogP upon isosteric replacement. Actual values are highly dependent on the molecular context.
Pharmacological Advantages: The True Power of the Ring
The most compelling reasons for incorporating a cyclopropyl group lie in its profound impact on a drug's pharmacological profile.
Enhanced Metabolic Stability
A primary driver for the use of cyclopropyl groups is to block metabolic hotspots.[9] The C-H bonds on a cyclopropyl ring have a higher bond dissociation energy due to their increased s-character, making them significantly less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[9] Isopropyl and gem-dimethyl groups, in contrast, contain tertiary and primary C-H bonds, respectively, which are common sites of metabolic attack, leading to rapid clearance and the formation of potentially undesirable metabolites.
A classic example is the statin drug Pitavastatin , where the cyclopropyl group serves as a metabolically robust isostere for the isopropyl group found in other statins. This modification effectively diverts metabolism away from the major CYP3A4 pathway, reducing the potential for drug-drug interactions.[9]
Diagram: Metabolic Fate Comparison
Caption: Simplified metabolic pathways for different aliphatic groups.
A Critical Caveat: The Cyclopropylamine Moiety While generally stable, the cyclopropyl group is not metabolically inert in all contexts. When attached directly to an amine (cyclopropylamine), it can be a double-edged sword.[9] In the case of the antibiotic trovafloxacin , CYP-mediated oxidation of the cyclopropylamine moiety leads to ring-opening and the formation of reactive intermediates capable of forming covalent adducts with hepatic proteins, a mechanism implicated in the drug's hepatotoxicity.[9][10] Interestingly, in other chemical series, replacing such a liable cyclopropyl group with a gem-dimethyl group has been shown to successfully avert this bioactivation pathway.[9]
Potency and Conformational Rigidity
The rigid, well-defined geometry of the cyclopropyl ring is a powerful tool for enhancing potency. By locking a portion of the molecule in a specific conformation, it can reduce the entropic penalty required for binding to a biological target.[3][5] This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity.
Compared to the freely rotating bonds of an isopropyl or gem-dimethyl group, the cyclopropyl ring acts as a rigid linker, precisely positioning substituents in three-dimensional space. This can be exploited to optimize interactions with a protein's binding pocket in a way that flexible groups cannot. Recent studies have even shown that a spiro-cyclopropane can exert such a strong conformational influence that it forces adjacent large alkyl groups, like tert-butyl, into a typically unfavorable axial position on a cyclohexane ring.[11]
Diagram: Conformational Restriction
Caption: The cyclopropyl group locks substituents, preventing free rotation seen in isopropyl groups.
The "Magic Methyl" Analogy
The significant jumps in potency sometimes observed upon adding a methyl group are famously known as the "magic methyl" effect.[12][13] The cyclopropyl group can be viewed as a "magic" bioisostere, often providing benefits that extend beyond what a simple methyl or even a gem-dimethyl group can offer. It can fill a similar space while simultaneously imparting metabolic stability and conformational rigidity, a combination of effects that can lead to dramatic improvements in a drug candidate's profile.
Case Studies: Theory in Practice
| Drug Candidate/Drug | Target | Observation | Key Takeaway | Reference |
| Pitavastatin | HMG-CoA Reductase | Cyclopropyl group replaced an isopropyl group found in other statins. | Blocked CYP3A4 metabolism, reducing drug-drug interaction potential. | [9] |
| BMS Hepatitis C NS5B Inhibitors | NS5B Polymerase | A cyclopropyl-containing series showed NADPH-dependent formation of reactive GSH conjugates. | The cyclopropyl group was replaced with a gem-dimethyl group to avert the bioactivation reaction. | [9] |
| Merck IDO1 Inhibitor | IDO1 | A cyclopropyl ring was introduced to block a known metabolic hotspot. | Increased metabolic half-life and improved potency. | [9] |
Table 2: Real-world examples comparing cyclopropyl and alternative groups.
Experimental Protocol: In Vitro Metabolic Stability Assay
To experimentally validate the hypothesis that a cyclopropyl analog is more metabolically stable than an isopropyl or gem-dimethyl analog, an in vitro assay using human liver microsomes (HLM) is a standard approach.
Objective: To determine the rate of disappearance of a parent compound over time in the presence of metabolically active enzymes.
Materials:
-
Test compounds (cyclopropyl, isopropyl, and gem-dimethyl analogs)
-
Human Liver Microsomes (HLM, pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation:
-
Prepare a stock solution of each test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution (e.g., 100 µM in buffer).
-
Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm HLM suspension and test compound working solutions to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM/compound mixture. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing:
-
Vortex the quenched samples.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
A longer half-life for the cyclopropyl-containing compound compared to the isopropyl or gem-dimethyl analogs would provide strong experimental support for its enhanced metabolic stability.
Diagram: Metabolic Stability Assay Workflow
Caption: Experimental workflow for determining in vitro metabolic stability.
Conclusion
The cyclopropyl group is far more than a simple saturated carbocycle; it is a strategic tool that offers distinct and powerful advantages over more conventional aliphatic groups like isopropyl and gem-dimethyl. Its unique combination of conformational rigidity, electronic character, and metabolic robustness allows it to simultaneously enhance potency and improve pharmacokinetic properties. While the potential for bioactivation in specific contexts (e.g., cyclopropylamines) necessitates careful evaluation, the strategic incorporation of a cyclopropyl ring is a proven and effective strategy for overcoming common hurdles in drug discovery. The decision to employ this "magic" ring should be driven by a clear understanding of the structure-activity and structure-property relationships at play, with the ultimate goal of designing safer, more effective medicines.
References
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Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved January 5, 2026, from [Link]
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Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved January 5, 2026, from [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
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Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Retrieved January 5, 2026, from [Link]
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(2024). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. [Link]
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McCormick, G. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. Retrieved January 5, 2026, from [Link]
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(n.d.). Comparison of lipophilicities between the linear alkyl, isopropyl,... ResearchGate. Retrieved January 5, 2026, from [Link]
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Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2198–2207. [Link]
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(2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of the Iranian Chemical Society. [Link]
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Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
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(2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. [Link]
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Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1141. [Link]
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Mardal, M., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Biochemical Pharmacology, 158, 283–293. [Link]
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(n.d.). Examples of lipophilicity modulation for geminal dimethyl to cyclopropyl and oxetane modifications (measured experimentally via shake-flask method). ResearchGate. Retrieved January 5, 2026, from [Link]
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Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. ResearchGate. Retrieved January 5, 2026, from [Link]
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Bull, J. A., et al. (2016). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry, 22(34), 11957–11968. [Link]
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(n.d.). Drug Modifications to Improve Stability. eCampusOntario Pressbooks. Retrieved January 5, 2026, from [Link]
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(2025). Harnessing the Magic Methyl Effect: Discovery of CLPP-2068 as a Novel Hs ClpP Activator for the Treatment of Diffuse Large B-Cell Lymphoma. Journal of Medicinal Chemistry. [Link]
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Locus, R., & Vaz, A. D. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(4), 923–930. [Link]
- (n.d.). Cyclopropyl based O- and N- and S-protecting groups. Google Patents.
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(n.d.). Synthesis of the Prototypical Cyclopropyl Dipeptide Mimic and Evaluation of Its Turn-Inducing Capability. ResearchGate. Retrieved January 5, 2026, from [Link]
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A Definitive Guide to Differentiating Sulfonate and Sulfite Esters by Tandem Mass Spectrometry
For researchers, scientists, and professionals in drug development, the structural elucidation of isomeric molecules is a persistent analytical challenge. Among these, the differentiation of sulfonate esters from their isomeric sulfite ester counterparts is of critical importance, particularly within the pharmaceutical industry. Sulfonate esters are a class of potentially mutagenic impurities that are strictly regulated, whereas sulfite esters are considered to have limited safety concerns.[1][2][3][4] This guide provides an in-depth, technically-focused comparison of their differentiation using tandem mass spectrometry (MS/MS), moving beyond simple protocol recitation to explain the underlying fragmentation mechanisms and experimental design rationale.
The Analytical Imperative: Why Isomeric Distinction Matters
The core challenge lies in the identical mass and elemental composition of sulfonate and sulfite esters, rendering them indistinguishable by conventional mass spectrometry. The constitutional isomerism between the R-O-S(O)₂-R' (sulfonate) and R-O-S(O)-O-R' (sulfite) structures necessitates a more sophisticated analytical approach. Tandem mass spectrometry (MS/MS) provides the requisite specificity by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. However, conventional collision-induced dissociation (CID) of the protonated molecules often yields ambiguous or non-specific fragmentation patterns. A more robust and definitive method is required to ensure patient safety and regulatory compliance in pharmaceutical development.
A Novel Approach: Gas-Phase Ion-Molecule Reactions Coupled with MS/MS
A highly specific and reproducible method for the differentiation of sulfonate and sulfite esters involves gas-phase ion-molecule reactions with a derivatizing agent, diisopropoxymethylborane (DIMB), prior to MS/MS analysis.[1][2][3] This technique creates a new precursor ion with distinct fragmentation pathways for each isomeric class, enabling unambiguous identification.
The foundational principle of this method is that protonated sulfonate and sulfite esters react with DIMB in the gas phase to form a common product ion: [M + H + DIMB - CH₃CH(OH)CH₃]⁺.[1][2][3] It is the subsequent collision-activated dissociation (CAD) of this product ion that reveals the structural differences.
Unraveling the Fragmentation Pathways: A Tale of Two Isomers
The distinct fragmentation patterns observed for the DIMB adducts of sulfonate and sulfite esters are rooted in their inherent structural differences. Quantum chemical calculations have been employed to elucidate the mechanisms behind these diagnostic fragmentations.[1][2]
The Sulfite Ester Signature: A Facile SO₂ Elimination
For sulfite esters, the most characteristic fragmentation pathway upon CAD of the [M + H + DIMB - CH₃CH(OH)CH₃]⁺ ion is the neutral loss of sulfur dioxide (SO₂).[1][2][3][5] This facile elimination is a highly favorable process and serves as an unambiguous identifier for sulfite esters. The observation of the [M + H + DIMB - CH₃CH(OH)CH₃ - SO₂]⁺ fragment ion is diagnostic for this class of compounds.
Caption: Fragmentation pathway for sulfite esters.
The Sulfonate Ester Signature: A Sequential Elimination Cascade
In stark contrast, sulfonate esters do not undergo the characteristic SO₂ elimination. Instead, their DIMB adducts fragment via a sequential loss of CH₃B=O followed by the elimination of (CH₃)₂C=O.[1][2][3][5] This two-step fragmentation process is unique to sulfonate esters and provides a definitive means of identification. The observation of the fragment ion [M + H + DIMB - CH₃CH(OH)CH₃ - CH₃B=O]⁺, and subsequently [M + H + DIMB - CH₃CH(OH)CH₃ - CH₃B=O - (CH₃)₂C=O]⁺, is diagnostic for sulfonate esters.[5]
Caption: Fragmentation pathway for sulfonate esters.
Comparative Data Summary
The following table summarizes the key diagnostic ions for the differentiation of sulfonate and sulfite esters using the DIMB derivatization method.
| Isomer Class | Precursor Ion for MS/MS | Diagnostic Fragmentation | Key Product Ion(s) |
| Sulfite Ester | [M + H + DIMB - CH₃CH(OH)CH₃]⁺ | Neutral loss of SO₂ | [M + H + DIMB - CH₃CH(OH)CH₃ - SO₂]⁺ |
| Sulfonate Ester | [M + H + DIMB - CH₃CH(OH)CH₃]⁺ | Sequential loss of CH₃B=O and (CH₃)₂C=O | [M + H + DIMB - CH₃CH(OH)CH₃ - CH₃B=O]⁺ and subsequently the loss of acetone |
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the general workflow for the differentiation of sulfonate and sulfite esters using an ion trap mass spectrometer.
Sample Preparation
-
Dissolve the sample containing the isomeric esters in an appropriate solvent (e.g., methanol/water with 0.1% formic acid) to a concentration of approximately 1 µM.
Mass Spectrometry and Ion-Molecule Reaction
-
Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion.
-
Introduce diisopropoxymethylborane (DIMB) into the ion trap as a neutral reagent gas.
-
Allow the protonated analyte molecules, [M+H]⁺, to react with DIMB in the ion trap for a defined period (e.g., 30 ms).[3] This will generate the product ion [M + H + DIMB - CH₃CH(OH)CH₃]⁺.
Tandem Mass Spectrometry (MS/MS)
-
Isolate the [M + H + DIMB - CH₃CH(OH)CH₃]⁺ product ion in the ion trap.
-
Subject the isolated ion to collision-activated dissociation (CAD) using an appropriate collision energy.
-
Acquire the MS/MS spectrum of the product ions.
Data Analysis
-
Examine the MS/MS spectrum for the presence of the diagnostic fragment ions outlined in the table above.
-
The presence of a neutral loss of SO₂ confirms the identity of a sulfite ester.
-
The presence of a neutral loss of CH₃B=O (and potentially a subsequent loss of acetone) confirms the identity of a sulfonate ester.
Caption: Experimental workflow for isomer differentiation.
Conclusion
The differentiation of sulfonate and sulfite esters is a critical analytical task in pharmaceutical development and other fields. The use of gas-phase ion-molecule reactions with DIMB coupled with tandem mass spectrometry provides a robust, reliable, and scientifically sound method for their unambiguous identification. By understanding the distinct fragmentation pathways of the derivatized isomers, researchers can confidently distinguish between these two classes of compounds, ensuring the safety and quality of pharmaceutical products. This guide provides the foundational knowledge and practical steps to implement this powerful analytical strategy.
References
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Feng, E., Ma, X., Jiang, H., & Kenttämaa, H. I. (2022). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion–Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Analytical Chemistry, 94(22), 7928–7935. [Link]
-
American Chemical Society. (2022). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion–Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. ACS Publications. [Link]
-
Feng, E., Ma, X., Jiang, H., & Kenttämaa, H. I. (2022). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion–Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. American Chemical Society. [Link]
-
Analytical Chemistry. (2022). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion–Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. ACS Publications. [Link]
-
Guo, X., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Pharmaceutical and Biomedical Analysis, 98, 15-23. [Link]
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ResearchGate. (2022). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. [Link]
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Safety Operating Guide
A Scientist's Guide to the Safe Disposal of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate (CAS No. 862728-59-4). As drug development professionals, our commitment to safety and environmental stewardship is as critical as our research. This document moves beyond mere instruction to explain the rationale behind these protocols, ensuring a culture of safety and compliance within your laboratory.
Hazard Profile and Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. This compound is an irritant and poses environmental risks, necessitating the use of appropriate Personal Protective Equipment (PPE).
Table 1: Hazard Identification and GHS Classification
| Hazard Classification | GHS Statement | Primary Sources |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation.[1][2] | Safety Data Sheets[1][2] |
| Eye Irritation | H319: Causes serious eye irritation.[1][2] | Safety Data Sheets[1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][2] | Safety Data Sheets[1][2] |
| Aquatic Toxicity | H413: May cause long lasting harmful effects to aquatic life.[3] | Safety Data Sheets[3] |
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[1][2]
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Ventilation: All handling of this solid compound and its waste should be conducted within a certified chemical fume hood or in a well-ventilated area to avoid inhalation of dust or vapors.[4][5]
The Core Disposal Principle: Mandated Professional Handling
The single most critical directive for the disposal of this compound is that it must be managed as hazardous waste .[6] The disposal of this substance is regulated by federal and local authorities, such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[6]
Causality: The legal framework for hazardous waste operates on a "cradle-to-grave" principle, meaning the generator of the waste retains ownership and liability for it indefinitely.[6] Improper disposal, such as discarding it in the regular trash or down the drain, is a regulatory violation and poses a significant threat to aquatic ecosystems due to its toxicity.[3][4][7] Therefore, the only acceptable and compliant method of disposal is through a licensed professional hazardous waste disposal service.[3][4][5][8]
Operational Plan for Waste Accumulation and Storage
Proper accumulation and storage while awaiting pickup are critical to maintaining a safe laboratory environment. The following step-by-step protocol ensures compliance and safety.
Step 1: Container Selection
-
Select a waste container that is chemically compatible with sulfonate esters. A glass bottle or a high-density polyethylene (HDPE) container are suitable choices.[9]
-
Ensure the container has a securely sealing lid to prevent leaks or the release of vapors.[6][10]
-
The container must be in good condition, free from cracks or defects.
Step 2: Waste Segregation
-
Dedicate a container exclusively for this compound and materials contaminated with it.
-
Crucially, do not mix this waste with incompatible chemicals. [7] Avoid mixing with strong acids, bases, or oxidizing agents to prevent potentially hazardous reactions.[11]
Step 3: Labeling
-
As soon as the first quantity of waste is added, the container must be labeled.[9]
-
The label must include:
Step 4: Accumulation and Storage
-
Collect unused or waste product, along with any contaminated lab materials (e.g., gloves, weighing paper, pipette tips), in the designated container.
-
Keep the waste container securely closed at all times, except when actively adding waste.[6][7]
-
Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[10]
-
Store the sealed container in a designated and labeled hazardous waste accumulation area, such as a satellite accumulation area in a fume hood or a dedicated storage cabinet.[9]
-
This storage area should be away from heat sources and provide secondary containment to capture any potential leaks.[7][9]
Step 5: Arranging Disposal
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is required to mitigate exposure and environmental release.
Protocol for Small Incidental Spills:
-
Restrict Access: Ensure the spill area is clear of all personnel not involved in the cleanup.
-
Ensure Ventilation: Work in a well-ventilated area or chemical fume hood.[4]
-
Wear Full PPE: Don the required PPE as outlined in Section 1.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[4][5]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.
-
Label and Store: Seal and label the container as hazardous waste and place it in the designated storage area for professional disposal.
Prohibited Disposal Methods
To ensure safety and compliance, it is critical to understand which disposal methods are explicitly forbidden and why.
-
DO NOT Dispose Down the Drain: This compound may cause long-lasting harmful effects to aquatic life.[3] Sewer disposal is a direct violation of environmental regulations.
-
DO NOT Dispose in Regular Trash: Uncontrolled landfill disposal can lead to environmental contamination. This material must be managed as regulated hazardous waste.
-
DO NOT Attempt Chemical Neutralization: While sulfonate esters can undergo hydrolysis, a standardized and validated protocol for neutralizing this specific compound for disposal purposes is not established in safety literature.[8] Attempting neutralization without a vetted procedure can be dangerous, potentially leading to incomplete reactions or the generation of other hazardous byproducts. This practice is not recommended. [8]
Figure 1. Decision workflow for the proper management and disposal of this compound waste.
References
-
Hazardous Waste Disposal Procedures. Source: Michigan Technological University. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. Source: ETH Zürich. [Link]
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Hazardous Waste Disposal Guide - Research Areas. Source: Dartmouth College. [Link]
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Hazardous Waste Guide - UTIA Safety Office. Source: University of Tennessee Institute of Agriculture. [Link]
-
Hazardous Materials Disposal Guide. Source: Nipissing University. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-cyclopropyloxyethyl 4-methylbenzenesulfonate
Welcome to your definitive guide on the safe handling of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate (CAS No. 862728-59-4), a key reagent in modern synthetic chemistry. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This document provides essential, field-tested guidance on the personal protective equipment (PPE) required to handle this tosylate compound, grounded in a deep understanding of its chemical nature and potential hazards. Our goal is to empower you with the knowledge to work confidently and safely, making this your preferred resource for laboratory safety protocols.
Understanding the Hazard: Why This PPE is Non-Negotiable
This compound, like many sulfonate esters, is a reactive alkylating agent. Its hazard profile necessitates a stringent approach to personal protection. The primary risks associated with this compound and its structural analogs are:
-
Skin Irritation (H315): The compound can cause significant skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Direct contact with the eyes can lead to serious damage.[1][2][3]
-
Respiratory Irritation (H335): Inhalation of the dust or aerosols may cause irritation to the respiratory tract.[1][2][3]
Furthermore, related benzenesulfonates are classified as harmful if swallowed.[2][4] Given these hazards, the consistent use of appropriate PPE is not merely a recommendation but a critical component of a self-validating safety system in your laboratory.
The Core PPE Protocol: Your "Always-On" Defense
Before handling this compound in any capacity, the following baseline PPE is mandatory. This protocol is designed to provide a fundamental layer of protection against accidental exposure.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields (minimum). Chemical goggles are strongly recommended. | Protects against accidental splashes of solutions or contact with airborne solid particles, addressing the serious eye irritation hazard (H319).[5][6] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 4 mil thickness). | Provides a barrier against skin contact, mitigating the risk of skin irritation (H315). Nitrile offers good resistance to a range of chemicals commonly used in the lab.[5][7] |
| Body Protection | A clean, buttoned laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure from minor spills and splashes.[8] |
This core protocol should be viewed as the absolute minimum. For specific operations, this PPE must be augmented as detailed in the following sections.
Task-Specific PPE Requirements: A Step-by-Step Operational Guide
Different laboratory procedures present varying levels of risk. The following table outlines the necessary PPE for each stage of handling, from initial weighing to final disposal.
| Operation | Required PPE | Procedural Best Practices & Causality |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Laboratory Coat, Chemical Goggles | Why: Weighing the solid powder presents a significant risk of generating airborne particulates. Chemical goggles provide a better seal than safety glasses, and double-gloving minimizes the risk of contamination when removing the outer pair after handling.[9] Protocol: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to control dust. |
| Dissolving and In-Reaction Handling | Double Nitrile Gloves, Laboratory Coat, Chemical Goggles, Face Shield (recommended) | Why: Working with solutions increases the potential for splashes. A face shield, worn over chemical goggles, provides an essential secondary layer of protection for the entire face.[5][6] Protocol: Always add reagents slowly and handle solutions within a certified chemical fume hood.[4][10] |
| Large-Scale Operations (>5g) or Transfers | Double Nitrile Gloves, Chemical-Resistant Gown, Chemical Goggles, Face Shield | Why: The increased volume of material elevates the risk of significant exposure from a spill. A disposable, polyethylene-coated gown offers superior protection to a standard lab coat against liquid permeation.[8] Protocol: Ensure secondary containment is in place for all large-scale reactions and transfers. |
| Waste Disposal | Nitrile Gloves, Laboratory Coat, Chemical Goggles | Why: Handling waste containers still carries a risk of exposure from residual chemicals on surfaces. Protocol: Segregate waste into clearly labeled containers for solids and liquids.[7][11] Do not overfill waste containers. All contaminated consumables (e.g., pipette tips, gloves) must be disposed of as hazardous chemical waste.[12] |
Emergency Protocols: Responding to Exposure
Even with the best precautions, accidents can happen. Immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][14] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][4] If the person feels unwell, call a poison center or doctor.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[4] Call a poison center or doctor immediately.
PPE Selection and Decontamination Workflow
The selection of appropriate PPE is a dynamic process that depends on the specific task at hand. The following diagram illustrates the logical workflow for ensuring you are always adequately protected.
Caption: PPE selection based on task-specific risk assessment.
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Chemical Waste: All solutions and unreacted solid this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[11]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, pipette tips, and paper towels, must be disposed of in the solid hazardous waste stream.[7]
-
Decontamination: After handling, wipe down the work surface (fume hood sash, benchtop) with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.
By adhering to these rigorous, evidence-based protocols, you contribute to a culture of safety and ensure the integrity of your research.
References
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NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH). [Link][15][16][17][18]
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Working with Hazardous Chemicals . Organic Syntheses. [Link][19][20]
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Discover the Various Types of PPE for Optimal Chemical Safety . Unisafe. [Link][5]
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Personal protective equipment in your pharmacy . Alberta College of Pharmacy. [Link][8]
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Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention (CDC). [Link][9]
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Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link][6]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . The National Academies Press. [Link][12]
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Handling Chemical Waste . NC State University Department of Chemistry. [Link][11]
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- 4. fishersci.com [fishersci.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. americanchemistry.com [americanchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. pppmag.com [pppmag.com]
- 10. chemicea.com [chemicea.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. combi-blocks.com [combi-blocks.com]
- 14. fishersci.com [fishersci.com]
- 15. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. restoredcdc.org [restoredcdc.org]
- 17. nrc.gov [nrc.gov]
- 18. amnautical.com [amnautical.com]
- 19. orgsyn.org [orgsyn.org]
- 20. orgsyn.org [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
